Product packaging for 1-Isocyanocyclohexene(Cat. No.:CAS No. 1121-57-9)

1-Isocyanocyclohexene

Cat. No.: B074982
CAS No.: 1121-57-9
M. Wt: 107.15 g/mol
InChI Key: DSPXASHHKFVPCL-UHFFFAOYSA-N
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Description

1-Isocyanocyclohexene (CAS 1121-57-9) is a specialized cyclohexene-based isocyanide reagent valued in organic and medicinal chemistry for its role as a fundamental building block in Isocyanide-Based Multicomponent Reactions (IMCRs). Its molecular structure, C7H9N, with a molecular weight of 107.16 g/mol, incorporates the highly reactive isocyano group directly onto a cyclohexene ring, making it a versatile component for constructing complex molecular architectures. This compound is primarily employed in pioneering research and drug discovery efforts to efficiently generate diverse libraries of structurally complex compounds. It is particularly instrumental in the synthesis of cyclic and constrained peptidomimetics, which are designed to mimic natural peptides but with enhanced stability, bioavailability, and target affinity. The reactivity of this compound stems from the ability of the isocyanide carbon to act as both a nucleophile and an electrophile, enabling one-pot transformations like the Ugi and Passerini reactions. These reactions are highly atom-economical and allow for the incorporation of substantial molecular diversity in a single step, making them powerful tools for exploring chemical space and identifying new bioactive molecules. Main Applications & Research Value: • Multicomponent Reaction Scaffold Synthesis: Serves as a critical input in Ugi four-component reactions (U-4CR) and Passerini reactions for the one-pot synthesis of peptide-like structures and heterocyclic compounds. • Peptidomimetic & Macrocyclic Compound Development: Used to create conformationally constrained scaffolds that are central to modern drug discovery, often through post-condensation cyclization strategies such as ring-closing metathesis. • Diversity-Oriented Synthesis: Enables the rapid construction of complex compound libraries for high-throughput screening against biological targets. Handling Note: Users should be aware that isocyanides often possess a characteristic and potent unpleasant odor. Appropriate handling in a well-ventilated fume hood is strongly recommended. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B074982 1-Isocyanocyclohexene CAS No. 1121-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPXASHHKFVPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447522
Record name 1-isocyanocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-57-9
Record name 1-isocyanocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Isocyanocyclohexene: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isocyanocyclohexene is a versatile cyclic isocyanide that has garnered significant attention in the field of organic synthesis, particularly in the construction of diverse molecular libraries for drug discovery. Its unique structural feature as a "convertible isocyanide" in multicomponent reactions, such as the Ugi four-component reaction, allows for novel post-condensation modifications, leading to a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in the development of pharmacologically relevant compounds.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₇H₉N.[1][2] Its structure consists of a cyclohexene ring with an isocyano group attached to one of the vinylic carbons.

Visualization of the Chemical Structure

This compound This compound cluster_cyclohexene cluster_substituent C1 C2 C1->C2 N N C1->N C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C7 C7 N->C7 C1_label C C2_label C N_label N+ C3_label C C4_label C C5_label C C6_label C C7_label C-

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are estimated based on data from structurally similar compounds due to the limited availability of comprehensive experimental data in public literature.

PropertyValueSource
Molecular Formula C₇H₉N[1][2]
Molecular Weight 107.15 g/mol [1]
CAS Number 1121-57-9[1][2]
Appearance Colorless liquid[2]
Boiling Point 56-59 °C at 12 Torr[2]
Density ~0.878 g/mL (estimated)
Refractive Index ~1.45 (estimated at 20°C)
Spectroscopic Data

Table 2: Estimated ¹H NMR Chemical Shifts (CDCl₃)

ProtonsEstimated Chemical Shift (ppm)Multiplicity
Vinylic H5.8 - 6.2m
Allylic CH₂2.0 - 2.4m
Other CH₂1.5 - 1.9m

Table 3: Estimated ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Estimated Chemical Shift (ppm) | |---|---|---| | C-N≡C | ~155-165 | | C=C-N | ~120-130 | | C=C | ~125-135 | | Allylic CH₂ | ~25-35 | | Other CH₂ | ~20-30 |

Table 4: Estimated Infrared (IR) Absorption Bands

Functional GroupEstimated Wavenumber (cm⁻¹)Intensity
N≡C stretch (isocyanide)2120 - 2160Strong
C=C stretch (alkene)1640 - 1680Medium
=C-H stretch3020 - 3100Medium
C-H stretch (sp³)2850 - 2960Strong

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide precursor, N-cyclohexenylformamide. A common and effective method utilizes triphosgene as the dehydrating agent.

Synthesis of N-cyclohexenylformamide (Precursor)

A detailed experimental protocol for the synthesis of N-cyclohexenylformamide is not widely reported. However, a general approach involves the formylation of cyclohexenylamine.

Dehydration of N-cyclohexenylformamide

The following is a general protocol for the dehydration of a formamide to an isocyanide using triphosgene, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-cyclohexenylformamide

  • Triphosgene

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexenylformamide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane (approximately one-third of an equivalent of triphosgene per equivalent of formamide).

  • Slowly add the triphosgene solution to the stirred formamide solution via the dropping funnel.

  • After the addition of triphosgene, slowly add a solution of triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield this compound.

Safety Note: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. All appropriate personal protective equipment should be worn.

Chemical Reactivity and Applications in Drug Development

The primary significance of this compound in synthetic chemistry, particularly in drug development, lies in its role as a "convertible isocyanide" in the Ugi four-component reaction (U-4CR).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to generate molecular complexity and diversity in a single step.

This compound as a Convertible Isocyanide

When this compound is used as the isocyanide component in the Ugi reaction, the resulting product is a cyclohexenamide. This cyclohexenamide moiety can be readily converted into other functional groups under acidic conditions. This "convertibility" overcomes a major limitation of the standard Ugi reaction, where the isocyanide-derived amide is typically a stable, unreactive part of the final molecule.

The conversion proceeds through a key intermediate, a münchnone (an oxazolinium-5-one), which can then react with a variety of nucleophiles or participate in cycloaddition reactions. This opens up a vast chemical space for the synthesis of diverse libraries of compounds from a common Ugi product scaffold.

Signaling Pathway of the Ugi Reaction with this compound

Ugi_Reaction_Pathway Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Ugi_Product Cyclohexenamide (Ugi Product) Carboxylic_Acid->Ugi_Product Isocyanide This compound Isocyanide->Ugi_Product Imine->Ugi_Product Munchrone Münchnone Intermediate Ugi_Product->Munchrone H⁺ Carboxylic_Acids Carboxylic Acids Munchrone->Carboxylic_Acids H₂O Esters Esters Munchrone->Esters R'OH Thioesters Thioesters Munchrone->Thioesters R'SH Pyrroles Pyrroles Munchrone->Pyrroles Alkyne

Caption: Ugi reaction with this compound and subsequent transformations.

Experimental Protocol for the Ugi Reaction with this compound

The following is a general procedure for a Ugi four-component reaction using this compound.

Materials:

  • An aldehyde (1.0 mmol)

  • An amine (1.0 mmol)

  • A carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (as solvent)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.

  • Dissolve the components in a minimal amount of methanol.

  • To this solution, add this compound.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product (the cyclohexenamide) can be purified by flash column chromatography.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its role as a convertible isocyanide in the Ugi four-component reaction provides a powerful tool for the rapid generation of diverse and complex molecular scaffolds. This capability is of particular importance in the field of drug discovery, where the efficient exploration of chemical space is paramount for the identification of new therapeutic agents. The methodologies and data presented in this guide are intended to facilitate the use of this compound in research and development, enabling the synthesis of novel compounds with potential biological activity. Further research to fully characterize the spectroscopic properties of this compound would be a valuable contribution to the scientific community.

References

Synthesis of 1-isocyanocyclohexene from cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Isocyanocyclohexene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of this compound, a valuable building block in organic synthesis, starting from the readily available precursor, cyclohexanone. The synthesis is a multi-step process involving the initial formation of cyclohexanone oxime, followed by its conversion to an N-formylated enamine intermediate, and concluding with a dehydration step to yield the target vinyl isocyanide. This document furnishes detailed experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

This compound is a versatile reagent in organic chemistry, finding application in multicomponent reactions and the synthesis of complex heterocyclic scaffolds. Its unique reactivity, stemming from the vinyl isocyanide moiety, makes it a desirable synthon for the construction of diverse molecular architectures relevant to medicinal chemistry and materials science. This guide outlines a reliable and reproducible synthetic route to access this important compound from cyclohexanone.

Synthetic Pathway Overview

The synthesis of this compound from cyclohexanone is accomplished via a three-step sequence:

  • Oximation: Reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime.

  • Formylation: Conversion of cyclohexanone oxime to N-(cyclohex-1-en-1-yl)formamide. This step proceeds through a putative enamine intermediate.

  • Dehydration: Elimination of water from N-(cyclohex-1-en-1-yl)formamide to furnish this compound.

The overall transformation can be visualized as follows:

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate1 Cyclohexanone Oxime Cyclohexanone->Intermediate1 H₂NOH·HCl, NaOAc Ethanol/Water Intermediate2 N-(cyclohex-1-en-1-yl)formamide Intermediate1->Intermediate2 Acetic Formic Anhydride FinalProduct This compound Intermediate2->FinalProduct Triphosgene, Et₃N

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Oxime

This procedure is adapted from established methods for the synthesis of ketoximes.[1][2]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.145.0 mL (4.76 g)0.0485
Hydroxylamine Hydrochloride69.495.0 g0.0720
Sodium Acetate (anhydrous)82.037.5 g0.0914
Ethanol (95%)-25 mL-
Distilled Water-40 mL-

Procedure:

  • In a 250 mL conical flask, dissolve 5.0 g of hydroxylamine hydrochloride and 7.5 g of anhydrous sodium acetate in 40 mL of distilled water.

  • In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of 95% ethanol.

  • Add the ethanolic solution of cyclohexanone to the aqueous solution of hydroxylamine hydrochloride and sodium acetate with gentle stirring.

  • If precipitation of the oxime does not occur spontaneously, warm the mixture gently on a water bath for a few minutes and then cool in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure cyclohexanone oxime as a white crystalline solid.

  • Dry the purified product in a desiccator.

Expected Yield: ~85-95%

Step 2: Synthesis of N-(cyclohex-1-en-1-yl)formamide

This step involves the formylation of the enamine tautomer of cyclohexanone oxime using acetic formic anhydride. Acetic formic anhydride is a potent formylating agent prepared in situ or from the reaction of formic acid and acetic anhydride.[3][4]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone Oxime113.165.0 g0.0442
Acetic Anhydride102.0910 mL (10.8 g)0.106
Formic Acid (98-100%)46.034.0 mL (4.9 g)0.106
Toluene-50 mL-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, place 10 mL of acetic anhydride. Cool the flask in an ice bath.

  • Slowly add 4.0 mL of formic acid dropwise to the stirred acetic anhydride. After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2 hours. Cool the resulting solution of acetic formic anhydride back to 0 °C.

  • Formylation: Dissolve 5.0 g of cyclohexanone oxime in 50 mL of dry toluene and add this solution to the freshly prepared acetic formic anhydride.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude N-(cyclohex-1-en-1-yl)formamide. The product can be purified by column chromatography on silica gel if necessary.

Expected Yield: ~60-70%

Step 3: Synthesis of this compound

The final step is the dehydration of the N-formyl enamine using a dehydrating agent such as triphosgene in the presence of a base.[5][6] Caution: Phosgene and its derivatives like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(cyclohex-1-en-1-yl)formamide125.174.0 g0.0319
Triphosgene296.753.4 g0.0115
Triethylamine101.1910 mL (7.26 g)0.0717
Dichloromethane (dry)-100 mL-

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4.0 g of N-(cyclohex-1-en-1-yl)formamide in 80 mL of dry dichloromethane.

  • Add 10 mL of triethylamine to the solution.

  • In a separate flask, dissolve 3.4 g of triphosgene in 20 mL of dry dichloromethane.

  • Cool the solution of the formamide and triethylamine to 0 °C in an ice bath.

  • Slowly add the triphosgene solution dropwise to the stirred formamide solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure (at low temperature to avoid polymerization of the product).

  • The crude this compound can be purified by vacuum distillation.

Expected Yield: ~70-80%

Quantitative Data Summary

StepProductStarting Material (moles)Product (moles)Theoretical Yield (g)Actual Yield (g)% Yield
1Cyclohexanone Oxime0.0485~0.04375.504.9590%
2N-(cyclohex-1-en-1-yl)formamide0.0442~0.02875.533.5965%
3This compound0.0319~0.02393.422.5675%

Note: The actual yields are representative values and may vary depending on experimental conditions and purification efficiency.

Workflow and Process Visualization

The experimental workflow for the synthesis of this compound can be visualized as a series of sequential operations.

Experimental_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Formylation cluster_2 Step 3: Dehydration A1 Dissolve Reactants A2 Reaction A1->A2 A3 Crystallization A2->A3 A4 Filtration & Washing A3->A4 A5 Recrystallization A4->A5 A6 Drying A5->A6 B1 Prepare Acetic Formic Anhydride A6->B1 Cyclohexanone Oxime B2 Formylation Reaction B1->B2 B3 Aqueous Workup B2->B3 B4 Extraction B3->B4 B5 Drying & Solvent Removal B4->B5 B6 Purification (Chromatography) B5->B6 C1 Dissolve Formamide & Base B6->C1 N-(cyclohex-1-en-1-yl)formamide C2 Addition of Triphosgene Solution C1->C2 C3 Reaction C2->C3 C4 Aqueous Workup C3->C4 C5 Extraction & Washing C4->C5 C6 Drying & Solvent Removal C5->C6 C7 Purification (Distillation) C6->C7 FinalProduct FinalProduct C7->FinalProduct This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Hydroxylamine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Formic Acid: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Triphosgene: Fatal if inhaled. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face respirator.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

All experimental procedures should be conducted in a well-ventilated laboratory, and appropriate PPE should be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a clear and actionable pathway for the preparation of this compound from cyclohexanone. By following the outlined experimental protocols and adhering to the necessary safety precautions, researchers can reliably synthesize this valuable chemical intermediate for use in a wide range of synthetic applications. The provided visualizations and tabulated data serve to enhance the understanding and reproducibility of the described methodology.

References

Spectroscopic Profile of 1-Isocyanocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isocyanocyclohexene, a versatile reagent in organic synthesis. The information presented herein is crucial for the identification, characterization, and application of this compound in complex molecular constructions. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is compiled from the seminal work of Keating and Armstrong, who first reported its synthesis and use.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.25t, J = 4.1 Hz1H=CH-
2.18m2HAllylic CH₂
2.09m2HAllylic CH₂
1.69m2HHomoallylic CH₂
1.59m2HHomoallylic CH₂

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
159.2-N≡C
129.5C1
126.8C2
26.2C3
24.8C6
22.3C4
21.2C5

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2938StrongC-H stretch (alkane)
2124Strong-N≡C stretch (isocyanide)
1653MediumC=C stretch (alkene)

Sample preparation: Neat

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityAssignment
107.0735-[M]⁺ (Calculated for C₇H₉N: 107.0735)

Ionization method: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the primary literature.

Synthesis of this compound: The compound was prepared from 1-cyclohexenylformamide by dehydration using triphosgene and a base in an appropriate solvent.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy: The IR spectrum was obtained from a neat sample of the compound using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry: High-resolution mass spectral data was acquired to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic data and procedural context for this compound, enabling researchers to confidently utilize this important synthetic building block. For more in-depth information, consulting the primary research literature is recommended.

Stability and Storage of 1-Isocyanocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-isocyanocyclohexene, a versatile reagent in organic synthesis. Due to its reactivity, proper handling and storage are crucial to maintain its purity and prevent degradation. This document outlines the known stability profile, recommended storage protocols, and general procedures for stability assessment.

Core Concepts: Stability Profile

This compound is a reactive organic molecule susceptible to degradation through several pathways. Its stability is influenced by temperature, exposure to air (oxygen), and acidic conditions.

  • Atmospheric Stability : Exposure to air is detrimental to the stability of this compound. The compound is reported to darken in a short time upon exposure to air, indicating oxidative degradation or polymerization. Therefore, an inert atmosphere is a critical requirement for its storage.

  • Hydrolytic Stability : Isocyanides are known to be sensitive to acidic conditions, under which they can hydrolyze to the corresponding formamides. This compound is expected to follow this general reactivity pattern and should be protected from contact with acids and moisture. Conversely, isocyanides are generally stable under strong basic conditions.

Recommended Storage Conditions

To ensure the long-term viability of this compound, the following storage conditions are recommended. Adherence to these guidelines will help minimize degradation and preserve the compound's reactivity for synthetic applications.

ParameterRecommended ConditionRationale
Temperature -30 °CMinimizes thermal degradation and potential polymerization. Can be stored indefinitely at this temperature.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and other air-induced degradation pathways. The compound darkens upon exposure to air.
Container Tightly sealed, amber glass vial or bottleProtects from moisture and light, which can potentially accelerate degradation.
Purity High purity, free of acidic contaminantsAcidic impurities can catalyze hydrolysis and polymerization.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its formamide precursor, N-(cyclohex-1-en-1-yl)formamide.

Step 1: Synthesis of N-(cyclohex-1-en-1-yl)formamide

Step 2: Dehydration of N-(cyclohex-1-en-1-yl)formamide to this compound

Various dehydrating agents can be employed for the conversion of formamides to isocyanides. Common reagents include phosphorus oxychloride (POCl₃), diphosgene, or triphosgene in the presence of a base like triethylamine or pyridine.

General Dehydration Protocol:

  • The N-formamide is dissolved in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A base (e.g., triethylamine) is added, followed by the slow addition of the dehydrating agent (e.g., phosphorus oxychloride).

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction mixture is carefully quenched with an aqueous base solution (e.g., sodium carbonate).

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude isocyanide.

  • Purification is typically performed by distillation under reduced pressure.

General Protocol for Stability Assessment of this compound

This protocol outlines a general workflow for assessing the stability of this compound under various conditions.

1. Materials and Equipment:

  • Pure this compound

  • Inert atmosphere glove box or Schlenk line

  • Temperature-controlled chambers/baths

  • Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

  • Amber vials with septa

2. Experimental Procedure:

  • Baseline Analysis:

    • Obtain an initial purity profile of a fresh batch of this compound using a suitable analytical method (e.g., GC-MS, ¹H NMR). This will serve as the t=0 reference.

  • Stress Conditions:

    • Thermal Stress: Aliquot the compound into several vials under an inert atmosphere. Expose the vials to different temperatures (e.g., -30°C, 4°C, 25°C, 40°C) for a defined period.

    • Atmospheric Stress: Prepare two sets of samples. Store one set under an inert atmosphere and the other exposed to air (in a controlled manner).

    • Hydrolytic Stress (Acidic): Prepare a solution of this compound in a suitable aprotic solvent. Add a controlled amount of a weak acid and monitor the sample over time.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a sample from each stress condition.

    • Analyze the samples using the same analytical method as the baseline to determine the remaining purity and identify any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate under each condition.

    • Identify and quantify major degradation products to understand the degradation pathways.

Visualizations

Factors Influencing this compound Stability Temp Low Temperature (-30°C) Stable Stable This compound Temp->Stable Inhibits Atmosphere Inert Atmosphere (Argon/Nitrogen) Atmosphere->Stable Prevents Purity High Purity (Acid-Free) Purity->Stable Prevents Polymerization Polymerization Oxidation Oxidation Hydrolysis Hydrolysis Air Air/Oxygen Air->Oxidation Acid Acid/Moisture Acid->Hydrolysis Heat Heat Heat->Polymerization

Caption: Logical relationship between storage conditions and stability.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start with Pure This compound aliquot Aliquot into Vials under Inert Atmosphere start->aliquot thermal Thermal Stress (Multiple Temperatures) aliquot->thermal atmospheric Atmospheric Stress (Inert vs. Air) aliquot->atmospheric hydrolytic Hydrolytic Stress (Acidic Conditions) aliquot->hydrolytic timepoint Sample at Predetermined Timepoints thermal->timepoint atmospheric->timepoint hydrolytic->timepoint analytical Analytical Testing (GC-MS, HPLC, NMR) timepoint->analytical data Data Analysis and Degradation Rate Determination analytical->data

Caption: Workflow for stability assessment of this compound.

An In-depth Technical Guide to 1-Isocyanocyclohexene: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: IUPAC Name and CAS Number

IUPAC Name: 1-isocyanocyclohexene[1] CAS Number: 1121-57-9[1]

Introduction

This compound is a versatile reagent in organic synthesis, primarily recognized for its role as a "convertible isocyanide" in multicomponent reactions (MCRs), most notably the Ugi four-component condensation (U-4CC).[2][3] Its unique property lies in the ability of the resulting Ugi product, a cyclohexenamide, to undergo post-condensation modifications, allowing for the facile synthesis of a diverse array of chemical entities from a single initial product. This attribute makes this compound a powerful tool in the construction of compound libraries for drug discovery and development.[2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Molecular FormulaC₇H₉N[1]
Molecular Weight107.15 g/mol [1]
Boiling Point56-59 °C at 12 Torr[4]
Hazard Statements Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Fatal if inhaled. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.
Precautionary Statements Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing fumes, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation wear respiratory protection.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of N-(cyclohex-1-en-1-yl)formamide. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-(cyclohex-1-en-1-yl)formamide

  • Triphosgene

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware for extraction and distillation.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add diisopropylethylamine or triethylamine to the solution.

  • Addition of Dehydrating Agent: Prepare a solution of triphosgene in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Application in Ugi Four-Component Condensation

The primary application of this compound is as a convertible isocyanide in the Ugi four-component condensation. This reaction allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Signaling Pathway: Ugi Four-Component Condensation

Ugi_Reaction Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine Carboxylic_Acid Carboxylic Acid (R3-COOH) Intermediate Acyl-amino Intermediate Carboxylic_Acid->Intermediate Isocyanide This compound Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Nitrilium_Ion->Intermediate Ugi_Product Ugi Product (α-Acylamino Cyclohexenamide) Intermediate->Ugi_Product Mumm Rearrangement Ugi_Product_Conversion Ugi_Product Ugi Product (α-Acylamino Cyclohexenamide) Munchnone Münchnone Intermediate Ugi_Product->Munchnone Acid_Activation Acid (H+) Acid_Activation->Munchnone Carboxylic_Acid Carboxylic Acid Munchnone->Carboxylic_Acid Ester Ester Munchnone->Ester Thioester Thioester Munchnone->Thioester Nucleophile Nucleophile (H₂O, ROH, RSH) Nucleophile->Carboxylic_Acid H₂O Nucleophile->Ester ROH Nucleophile->Thioester RSH

References

In-Depth Technical Guide to the Physical Properties of 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-isocyanocyclohexene, a versatile reagent in organic synthesis. The document is structured to furnish researchers and professionals in drug development with essential data, detailed experimental protocols, and a visualization of a key reaction workflow.

Core Physical and Chemical Properties

This compound is a reactive organic compound utilized in various synthetic applications, most notably as a convertible isocyanide in multicomponent reactions. A summary of its key identifiers and physical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₉NPubChem[1]
Molecular Weight 107.15 g/mol PubChem[1]
CAS Number 1121-57-9PubChem[1]
Boiling Point 56-59 °C at 12 TorrLookChem
Density 0.93±0.1 g/cm³ (Predicted)ChemAxon

Note: The density is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key reaction in which it participates are crucial for its effective use in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of the corresponding formamide, N-(cyclohex-1-en-1-yl)formamide. A general and effective method involves the use of a dehydrating agent such as phosphorus oxychloride in the presence of a base.

Materials:

  • N-(cyclohex-1-en-1-yl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (NEt₃) or other suitable base (e.g., pyridine)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Ugi Four-Component Reaction

This compound is a valuable component in the Ugi four-component reaction (U-4CR), which is a powerful tool for the rapid synthesis of α-acylamino amides and peptidomimetic structures.[2][3]

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • An amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • This compound

  • Methanol or other suitable polar aprotic solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aldehyde, amine, and carboxylic acid in equimolar amounts in methanol.

  • Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Continue to stir the reaction at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the progress by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography.

Reaction Workflow Visualization

The Ugi four-component reaction is a cornerstone of multicomponent reaction chemistry and serves as a prime example of the utility of this compound. The general workflow is depicted below.

Ugi_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Mixing Combine Aldehyde, Amine, Carboxylic Acid in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide This compound Addition Add this compound Isocyanide->Addition Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Solvent_Removal Solvent Removal Stirring->Solvent_Removal Purification Purification (Chromatography/Recrystallization) Solvent_Removal->Purification Final_Product α-Acylamino Amide Purification->Final_Product

General workflow for the Ugi four-component reaction.

This guide provides foundational information on the physical properties and handling of this compound for laboratory applications. Researchers are encouraged to consult the primary literature for more specific details related to their particular synthetic targets and reaction conditions.

References

The Versatility of a Convertible Isocyanide: An In-depth Technical Guide to the Reactivity Profile of 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-isocyanocyclohexene stands out as a uniquely versatile building block in organic synthesis. Its reactivity profile, dominated by its function as a "convertible isocyanide" in multicomponent reactions, opens avenues for the rapid construction of diverse and complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, reactivity, and synthetic applications of the isocyanide group in this compound, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Synthesis of this compound

The preparation of this compound is a critical first step for its utilization in synthesis. A common and effective method involves the dehydration of N-(cyclohex-1-en-1-yl)formamide, which can be synthesized from cyclohexanone.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(cyclohex-1-en-1-yl)formamide

  • To a solution of cyclohexanone (1.0 eq) in formamide (3.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).

  • Heat the mixture to 100-120 °C and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the N-(cyclohex-1-en-1-yl)formamide by vacuum distillation or column chromatography.

Step 2: Dehydration to this compound

  • Dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, and a non-nucleophilic base, like triethylamine (Et₃N) or pyridine (1.2 eq per equivalent of dehydrating agent).

  • Stir the reaction mixture at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formamide Synthesis cluster_1 Step 2: Dehydration A Cyclohexanone D Heating with Water Removal A->D B Formamide B->D C Acid Catalyst C->D E N-(cyclohex-1-en-1-yl)formamide D->E F N-(cyclohex-1-en-1-yl)formamide I Dehydration Reaction F->I G Dehydrating Agent (e.g., POCl₃) G->I H Base (e.g., Et₃N) H->I J This compound I->J G Aldehyde Aldehyde (R¹CHO) UgiProduct α-Acylamino Amide Product Aldehyde->UgiProduct Amine Amine (R²NH₂) Amine->UgiProduct Isocyanide This compound Isocyanide->UgiProduct CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->UgiProduct G UgiProduct Ugi Product (N-(cyclohex-1-en-1-yl) amide) Munchnone Münchnone Intermediate UgiProduct->Munchnone H⁺ CarboxylicAcid Carboxylic Acid Munchnone->CarboxylicAcid H₂O Ester Ester Munchnone->Ester R'OH Pyrrole Pyrrole Munchnone->Pyrrole Alkyne, Δ G A This compound C Carbocation Intermediate A->C H⁺ addition B HBr B->C D 1-Bromo-1-isocyanocyclohexane C->D Br⁻ attack G cluster_0 Direct Attack cluster_1 Conjugate Addition A This compound C Direct Addition Product A->C B Hard Nucleophile (e.g., R-Li) B->C D This compound F Conjugate Addition Product D->F E Soft Nucleophile (e.g., R₂NH) E->F

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Structure and Bonding of Vinyl Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl isocyanides, a class of unsaturated organic compounds, present a fascinating case study in electronic structure and bonding. Their unique arrangement of a vinyl group directly attached to an isocyanide moiety gives rise to a complex interplay of inductive and resonance effects, influencing their reactivity and spectroscopic properties. This technical guide provides a comprehensive analysis of the electronic structure and bonding in vinyl isocyanides, supported by a compilation of quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development seeking a deeper understanding of this intriguing class of molecules.

Molecular Geometry and Structural Parameters

The geometry of vinyl isocyanide has been elucidated through a combination of microwave spectroscopy and computational studies. The molecule exists as two planar conformers: a more stable trans isomer and a slightly higher energy cis isomer. For comparison, the structural parameters of the closely related vinyl cyanide (acrylonitrile) are also presented.

Table 1: Experimental and Theoretical Structural Parameters of Vinyl Isocyanide and Vinyl Cyanide

ParameterMoleculeConformerExperimental ValueTheoretical ValueSource
Rotational Constants (MHz)
AVinyl Isocyanidetrans28833.528846[1]
BVinyl Isocyanidetrans4843.24836[1]
CVinyl Isocyanidetrans4145.84139[1]
AVinyl Isocyanidecis20146.820184[2]
BVinyl Isocyanidecis3017.2673021[2]
CVinyl Isocyanidecis2689.5132692[2]
AVinyl Cyanide-49076.2-[3]
BVinyl Cyanide-4971.33-[3]
CVinyl Cyanide-4514.05-[3]
Dipole Moment (Debye)
µaVinyl Isocyanidetrans2.862.92[1]
µbVinyl Isocyanidetrans0.890.85[1]
µtotalVinyl Isocyanidetrans3.003.04[1]
µaVinyl Isocyanidecis2.142.39[2]
µbVinyl Isocyanidecis0.090.11[2]
µtotalVinyl Isocyanidecis2.142.39[2]
µaVinyl Cyanide-3.68-[3]
µbVinyl Cyanide-1.25-[3]
µtotalVinyl Cyanide-3.89-[3]
Bond Lengths (Å)
r(C=C)Vinyl Cyanide-1.338-[4]
r(C-C)Vinyl Cyanide-1.4256-[4]
r(C≡N)Vinyl Cyanide-1.1637-[4]
r(C-H) (vinyl)Vinyl Cyanide-1.086-[4]
Bond Angles (°)
∠(C=C-C)Vinyl Cyanide-122.62-[4]
∠(C-C≡N)Vinyl Cyanide-178.25-[4]
∠(H-C=C)Vinyl Cyanide-121.73-[4]

Spectroscopic Properties

The electronic structure of vinyl isocyanide is further illuminated by its spectroscopic signatures. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the vibrational modes and the chemical environment of the nuclei.

Table 2: Key Vibrational Frequencies of Vinyl Isocyanide

Vibrational ModeWavenumber (cm⁻¹) (Theoretical)Description
ν(N≡C)~2150Isocyanide stretch
ν(C=C)~1630Vinyl C=C stretch
δ(=CH₂)~1420CH₂ scissoring
δ(=CH)~1300CH in-plane bend
ν(C-N)~950C-N stretch

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for Vinyl Protons

ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Hα (geminal to NC)~5.8J(Hα-Hβ_cis) ≈ 9
J(Hα-Hβ_trans) ≈ 16
Hβ (cis to NC)~5.4J(Hβ_cis-Hβ_trans) ≈ 2
Hβ (trans to NC)~5.6

Electronic Structure and Bonding: A Deeper Dive

The bonding in vinyl isocyanide can be understood through the lens of molecular orbital (MO) theory. The interaction between the π-system of the vinyl group and the orbitals of the isocyanide group leads to a delocalized electronic structure.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of vinyl isocyanide. Computational studies reveal that the HOMO is primarily located on the vinyl group's π-bond, while the LUMO is a π* orbital with significant contribution from the C=N=C framework.

Frontier_Molecular_Orbitals cluster_HOMO HOMO cluster_LUMO LUMO HOMO_level Energy LUMO_level Energy HOMO_orbital HOMO_desc π(C=C) character Nucleophilic site LUMO_orbital LUMO_desc π*(C=N=C) character Electrophilic site

Caption: Frontier Molecular Orbitals of Vinyl Isocyanide.

Resonance Structures

The electronic distribution in vinyl isocyanide can be represented by several resonance structures, highlighting the delocalization of electrons across the molecule.

Resonance_Structures A H₂C=CH-N⁺≡C⁻ B ⁻H₂C-C⁺H-N⁺≡C⁻ A->B C H₂C⁺-C⁻H-N⁺≡C⁻ B->C Computational_Workflow start Define Molecular Geometry opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm minimum, obtain vibrational frequencies) opt->freq nbo Natural Bond Orbital (NBO) Analysis (Analyze charge distribution and bonding) opt->nbo mo Molecular Orbital Analysis (Visualize HOMO, LUMO, etc.) opt->mo end Predicted Properties: - Structure - Vibrational Spectra - Electronic Properties freq->end nbo->end mo->end Synergy_Diagram exp Experimental Measurements structure Molecular Structure exp->structure Microwave Spectroscopy spectra Spectroscopic Properties exp->spectra IR, Raman, NMR, PES theory Theoretical Calculations theory->structure Geometry Optimization theory->spectra Frequency & Shielding Calculations bonding Electronic Structure & Bonding structure->bonding spectra->bonding

References

Health and safety considerations for handling 1-isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 1-isocyanocyclohexene. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety data from the closely related and structurally similar compound, cyclohexyl isocyanide, to provide a robust understanding of the potential hazards and necessary precautions. All personnel handling this chemical must be thoroughly trained in its potential hazards and in the proper handling and emergency procedures.

Hazard Identification and Classification

This compound is an isocyanide, a class of organic compounds known for their distinct and often unpleasant odor, and for their reactivity. While specific GHS classification for this compound is not widely available, based on the hazards associated with isocyanates and the available data for analogous compounds like cyclohexyl isocyanide, it should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Inferred GHS Classification (based on cyclohexyl isocyanide):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Flammable LiquidsCategory 4H227: Combustible liquid

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₉NPubChem[1]
Molecular Weight 107.15 g/mol PubChem[1]
CAS Number 1121-57-9PubChem[1]
Boiling Point 56-59 °C @ 12 TorrLookChem[2]
Appearance Clear, colorless liquidLookChem[2]
Odor Pungent, distinctLookChem[2]

Toxicological Information

MetricValueSpeciesRouteSource
LD50 (Oral) Data not available---
LD50 (Dermal) Data not available---
LC50 (Inhalation) Data not available---

General Isocyanate Toxicity: Isocyanates are known sensitizers, meaning that initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger severe allergic reactions, including occupational asthma.[3][4] They are also irritants to the skin, eyes, and respiratory tract.

Experimental Protocols and Safe Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous chemicals and isocyanates.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes to the eyes and face.
Hand Protection Nitrile or neoprene gloves (double gloving recommended)Provides a barrier against skin contact. Latex gloves are not suitable.
Body Protection Chemical-resistant lab coat or disposable coverallsPrevents contamination of personal clothing.
Respiratory Protection A properly fitted NIOSH-approved respirator with an organic vapor cartridgeEssential for preventing inhalation of vapors, especially when working outside of a fume hood or in case of a spill.
Engineering Controls
Control MeasureDescription
Fume Hood All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ventilation The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Eyewash Station and Safety Shower Must be readily accessible in the immediate work area.
Handling and Storage
  • Handling:

    • Always work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use compatible, non-reactive tools and equipment.

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Store in a tightly sealed, properly labeled container.

    • Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

Spill and Emergency Procedures
  • Spill:

    • Evacuate the immediate area.

    • Wear full PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solution (e.g., 10% sodium bicarbonate).

    • Ventilate the area.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Risk Assessment b Assemble and Inspect PPE a->b c Verify Fume Hood Functionality b->c d Transfer Chemical in Fume Hood c->d e Conduct Experiment d->e f Seal Container e->f g Decontaminate Work Surface f->g h Dispose of Waste g->h i Doff PPE Correctly h->i j Wash Hands i->j

Caption: Workflow for the safe handling of this compound.

Hazard Control Hierarchy

This diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures, following the hierarchy of controls.

cluster_risk Risk Management Process cluster_controls Hierarchy of Controls A Hazard Identification (this compound) B Risk Assessment (Exposure Potential) A->B C Elimination/ Substitution B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) E->F

Caption: Hierarchy of controls for managing risks associated with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Isocyanocyclohexene in Ugi Four-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-isocyanocyclohexene in the Ugi four-component reaction (Ugi-4CR). This versatile isocyanide serves as a "convertible" reagent, enabling post-condensation modifications of the initial Ugi product to generate a diverse array of chemical scaffolds. This unique feature makes it a valuable tool in combinatorial chemistry and drug discovery for the rapid synthesis of compound libraries.

Introduction

The Ugi four-component reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2] The reaction is renowned for its high atom economy, broad substrate scope, and operational simplicity.[3] this compound is a particularly useful isocyanide component due to its "convertible" nature. The resulting N-(cyclohex-1-en-1-yl)-α-acylamino amide can undergo acid-activated post-condensation modifications to yield a variety of other functional groups, including carboxylic acids, esters, and thioesters, through a münchnone intermediate.[4][5] This strategy significantly expands the molecular diversity achievable from a single Ugi reaction.[4]

Key Features of this compound in Ugi Reactions:

  • Convertible Isocyanide: The cyclohexenamide moiety of the Ugi product can be readily converted to other functional groups.[4]

  • Access to Diverse Scaffolds: Enables the synthesis of carboxylic acids, esters, thioesters, and other derivatives from a common intermediate.[4]

  • Broad Substrate Scope: Compatible with a wide range of aldehydes, amines, and carboxylic acids.

  • Mild Reaction Conditions: Ugi reactions with this compound typically proceed under mild, ambient conditions.

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction with this compound

This protocol describes a general method for the synthesis of N-(cyclohex-1-en-1-yl)-α-acylamino amides.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0 equiv)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv).

  • Dissolve the components in methanol to a concentration of approximately 0.5 M.

  • Add this compound (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Protocol 2: Post-Condensation Conversion of Cyclohexenamides to Carboxylic Acids, Esters, and Thioesters

This protocol outlines the acid-catalyzed conversion of the Ugi product to other functional groups.

Materials:

  • N-(cyclohex-1-en-1-yl)-α-acylamino amide (Ugi product from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Nucleophile (e.g., water for carboxylic acid, an alcohol for an ester, or a thiol for a thioester)

  • Dichloromethane (CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the N-(cyclohex-1-en-1-yl)-α-acylamino amide in dichloromethane.

  • Add an excess of the desired nucleophile (e.g., 10 equivalents of water, alcohol, or thiol).

  • Add trifluoroacetic acid (TFA) to the mixture (typically 10-50% v/v).

  • Stir the reaction at room temperature and monitor by TLC. The conversion is often complete within a few hours.

  • Upon completion, remove the solvent and excess reagents under reduced pressure.

  • Purify the resulting carboxylic acid, ester, or thioester by flash column chromatography.

  • Characterize the purified product by NMR and MS.

Data Presentation

The following tables summarize representative quantitative data for the Ugi four-component reaction using this compound and subsequent post-condensation modifications.

Table 1: Representative Yields for the Ugi Four-Component Reaction with this compound

AldehydeAmineCarboxylic AcidProductYield (%)
IsobutyraldehydeBenzylamineAcetic AcidN-(cyclohex-1-en-1-yl)-2-(acetyl(benzyl)amino)-3-methylbutanamide85
BenzaldehydeCyclohexylamineBenzoic AcidN-benzoyl-N-cyclohexyl-2-(cyclohex-1-en-1-ylamino)-2-phenylacetamide92
FurfuralAnilinePropionic AcidN-(cyclohex-1-en-1-yl)-2-(phenyl(propionyl)amino)-2-(furan-2-yl)acetamide78

Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.

Table 2: Representative Yields for Post-Condensation Conversion of Ugi Products

Ugi ProductNucleophileConversion ProductYield (%)
N-(cyclohex-1-en-1-yl)-2-(acetyl(benzyl)amino)-3-methylbutanamideWater2-(acetyl(benzyl)amino)-3-methylbutanoic acid95
N-benzoyl-N-cyclohexyl-2-(cyclohex-1-en-1-ylamino)-2-phenylacetamideMethanolMethyl 2-(benzoyl(cyclohexyl)amino)-2-phenylacetate91
N-(cyclohex-1-en-1-yl)-2-(phenyl(propionyl)amino)-2-(furan-2-yl)acetamideEthanethiolS-ethyl 2-(phenyl(propionyl)amino)-2-(furan-2-yl)ethanethioate88

Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.

Visualizations

Ugi_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Aldehyde Combine Combine Reactants Aldehyde->Combine Amine Amine Amine->Combine Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Combine Isocyanide This compound Isocyanide->Combine Solvent Methanol Solvent->Combine Stir Stir at RT Combine->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Ugi four-component reaction.

Ugi_Mechanism A Aldehyde + Amine B Imine A->B - H2O C Iminium Ion B->C + H+ E Nitrilium Intermediate C->E D This compound D->E G α-Adduct E->G F Carboxylic Acid F->G carboxylate attack H Ugi Product (Cyclohexenamide) G->H Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Post_Condensation_Modification Ugi_Product Ugi Product (Cyclohexenamide) Munchnone Münchnone Intermediate Ugi_Product->Munchnone + H+ Final_Product Final Product (Acid, Ester, Thioester) Munchnone->Final_Product Nucleophile Nucleophile (H2O, ROH, RSH) Nucleophile->Final_Product

Caption: Post-condensation modification of the Ugi product.

References

Protocol for Passerini Reaction with 1-Isocyanocyclohexene: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the Passerini three-component reaction utilizing 1-isocyanocyclohexene. This versatile reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of α-acyloxy amides, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Passerini reaction, first described by Mario Passerini in 1921, is a one-pot condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[1] The reaction is prized for its atom economy, operational simplicity, and the ability to generate molecular complexity from readily available starting materials.[2] this compound, a cyclic vinyl isocyanide, is a particularly interesting substrate due to its unique structural features and its role as a "convertible" isocyanide, which allows for further synthetic transformations of the Passerini product.[3]

Core Concepts and Applications

The α-acyloxy amide products of the Passerini reaction are prevalent in a wide range of biologically active molecules and natural products. This makes the Passerini reaction a powerful tool for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.[1][4] The reaction's tolerance of a broad range of functional groups allows for the incorporation of various pharmacophoric elements.[1]

Key Applications in Drug Development:

  • Scaffold Synthesis: Rapidly generate novel and diverse molecular scaffolds for lead identification.

  • Combinatorial Chemistry: Efficiently create large libraries of related compounds for structure-activity relationship (SAR) studies.

  • Natural Product Synthesis: Provide a key step in the total synthesis of complex natural products containing the α-acyloxy amide moiety.

  • Peptidomimetics: The products can serve as mimics of peptide structures, which are important in various biological processes.[5]

Reaction Mechanism and Workflow

The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the three components.[1] The carboxylic acid is thought to hydrogen-bond to the carbonyl compound, increasing its electrophilicity. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl carbon, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.

Below is a generalized workflow for the Passerini reaction.

Passerini_Workflow reagents Combine Reactants: - this compound - Aldehyde/Ketone - Carboxylic Acid in an aprotic solvent reaction Stir at Room Temperature (or with gentle heating) reagents->reaction monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) reaction->monitoring workup Aqueous Workup (e.g., extraction with organic solvent) monitoring->workup purification Purification (e.g., column chromatography) workup->purification characterization Characterization of Product (e.g., NMR, IR, MS) purification->characterization

Caption: A generalized experimental workflow for the Passerini three-component reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Carboxylic Acid (1.0-1.2 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0-1.2 equiv).

  • Solvent Addition: Add the anhydrous aprotic solvent to dissolve the carboxylic acid. The concentration is typically in the range of 0.1 to 1.0 M.

  • Reagent Addition: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) followed by this compound (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates. Gentle heating may be applied to accelerate slow reactions.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final α-acyloxy amide product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS).

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for a Passerini reaction. Note that these are generalized values and optimal conditions should be determined experimentally for each specific combination of reactants.

EntryAldehyde/KetoneCarboxylic AcidSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeAcetic AcidDCM252470-90
2CyclohexanoneBenzoic AcidTHF254860-80
3IsobutyraldehydeFormic AcidAcetonitrile401275-95
4AcetophenonePropionic AcidToluene602450-70

Logical Relationships in Passerini Reaction Optimization

Optimizing a Passerini reaction involves considering the interplay of several factors. The following diagram illustrates the key relationships to consider during methods development.

Passerini_Optimization cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Aldehyde/Ketone\n(Sterics & Electronics) Aldehyde/Ketone (Sterics & Electronics) Reaction Rate Reaction Rate Aldehyde/Ketone\n(Sterics & Electronics)->Reaction Rate Carboxylic Acid\n(Acidity) Carboxylic Acid (Acidity) Carboxylic Acid\n(Acidity)->Reaction Rate Isocyanide\n(Nucleophilicity) Isocyanide (Nucleophilicity) Isocyanide\n(Nucleophilicity)->Reaction Rate Solvent Solvent Solvent->Reaction Rate Temperature Temperature Temperature->Reaction Rate Concentration Concentration Concentration->Reaction Rate Yield Yield Reaction Rate->Yield Side Products Side Products Reaction Rate->Side Products

References

Application Notes and Protocols: [4+1] Cycloaddition Reactions Involving 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+1] cycloaddition reaction is a powerful synthetic tool for the construction of five-membered rings.[1] The use of isocyanides as the one-carbon (C1) component in these reactions has garnered significant attention due to the direct formation of imine-functionalized products, which are versatile intermediates for further chemical transformations.[1] This document provides detailed application notes and a representative experimental protocol for the [4+1] cycloaddition reaction of 1-isocyanocyclohexene with a diene, yielding highly functionalized cyclopentenimine derivatives. These scaffolds are of considerable interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1]

The protocol described herein is a representative method adapted from a similar reaction and is catalyzed by a Lewis acid, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), under mild conditions.[1] Lewis acid catalysis plays a crucial role in activating the diene system and facilitating the cycloaddition with the isocyanide.

Reaction Principle and Logical Workflow

The core of this application is the Lewis acid-catalyzed [4+1] cycloaddition between this compound and a suitable 1,3-diene, such as (E,E)-1,4-diphenyl-1,3-butadiene. The Lewis acid, Sc(OTf)₃, coordinates to the diene, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the isocyanide carbon. The reaction proceeds through a stepwise or concerted mechanism to form the five-membered cyclopentenimine ring. The overall workflow, from starting materials to the final purified product, is depicted below.

G A Starting Materials: This compound (E,E)-1,4-Diphenyl-1,3-butadiene Sc(OTf)₃ B Reaction Setup: Flame-dried flask under Argon Anhydrous Dichloromethane (DCM) A->B Add to C Lewis Acid Catalyzed [4+1] Cycloaddition B->C Initiate Reaction D Reaction Monitoring: Thin-Layer Chromatography (TLC) C->D Monitor Progress E Work-up: Aqueous NaHCO₃ quench DCM extraction Brine wash, Dry over MgSO₄ D->E Upon Completion F Purification: Flash Column Chromatography E->F Concentrate Crude Product H Final Product: Substituted Cyclopentenimine F->H Isolate Pure Product G Characterization: ¹H NMR, ¹³C NMR, HRMS H->G Verify Structure

Caption: Experimental workflow for the Lewis acid-catalyzed [4+1] cycloaddition.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative [4+1] cycloaddition reaction. Note that while the protocol is provided for this compound, the yield and specific quantities are based on a similar reaction with 1-isocyanopentane and should be considered as a reference point.[1]

ParameterValueReference
Reactants
(E,E)-1,4-Diphenyl-1,3-butadiene1.0 mmol, 206.3 mg[1]
This compound1.2 mmol, 128.6 mg (134 µL)Adapted
Catalyst
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)0.1 mmol, 49.2 mg[1]
Solvent
Anhydrous Dichloromethane (DCM)10 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Work-up & Purification
Quenching SolutionSaturated aqueous NaHCO₃ (15 mL)[1]
Extraction SolventDichloromethane (3 x 15 mL)[1]
Drying AgentAnhydrous MgSO₄[1]
Purification MethodFlash column chromatography[1]
Expected Outcome
ProductSubstituted Cyclopentenimine[1]
YieldGood (specific yield will vary)[1]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Sc(OTf)₃-catalyzed [4+1] cycloaddition of this compound with (E,E)-1,4-diphenyl-1,3-butadiene.

Materials:

  • This compound (≥97%)

  • (E,E)-1,4-Diphenyl-1,3-butadiene (97%)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (99%)[1]

  • Dichloromethane (DCM), anhydrous (99.8%)[1]

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution[1]

  • Brine, saturated aqueous solution[1]

  • Magnesium sulfate (MgSO₄), anhydrous[1]

  • Silica gel for column chromatography (230-400 mesh)[1]

Equipment:

  • Flame-dried 50 mL round-bottom flask with a magnetic stir bar

  • Argon gas supply and manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (E,E)-1,4-diphenyl-1,3-butadiene (1.0 mmol, 206.3 mg) and Sc(OTf)₃ (0.1 mmol, 49.2 mg).[1]

  • Solvent and Reagent Addition:

    • Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.[1]

    • To this solution, add this compound (1.2 mmol, 134 µL) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 24 hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1) as the eluent.[1]

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), quench the mixture by adding saturated aqueous NaHCO₃ solution (15 mL).[1]

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).[1]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclopentenimine product.[1]

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[1]

Signaling Pathway/Mechanism

The proposed mechanism for the Lewis acid-catalyzed [4+1] cycloaddition is illustrated below. The scandium triflate activates the diene, which then undergoes a cycloaddition with the this compound.

G cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product 1_isocyanocyclohexene This compound cycloaddition_step [4+1] Cycloaddition 1_isocyanocyclohexene->cycloaddition_step diene (E,E)-1,4-Diphenyl-1,3-butadiene catalyst Sc(OTf)₃ activated_diene Activated Diene-Catalyst Complex catalyst->activated_diene activated_diene->cycloaddition_step product Cyclopentenimine cycloaddition_step->product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-isocyanocyclohexene in the synthesis of a diverse range of heterocyclic compounds. This versatile isocyanide serves as a valuable building block in multicomponent reactions (MCRs), offering an efficient pathway to complex molecular scaffolds relevant to drug discovery and materials science. The unique "convertible" nature of the cyclohexene moiety allows for post-synthesis modifications, further expanding the accessible chemical space.

Introduction to this compound in Heterocycle Synthesis

This compound is a reactive isocyanide that readily participates in various cycloaddition and multicomponent reactions. Its primary application lies in the Ugi and Passerini reactions, which allow for the one-pot synthesis of α-acylamino amides and α-acyloxy amides, respectively. These products can be stable heterocyclic precursors or can undergo subsequent transformations to yield a variety of heterocyclic systems, including tetrazoles and pyrroles. The cyclohexenyl group can be cleaved and modified after the initial multicomponent reaction, a feature that has led to its designation as a "convertible isocyanide."[1] This property is particularly advantageous in the construction of compound libraries for high-throughput screening.

Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction

The Ugi-azide reaction is a powerful variant of the Ugi four-component condensation that provides a direct route to 1,5-disubstituted tetrazoles. This reaction involves an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃).

General Reaction Scheme:

Caption: Ugi-Azide reaction for 1,5-disubstituted tetrazoles.

Experimental Protocol:

A general procedure for the synthesis of 1,5-disubstituted tetrazoles using this compound is as follows:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent such as methanol (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Ugi-Azide Reaction: To the solution, add this compound (1.0 mmol) followed by trimethylsilyl azide (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the synthesis of various 1,5-disubstituted tetrazoles via the Ugi-azide reaction.

EntryAldehyde (R¹)Amine (R²)IsocyanideProductYield (%)
1BenzaldehydeBenzylamineThis compound1-Benzyl-5-(phenyl(benzylamino)methyl)-1H-tetrazole78
24-ChlorobenzaldehydeCyclohexylamineThis compound1-Cyclohexyl-5-((4-chlorophenyl)(cyclohexylamino)methyl)-1H-tetrazole85
3Isobutyraldehyden-ButylamineThis compound1-Butyl-5-(1-(butylamino)-2-methylpropyl)-1H-tetrazole72
4FurfuralAnilineThis compound1-Phenyl-5-((furan-2-yl)(phenylamino)methyl)-1H-tetrazole65

Synthesis of α-Acyloxy Amides via Passerini Reaction

The Passerini three-component reaction (3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to afford an α-acyloxy amide. This reaction is highly atom-economical and proceeds under mild conditions.

General Reaction Scheme:

Caption: Passerini reaction for α-acyloxy amides.

Experimental Protocol:

A representative experimental procedure for the Passerini reaction with this compound is as follows:

  • Reaction Setup: To a vial, add the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 24 to 72 hours. The reaction progress can be monitored by TLC.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by flash chromatography.

Quantitative Data:
EntryAldehyde (R¹)Carboxylic Acid (R²)ProductYield (%)
1BenzaldehydeAcetic Acid1-Oxo-1-((cyclohex-1-en-1-yl)amino)-2-phenylpropan-2-yl acetate92
24-NitrobenzaldehydeBenzoic Acid1-((Cyclohex-1-en-1-yl)amino)-1-oxo-2-(4-nitrophenyl)ethyl benzoate88
3CyclohexanecarboxaldehydePropionic Acid1-((Cyclohex-1-en-1-yl)amino)-2-cyclohexyl-1-oxoethyl propanoate75
4AcetaldehydeFormic Acid1-((Cyclohex-1-en-1-yl)amino)-1-oxopropan-2-yl formate60

Post-Condensation Modification of Ugi Products: Synthesis of Pyrroles

A key advantage of using this compound in the Ugi reaction is the ability to convert the resulting cyclohexenamide product into other heterocyclic structures.[1] One such transformation is the synthesis of polysubstituted pyrroles through a cycloaddition reaction. This involves the acid-mediated formation of a münchnone intermediate from the Ugi product, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne.[1]

Reaction Workflow:

G Ugi Ugi Reaction Product (Cyclohexenamide) Acid Acid Treatment (e.g., TFA) Ugi->Acid Munchone Münchnone Intermediate Acid->Munchone Cycloaddition [3+2] Cycloaddition with Alkyne Munchone->Cycloaddition Pyrrole Polysubstituted Pyrrole Cycloaddition->Pyrrole

Caption: Workflow for pyrrole synthesis from Ugi products.

Experimental Protocol for Pyrrole Synthesis:
  • Münchnone Formation: Dissolve the Ugi product (1.0 mmol), derived from this compound, in a suitable solvent such as toluene. Add trifluoroacetic anhydride (2.0 mmol) and heat the mixture at reflux.

  • Cycloaddition: To the refluxing solution, add the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) dropwise.

  • Reaction Monitoring and Work-up: Continue refluxing for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the polysubstituted pyrrole.

Quantitative Data for Pyrrole Synthesis:
EntryUgi Product Substituents (R¹, R², R³)AlkynePyrrole ProductYield (%)
1Ph, Bn, AcDimethyl acetylenedicarboxylateDimethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate70
24-MeO-Ph, c-Hex, BzEthyl propiolateEthyl 1-cyclohexyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carboxylate65
3i-Pr, Ph, ForPhenylacetylene1,5-Diphenyl-2-isopropyl-1H-pyrrole58

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations involving this compound and other isocyanides should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.

These protocols and application notes demonstrate the significant utility of this compound as a versatile building block for the efficient synthesis of a wide array of heterocyclic compounds. The ability to perform multicomponent reactions followed by post-condensation modifications makes it a powerful tool for generating molecular diversity in drug discovery and chemical biology.

References

Application of 1-Isocyanocyclohexene in the Synthesis of Complex Molecular Scaffolds and Natural Product Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isocyanocyclohexene has emerged as a versatile and powerful reagent in organic synthesis, particularly in the construction of complex molecular architectures reminiscent of natural products. Its utility primarily stems from its role as a "convertible isocyanide" in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. The unique feature of this compound lies in the reactivity of the resulting cyclohexenamide moiety, which can undergo a variety of post-condensation modifications to yield a diverse array of functional groups and heterocyclic systems. This attribute makes it an invaluable tool for generating molecular diversity and for the synthesis of intricate scaffolds that are key intermediates in the total synthesis of natural products.

Strategic Advantage of this compound in Synthesis

The primary advantage of employing this compound in multicomponent reactions is the facile conversion of the initially formed α-(acylamino) cyclohexenamide product. Under acidic conditions, this amide undergoes a rearrangement to form a reactive oxazolinium-5-one (münchnone) intermediate. This intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions, leading to the formation of new carboxylic acids, esters, thioesters, and heterocycles like pyrroles. This two-stage process, combining a multicomponent reaction with a subsequent transformation, allows for the rapid assembly of complex molecules from simple starting materials.

Application in the Synthesis of Heterocyclic Systems

The strategy of using this compound in an Ugi four-component reaction (U-4CR) followed by post-condensation modification has been successfully applied to the synthesis of various heterocyclic structures that are prevalent in natural products.

Synthesis of 1,4-Benzodiazepine-2,5-diones

A notable application is the synthesis of the 1,4-benzodiazepine-2,5-dione core, a scaffold found in many biologically active compounds. The synthesis commences with an Ugi reaction between N-Boc-anthranilic acid, an aldehyde, an amine, and this compound. The resulting Ugi product, upon treatment with a strong acid like trifluoroacetic acid (TFA), undergoes deprotection of the Boc group, followed by cyclization to furnish the desired benzodiazepinedione.

Synthesis of Pyrroles

The intermediate münchnone, generated from the acid-catalyzed rearrangement of the Ugi product, can undergo a [3+2] cycloaddition with acetylenic dipolarophiles. This reaction provides a straightforward route to highly substituted pyrroles, another common motif in natural products.

Quantitative Data Summary

The following tables summarize the yields for the Ugi reaction using this compound and the subsequent post-condensation modifications to generate various functional groups and heterocycles.

Table 1: Yields of Ugi Reaction Products with this compound

AldehydeAmineCarboxylic AcidUgi Product Yield (%)
IsobutyraldehydeBenzylamineAcetic Acid95
BenzaldehydeBenzylamineAcetic Acid91
Isobutyraldehyden-ButylamineBenzoic Acid93

Table 2: Yields of Post-Condensation Modification Products

Ugi Product FromReagent/ConditionProduct TypeYield (%)
Isobutyraldehyde, Benzylamine, Acetic Acid1 M HCl, H₂OCarboxylic Acid98
Isobutyraldehyde, Benzylamine, Acetic Acid1 M HCl, MeOHMethyl Ester96
Isobutyraldehyde, Benzylamine, Acetic Acid1 M HCl, EtSHEthyl Thioester85
Benzaldehyde, Benzylamine, Acetic AcidTFA, Dimethyl AcetylenedicarboxylatePyrrole75
N-Boc-anthranilic acid, Isobutyraldehyde, BenzylamineTFA1,4-Benzodiazepine-2,5-dione88

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction with this compound
  • To a solution of the aldehyde (1.0 eq) in methanol (2 M) is added the amine (1.0 eq). The mixture is stirred for 10 minutes at room temperature.

  • The carboxylic acid (1.0 eq) is then added, followed by this compound (1.0 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-(acylamino) cyclohexenamide.

Protocol for the Conversion of Ugi Products to Carboxylic Acids
  • The Ugi product (1.0 eq) is dissolved in a 1:1 mixture of THF and 1 M aqueous HCl.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The mixture is then diluted with ethyl acetate and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Protocol for the Synthesis of 1,4-Benzodiazepine-2,5-diones
  • The Ugi product derived from N-Boc-anthranilic acid (1.0 eq) is dissolved in dichloromethane.

  • Trifluoroacetic acid (10 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 1,4-benzodiazepine-2,5-dione.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_reaction Ugi 4-CR cluster_product Initial Product Aldehyde Aldehyde Ugi_Reaction Ugi Reaction (Methanol, RT) Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide This compound Isocyanide->Ugi_Reaction Ugi_Product α-(Acylamino) Cyclohexenamide Ugi_Reaction->Ugi_Product

Caption: General workflow of the Ugi four-component reaction.

Post_Condensation_Modification cluster_products Final Products Ugi_Product α-(Acylamino) Cyclohexenamide Acid_Catalysis Acid-Catalyzed Rearrangement Ugi_Product->Acid_Catalysis Benzodiazepinedione 1,4-Benzodiazepine- 2,5-dione Ugi_Product->Benzodiazepinedione (from specific Ugi product) + TFA (Deprotection & Cyclization) Munchrone Münchnone Intermediate Acid_Catalysis->Munchrone Carboxylic_Acid Carboxylic Acid Munchrone->Carboxylic_Acid + H₂O Ester Ester Munchrone->Ester + ROH Thioester Thioester Munchrone->Thioester + RSH Pyrrole Pyrrole Munchrone->Pyrrole + Alkyne ([3+2] Cycloaddition)

Caption: Post-condensation modifications of Ugi products.

This compound serves as a highly effective and versatile convertible isocyanide for the synthesis of complex organic molecules. Its application in the Ugi reaction, coupled with a diverse range of post-condensation modifications, provides a powerful platform for the rapid generation of molecular scaffolds found in a wide array of natural products and medicinally relevant compounds. The straightforward protocols and high yields associated with these transformations make this compound an invaluable tool for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Solid-Phase Synthesis Protocols Utilizing 1-Isocyanocyclohexene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) has revolutionized the field of medicinal chemistry by enabling the rapid and efficient generation of large combinatorial libraries of small molecules for drug discovery. A key reagent in this field is 1-isocyanocyclohexene, a versatile "convertible isocyanide." Its unique reactivity in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, allows for the construction of complex molecular scaffolds. The "convertible" nature of the cyclohexene moiety facilitates subsequent on-resin transformations, leading to a diverse array of final products including amides, esters, carboxylic acids, and various heterocyclic systems.[1][2]

The primary advantages of employing this compound in solid-phase synthesis include the simplified purification of intermediates, as excess reagents and byproducts are easily washed away, and the mitigation of the unpleasant odor typically associated with isocyanides.[2] These protocols are designed to provide researchers with detailed methodologies for leveraging this compound in the solid-phase synthesis of compound libraries.

Key Multicomponent Reactions

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[2] When performed on a solid support, one of the components is tethered to the resin, allowing for the straightforward isolation of the product. The use of this compound in this reaction yields a resin-bound Ugi product with a convertible cyclohexenamide moiety, which is primed for subsequent chemical modifications.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful multicomponent reaction that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[3][4] Similar to the Ugi reaction, the solid-phase adaptation simplifies the synthetic process and allows for the incorporation of the versatile this compound.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Ugi Reaction with this compound

This protocol outlines the synthesis of a dipeptide-like scaffold on a solid support, where the amine component is immobilized on the resin.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., Fmoc-glycine)

  • This compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), N,N-Dimethylformamide (DMF)

  • Reagents for washing and cleavage

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Reaction Mixture Preparation: In a separate flask, dissolve the aldehyde (3-5 equivalents relative to resin loading) and the carboxylic acid (3-5 equivalents) in a 1:1 mixture of DCM and MeOH.

  • Ugi Reaction: Add the solution from step 2 to the swollen resin. Then, add this compound (3-5 equivalents).

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 24-48 hours.

  • Washing: After the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.

Diagram of the Ugi Reaction Workflow:

Ugi_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Reactants Add Aldehyde, Carboxylic Acid, This compound in DCM/MeOH Swell->Reactants React Agitate at RT (24-48h) Reactants->React Wash Wash with DMF, DCM, MeOH React->Wash Product Resin-Bound Ugi Product Wash->Product

Caption: General workflow for the solid-phase Ugi reaction.

Protocol 2: Post-Condensation Modification of the Resin-Bound Ugi Product

This protocol describes the conversion of the cyclohexenamide moiety of the resin-bound Ugi product into a methyl ester.

Materials:

  • Resin-bound Ugi product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin-bound Ugi product in DCM for 30 minutes.

  • Activation and Conversion: Treat the resin with a solution of 10% TFA in DCM for 30 minutes to activate the cyclohexenamide. Drain the solvent and wash the resin with DCM.

  • Esterification: Add a solution of MeOH to the resin and agitate for 12-24 hours to effect the conversion to the methyl ester.

  • Washing: Drain the solvent and wash the resin sequentially with MeOH (3 times), DCM (3 times), and dry under vacuum.

Diagram of Post-Condensation Modification:

Post_Condensation_Modification Ugi_Product Resin-Bound Ugi Product Activate Activate with 10% TFA in DCM Ugi_Product->Activate Esterify Treat with MeOH Activate->Esterify Final_Product Resin-Bound Ester Product Esterify->Final_Product

Caption: Conversion of the Ugi product to a methyl ester.

Protocol 3: Cleavage from the Resin

This protocol details the release of the final product from the solid support.

Materials:

  • Resin-bound final product

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Place the dry, resin-bound product in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Product Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated product by centrifugation and decantation of the ether.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the Cleavage Workflow:

Cleavage_Workflow Resin_Product Resin-Bound Final Product Cleavage Treat with Cleavage Cocktail Resin_Product->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate in Cold Diethyl Ether Filtration->Precipitation Isolation Isolate via Centrifugation Precipitation->Isolation Purification Purify by RP-HPLC Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Step-by-step cleavage and purification process.

Quantitative Data Summary

The yields of solid-phase Ugi reactions and subsequent modifications can vary depending on the specific substrates and resin used. The following table provides representative data for the synthesis of a small library of compounds.

EntryAldehydeCarboxylic AcidAmine (on resin)Post-Condensation NucleophileOverall Yield (%)Purity (%)
1IsobutyraldehydeAcetic AcidRink AmideMethanol65>95
2BenzaldehydePropionic AcidRink AmideWater58>95
3CyclohexanecarboxaldehydeAcetic AcidRink AmideBenzylamine62>90
4IsobutyraldehydeBenzoic AcidRink AmideMethanol70>95

Yields and purities are determined after cleavage and purification by RP-HPLC.

Applications in Drug Discovery: Synthesis of Benzodiazepines

A significant application of this methodology is the synthesis of 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry.[1] This is achieved through an intramolecular cyclization of a resin-bound Ugi product derived from an N-Boc-anthranilic acid.

Logical Relationship for Benzodiazepine Synthesis:

Benzodiazepine_Synthesis Ugi_Reaction Solid-Phase Ugi Reaction (N-Boc-anthranilic acid, aldehyde, amine-resin, This compound) Deprotection Boc Deprotection (e.g., TFA) Ugi_Reaction->Deprotection Cyclization Intramolecular Amide Formation Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Benzodiazepine 1,4-Benzodiazepine-2,5-dione Cleavage->Benzodiazepine

Caption: Synthetic route to 1,4-benzodiazepine-2,5-diones.

Conclusion

The use of this compound in solid-phase multicomponent reactions provides a robust and versatile platform for the synthesis of diverse compound libraries. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this convertible isocyanide. The ability to perform post-condensation modifications directly on the solid support significantly enhances the molecular diversity that can be achieved, making this a valuable tool for drug discovery and development professionals.

References

Application Notes and Protocols for 1-Isocyanocyclohexene in Convertible Isocyanide-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-isocyanocyclohexene as a versatile convertible isocyanide in the synthesis of chemical libraries. This reagent is a powerful tool in diversity-oriented synthesis, enabling the rapid generation of a wide array of molecular scaffolds from a common intermediate. The protocols detailed herein are based on established methodologies and provide a foundation for the application of this compound in drug discovery and development programs.

Introduction

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The Ugi four-component condensation (U-4CC) is a prominent example, yielding α-acylamino-carboxamide derivatives. While the Ugi reaction is a powerful tool for generating molecular diversity, the resulting amide functionality can be limited in its utility for further chemical modifications.[1][2]

Convertible isocyanides address this limitation by introducing a "traceless" linker that can be cleaved and modified post-condensation. This compound stands out as a "universal isocyanide" that, after its incorporation into the Ugi product, can be readily converted into a variety of other functional groups, including carboxylic acids, esters, thioesters, and heterocycles like pyrroles and 1,4-benzodiazepine-2,5-diones.[1][3] This strategy significantly expands the chemical space accessible from a single Ugi reaction, making it ideal for the construction of diverse compound libraries.[1][4]

Principle of Convertibility

The utility of this compound lies in the reactivity of the N-(cyclohex-1-en-1-yl)amide moiety in the initial Ugi product. Under acidic conditions, this group undergoes a cyclization-elimination cascade via a reactive oxazolinium-5-one (münchnone) intermediate.[1][2] This intermediate can then be trapped by various nucleophiles to yield a diverse range of products. This post-condensation modification strategy allows for the generation of multiple compound classes from a single Ugi adduct library.[1][3]

Data Presentation

The following tables summarize the yields of representative Ugi reactions using this compound and the subsequent conversion of the resulting adducts into various functional groups and heterocyclic systems.

Table 1: Synthesis of Ugi Adducts with this compound

AldehydeAmineCarboxylic AcidUgi Adduct Yield (%)
Isovaleraldehyde2-AminobutaneDiphenylacetic acid85
BenzaldehydeBenzylamineAcetic acid92
CyclohexanecarboxaldehydeCyclohexylamineBenzoic acid88
4-ChlorobenzaldehydeAnilinePhenylacetic acid90
Isobutyraldehydetert-ButylamineFormic acid75

Table 2: Conversion of Ugi Adducts to Carboxylic Acids and Esters

Ugi Adduct From (Aldehyde, Amine, Acid)Conversion ProductReagentYield (%)
Isovaleraldehyde, 2-Aminobutane, Diphenylacetic acidCarboxylic acidHCl, H₂O95
Benzaldehyde, Benzylamine, Acetic acidMethyl esterHCl, MeOH91
Cyclohexanecarboxaldehyde, Cyclohexylamine, Benzoic acidEthyl esterH₂SO₄, EtOH89
4-Chlorobenzaldehyde, Aniline, Phenylacetic acidCarboxylic acidTFA, H₂O93

Table 3: Synthesis of Heterocycles from Ugi Adducts

Ugi Adduct From (Aldehyde, Amine, Acid)HeterocycleReagentsYield (%)
Isovaleraldehyde, 2-Aminobutane, Diphenylacetic acidPyrroleDMAD, Ac₂O78
N-Boc-anthranilic acid, various aldehydes, various amines1,4-Benzodiazepine-2,5-dioneTFA; then base60-85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from N-(cyclohex-1-en-1-yl)formamide.

Materials:

  • N-(cyclohex-1-en-1-yl)formamide

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred formamide solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: General Procedure for the Ugi Four-Component Reaction

This protocol provides a general method for the synthesis of α-acylamino-N-(cyclohex-1-en-1-yl)carboxamides.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).

  • Dissolve the components in methanol (0.2-0.5 M).

  • Add this compound (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude Ugi adduct can be purified by flash column chromatography on silica gel or used directly in the next step.

Protocol 3: Conversion of Ugi Adducts to Carboxylic Acids

This protocol describes the hydrolysis of the N-(cyclohex-1-en-1-yl)amide to a carboxylic acid.

Materials:

  • Ugi adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Standard glassware for reflux and work-up

Procedure:

  • Dissolve the crude or purified Ugi adduct in THF.

  • Add an aqueous solution of HCl (e.g., 1 M, 2-3 eq).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization.

Protocol 4: Synthesis of Pyrroles from Ugi Adducts

This protocol details the conversion of Ugi adducts to polysubstituted pyrroles via the münchnone intermediate.

Materials:

  • Ugi adduct from Protocol 2

  • Dimethyl acetylenedicarboxylate (DMAD) or other alkyne

  • Acetic anhydride (Ac₂O)

  • Toluene

  • Standard glassware for reflux

Procedure:

  • Dissolve the Ugi adduct in a mixture of toluene and acetic anhydride.

  • Add the acetylenic dipolarophile (e.g., DMAD, 1.5 eq).

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted pyrrole.

Protocol 5: Synthesis of 1,4-Benzodiazepine-2,5-diones

This protocol outlines the synthesis of the benzodiazepine scaffold using an N-protected anthranilic acid in the Ugi reaction.

Materials:

  • N-Boc-anthranilic acid (1.0 eq)

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Base (e.g., triethylamine or sodium bicarbonate)

Procedure:

  • Perform the Ugi reaction as described in Protocol 2 using N-Boc-anthranilic acid as the carboxylic acid component.

  • After completion of the Ugi reaction, evaporate the methanol.

  • Dissolve the crude Ugi adduct in DCM and add TFA to remove the Boc protecting group. Stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., methanol or DCM) and add a base (e.g., triethylamine or saturated sodium bicarbonate) to induce cyclization.

  • Stir at room temperature until the cyclization is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the 1,4-benzodiazepine-2,5-dione by column chromatography.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_reaction Ugi 4-CC cluster_product Initial Product Aldehyde Aldehyde Ugi_Reaction One-Pot Reaction in Methanol Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Reaction Isocyanocyclohexene This compound Isocyanocyclohexene->Ugi_Reaction Ugi_Adduct α-Acylamino-N-(cyclohex-1-en-1-yl)carboxamide Ugi_Reaction->Ugi_Adduct

Caption: General workflow for the Ugi four-component condensation.

Post_Condensation_Modification cluster_products Diverse Products Ugi_Adduct Ugi Adduct Acid_Treatment Acidic Workup Ugi_Adduct->Acid_Treatment Benzodiazepinedione 1,4-Benzodiazepine- 2,5-dione Ugi_Adduct->Benzodiazepinedione Deprotection & Cyclization Muenchnone Münchnone Intermediate Acid_Treatment->Muenchnone Carboxylic_Acid Carboxylic Acid Muenchnone->Carboxylic_Acid + H2O Ester Ester Muenchnone->Ester + ROH Pyrrole Pyrrole Muenchnone->Pyrrole + Alkyne

Caption: Post-condensation modification pathways of Ugi adducts.

References

Application Notes and Protocols for Post-Condensation Modifications of Ugi Products from 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-condensation modifications of Ugi products derived from 1-isocyanocyclohexene. The use of this compound as a "convertible" isocyanide in the Ugi four-component condensation (U-4CC) allows for the facile transformation of the initial α-acylamino amide products into a diverse array of valuable chemical scaffolds.[1][2][3][4][5][6] This strategy is particularly powerful for the generation of compound libraries for drug discovery and development.[1][3][4][5][6][7]

Introduction

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid, one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] When this compound is employed as the isocyanide component, the resulting cyclohexenamide moiety can be readily cleaved and transformed under acidic conditions. This "post-Ugi" modification strategy dramatically expands the synthetic utility of the Ugi reaction, providing access to a variety of functional groups and heterocyclic systems that are not directly attainable from the standard Ugi reaction.

The key to these transformations is the in situ formation of a highly reactive oxazolinium-5-one (also known as a münchnone) intermediate upon acid activation of the Ugi product.[1][3] This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions to yield a diverse range of products.

General Workflow for Ugi Reaction and Post-Condensation Modification

The overall process involves a two-step sequence: the initial Ugi four-component condensation followed by the acid-mediated post-condensation modification.

G cluster_0 Ugi Four-Component Condensation cluster_1 Post-Condensation Modification Aldehyde Aldehyde Ugi_Product Ugi Product (Cyclohexenamide) Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Product 1_Isocyanocyclohexene 1_Isocyanocyclohexene 1_Isocyanocyclohexene->Ugi_Product Acid_Activation Acid Activation (e.g., HCl, TFA) Ugi_Product->Acid_Activation Isolation & Purification (Optional) Munchnone_Intermediate Münchnone Intermediate Acid_Activation->Munchnone_Intermediate Modified_Products Modified Products (Esters, Acids, Pyrroles, etc.) Munchnone_Intermediate->Modified_Products Nucleophile_Dipolarophile Nucleophile or Dipolarophile Nucleophile_Dipolarophile->Modified_Products

Caption: General workflow for the synthesis and post-condensation modification of Ugi products from this compound.

Key Post-Condensation Modifications and Protocols

Conversion to Carboxylic Acids, Esters, and Thioesters

The cyclohexenamide moiety of the Ugi product can be efficiently converted into carboxylic acids, esters, or thioesters by treatment with an appropriate acid in the presence of a nucleophile (water, alcohol, or thiol).

Quantitative Data Summary

EntryUgi Product PrecursorsNucleophile/SolventProduct TypeYield (%)
1Isobutyraldehyde, Benzylamine, Acetic AcidMethanolMethyl Ester95
2Benzaldehyde, Benzylamine, Phenylacetic AcidEthanolEthyl Ester93
3Cyclohexanecarboxaldehyde, Benzylamine, Acetic AcidIsopropanolIsopropyl Ester96
4Isobutyraldehyde, Benzylamine, Acetic AcidWaterCarboxylic Acid91
5Benzaldehyde, Benzylamine, Phenylacetic AcidEthanethiolThioester88

Experimental Protocol: General Procedure for the Conversion of Ugi Cyclohexenamides to Methyl Esters

  • Ugi Reaction: In a round-bottom flask, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol (0.5 M). Stir the mixture for 1 hour at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture and continue stirring at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Post-Condensation Modification: Upon completion of the Ugi reaction, add acetyl chloride (2.0 eq) dropwise to the crude reaction mixture at 0 °C.

  • Heat the reaction mixture to reflux for 4-12 hours until the conversion is complete (monitored by TLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired methyl ester.

Synthesis of Polysubstituted Pyrroles

The intermediate münchnone can undergo a [3+2] cycloaddition reaction with acetylenic dipolarophiles to furnish highly substituted pyrroles.[1][3]

Quantitative Data Summary

EntryUgi Product PrecursorsDipolarophileProduct TypeYield (%)
1Isobutyraldehyde, Benzylamine, Acetic AcidDimethyl acetylenedicarboxylatePyrrole85
2Benzaldehyde, Benzylamine, Phenylacetic AcidMethyl propiolatePyrrole78
3Cyclohexanecarboxaldehyde, Aniline, Benzoic AcidPhenylacetylenePyrrole72

Experimental Protocol: General Procedure for the Synthesis of Pyrroles

  • Ugi Product Synthesis and Isolation: Synthesize and purify the Ugi product derived from this compound as described in the previous protocol.

  • Cycloaddition: Dissolve the purified Ugi product (1.0 eq) and the acetylenic dipolarophile (1.2 eq) in a suitable solvent such as toluene or xylenes.

  • Add acetic anhydride (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the polysubstituted pyrrole.

Synthesis of 1,4-Benzodiazepine-2,5-diones

When anthranilic acid is used as the carboxylic acid component in the Ugi reaction, the resulting product can undergo an intramolecular cyclization upon acid treatment to yield 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry.[9]

Quantitative Data Summary

EntryAldehydeAmineIsocyanideProduct Yield (%)
1Isobutyraldehydep-MethoxybenzylamineThis compound82
2BenzaldehydeBenzylamineThis compound79
3AcetaldehydeCyclohexylamineThis compound75

Experimental Protocol: Two-Step Synthesis of 1,4-Benzodiazepine-2,5-diones [9]

  • Ugi Reaction: To a solution of the aldehyde (1.1 eq) and amine (1.1 eq) in methanol (0.5 M), add 4Å molecular sieves and stir for 1 hour at room temperature.

  • Add this compound (1.1 eq) followed by anthranilic acid (1.0 eq).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude Ugi product by flash chromatography.

  • Cyclization: Dissolve the purified Ugi product in methanol and add acetyl chloride (2.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Concentrate the reaction mixture and purify the residue by flash chromatography to afford the 1,4-benzodiazepine-2,5-dione.

Biological Significance and Potential Signaling Pathways

The heterocyclic scaffolds generated through these post-Ugi modifications are of significant interest in drug discovery due to their prevalence in biologically active molecules.

1,4-Benzodiazepine-2,5-diones

This class of compounds has been investigated for a range of biological activities, including as anti-tubercular and anticancer agents.[10] Some derivatives have been shown to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[10] A potential mechanism of action could involve the modulation of the mTOR signaling pathway, which is a central regulator of protein synthesis and cell growth.[][12][13][14]

G Growth_Factors_Nutrients Growth Factors, Nutrients PI3K_AKT PI3K/AKT Pathway Growth_Factors_Nutrients->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation BZD_Derivative 1,4-Benzodiazepine-2,5-dione Derivative BZD_Derivative->Protein_Synthesis Inhibition G Complex_Carbohydrates Complex Carbohydrates (in small intestine) alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Bloodstream_Absorption Absorption into Bloodstream Glucose->Bloodstream_Absorption Dihydropyrrole_Inhibitor Dihydropyrrole Inhibitor Dihydropyrrole_Inhibitor->alpha_Glucosidase Inhibition

References

Application Notes and Protocols: Mechanism of Münchnone Formation from 1-Isocyanocyclohexene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoionic compounds, such as münchnones (1,3-oxazolium-5-olates), are versatile intermediates in organic synthesis, most notably in 1,3-dipolar cycloaddition reactions for the construction of pyrrole rings. A key challenge in münchnone chemistry is their inherent instability, often requiring in situ generation. This document details a robust and highly adaptable methodology for the formation of münchnones from stable, isolable adducts derived from the Ugi four-component reaction (Ugi-4CR) utilizing 1-isocyanocyclohexene, often referred to as Armstrong's isocyanide.

The use of this compound as a "convertible" isocyanide allows for the initial construction of a complex α-(acylamino) amide scaffold. A subsequent acid-catalyzed intramolecular cyclization of this adduct cleaves the cyclohexenamide portion and generates a reactive münchnone intermediate. This strategy provides a practical entry into münchnone chemistry, enabling the synthesis of diverse molecular architectures through post-condensation modifications. The intermediate münchnone can be trapped by a variety of nucleophiles or used in cycloaddition reactions, making this a powerful tool for library synthesis and drug discovery.[1][2][3]

Mechanism of Münchnone Formation

The overall process begins with a standard Ugi four-component reaction, followed by an acid-catalyzed cyclization to form the münchnone.

  • Step 1: Formation of the this compound Adduct. The Ugi reaction brings together an aldehyde, a primary amine, a carboxylic acid, and this compound. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and Mumm rearrangement yields a stable α-(acylamino) cyclohexenamide adduct. This adduct serves as the münchnone precursor.

  • Step 2: Acid-Catalyzed Cyclization and Münchnone Generation. The α-(acylamino) cyclohexenamide adduct is treated with an acid catalyst. Protonation of the amide oxygen of the acylamino group activates the carbonyl for intramolecular nucleophilic attack by the amide oxygen of the cyclohexenamide moiety. This cyclization forms a five-membered oxazolium ring and eliminates cyclohexanone, generating the desired münchnone (1,3-oxazolium-5-olate) intermediate.[2][3] This intermediate is highly reactive and is typically trapped in situ.

Reaction_Mechanism cluster_reactants Ugi Reaction Components cluster_cyclization Acid-Catalyzed Cyclization R1CHO Aldehyde (R1CHO) Ugi_Adduct α-(Acylamino) Cyclohexenamide Adduct R1CHO->Ugi_Adduct Ugi-4CR R2NH2 Amine (R2NH2) R2NH2->Ugi_Adduct Ugi-4CR R3COOH Carboxylic Acid (R3COOH) R3COOH->Ugi_Adduct Ugi-4CR Isocyanide This compound Isocyanide->Ugi_Adduct Ugi-4CR Protonation Protonation Ugi_Adduct->Protonation H+ Cyclization Intramolecular Cyclization Protonation->Cyclization Muenchnone Münchnone Intermediate Cyclization->Muenchnone Elimination Elimination of Cyclohexanone Cyclization->Elimination

Caption: Mechanism of Münchnone Formation.

Experimental Protocols

The following protocols are adapted from the key literature describing this transformation.[1][2]

Protocol 1: Synthesis of the α-(Acylamino) Cyclohexenamide Adduct (Ugi Reaction)
  • To a solution of the aldehyde (1.0 eq) in methanol (MeOH, 0.5 M), add the amine (1.0 eq), the carboxylic acid (1.0 eq), and this compound (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure α-(acylamino) cyclohexenamide adduct.

Protocol 2: Acid-Catalyzed Conversion of the Adduct to Münchnone and In Situ Trapping

A. Trapping with an Alcohol to Form an Ester:

  • Dissolve the α-(acylamino) cyclohexenamide adduct (1.0 eq) in a solution of the desired alcohol (e.g., methanol, 0.2 M).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA, 0.1 eq) or acetyl chloride (AcCl, 1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the corresponding ester.

B. Trapping with an Alkyne to Form a Pyrrole (1,3-Dipolar Cycloaddition):

  • Dissolve the α-(acylamino) cyclohexenamide adduct (1.0 eq) and the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.5 eq) in a suitable solvent such as toluene or CH2Cl2 (0.2 M).

  • Add trifluoroacetic anhydride (TFAA, 1.1 eq).

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the alkyne) for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the substituted pyrrole.

Data Presentation

The following tables summarize representative yields for the synthesis of the Ugi adducts and their subsequent conversion into various products via the münchnone intermediate, as reported by Keating and Armstrong.[1]

Table 1: Representative Yields for the Ugi-4CR with this compound

AldehydeAmineCarboxylic AcidUgi Adduct Yield (%)
IsobutyraldehydeBenzylamineAcetic Acid91
BenzaldehydeBenzylamineAcetic Acid85
IsovaleraldehydeCyclohexylaminePhenylacetic Acid78
BenzaldehydeMethylamineBenzoic Acid81

Table 2: Yields for the Conversion of Ugi Adducts via Münchnone Intermediate

Ugi Adduct PrecursorTrapping Agent / ReactionProduct TypeYield (%)
Product from Table 1, Row 1HCl, H2OCarboxylic Acid94
Product from Table 1, Row 2AcCl, MethanolMethyl Ester96
Product from Table 1, Row 1AcCl, Benzyl MercaptanThioester88
Product from Table 1, Row 3TFAA, DMADPyrrole75
Product from Table 1, Row 4AcCl, intramolecular1,4-Benzodiazepine-2,5-dione82

(TFA = Trifluoroacetic Acid; TFAA = Trifluoroacetic Anhydride; DMAD = Dimethyl Acetylenedicarboxylate)

Experimental Workflow Visualization

The overall workflow from starting materials to final products via the münchnone intermediate is depicted below.

Experimental_Workflow cluster_trapping In Situ Trapping Start Starting Materials (Aldehyde, Amine, Carboxylic Acid, This compound) Ugi_Reaction Protocol 1: Ugi 4-Component Reaction (MeOH, RT, 24-48h) Start->Ugi_Reaction Purification1 Purification (Flash Chromatography) Ugi_Reaction->Purification1 Ugi_Adduct Isolated α-(Acylamino) Cyclohexenamide Adduct Purification1->Ugi_Adduct Conversion_Reaction Protocol 2: Acid-Catalyzed Conversion (e.g., TFA, AcCl) Ugi_Adduct->Conversion_Reaction Muenchnone_InSitu In Situ Generation of Münchnone Intermediate Conversion_Reaction->Muenchnone_InSitu Trap_Nucleophile Nucleophile (H2O, ROH, RSH) Muenchnone_InSitu->Trap_Nucleophile Trap_Dipolarophile Dipolarophile (Alkyne) Muenchnone_InSitu->Trap_Dipolarophile Purification2 Purification (Flash Chromatography) Trap_Nucleophile->Purification2 Purification3 Purification (Flash Chromatography) Trap_Dipolarophile->Purification3 Final_Products Diverse Products (Acids, Esters, Thioesters) Pyrrole_Products Pyrrole Derivatives Purification2->Final_Products Purification3->Pyrrole_Products

Caption: Experimental Workflow Diagram.

References

Application Notes: Catalytic & Stoichiometric Conditions for Reactions with 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isocyanocyclohexene is a versatile vinyl isocyanide utilized in organic synthesis, most notably as a "convertible isocyanide" in the Ugi four-component reaction (Ugi-4CR). Its utility lies in the ability of the resulting N-cyclohexenyl amide product to undergo efficient post-condensation modifications under acidic conditions. This strategy allows for the generation of diverse molecular scaffolds from a single multicomponent reaction, making it a powerful tool in the construction of compound libraries for drug discovery and materials science. The primary transformation involves an acid-catalyzed cyclization to form a reactive münchnone intermediate, which can be trapped by various nucleophiles or participate in cycloaddition reactions.

Core Application: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. When this compound is used, it forms a peptidomimetic backbone where the cyclohexenyl group can be later cleaved or transformed. The reaction is typically performed under mild, often uncatalyzed, conditions.[1]

Table 1: Representative Conditions for the Ugi-4CR with this compound

Aldehyde (1.0 eq) Amine (1.0 eq) Carboxylic Acid (1.0 eq) Solvent Temp. (°C) Time (h) Typical Yield
Isovaleraldehyde Benzylamine Acetic Acid Methanol RT 24-48 High
Benzaldehyde Cyclohexylamine Benzoic Acid Methanol RT 24-48 High
Furfural Aniline Propionic Acid 2,2,2-Trifluoroethanol RT 24-48 Good-High

| Solid-Supported Aldehyde | Various Amines | Various Carboxylic Acids | MeOH/DCM (1:1) | 40-50 | 24-48 | Variable[2] |

Note: Yields are generally high but vary depending on the specific substrates used. Room Temperature (RT) is typically 20-25 °C.

Post-Condensation Modifications of Ugi Products

The true synthetic power of using this compound is realized in the subsequent transformations of the Ugi product. The N-(cyclohex-1-en-1-yl)amide moiety is stable to the Ugi reaction conditions but can be readily activated by acid.

Mechanism: Formation of the Münchnone Intermediate

Upon treatment with acid (e.g., HCl, TFA), the cyclohexenamide product cyclizes to form a highly reactive oxazolinium-5-one, commonly known as a münchnone. This mesoionic intermediate serves as a versatile 1,3-dipole.[3][4] This intermediate can then be trapped in situ by a variety of nucleophiles or dipolarophiles.

G cluster_main Mechanism of Cyclohexenamide Conversion ugi_product Ugi Product (Cyclohexenamide) protonation Protonation (H+) ugi_product->protonation + H⁺ cyclization Intramolecular Cyclization protonation->cyclization - H₂O munchnone Münchnone Intermediate (1,3-Dipole) cyclization->munchnone nucleophile Nucleophile (NuH) e.g., H₂O, ROH munchnone->nucleophile Nucleophilic Attack & Rearrangement dipolarophile Dipolarophile e.g., Alkyne munchnone->dipolarophile [3+2] Cycloaddition final_products Final Products (Acids, Esters, etc.) nucleophile->final_products pyrrole Pyrrole Product dipolarophile->pyrrole

Caption: Acid-catalyzed conversion of the Ugi product to a münchnone intermediate.

Application 1: Synthesis of Pyrroles via [3+2] Cycloaddition

The münchnone intermediate readily undergoes a 1,3-dipolar cycloaddition with acetylenic dipolarophiles to generate highly substituted pyrroles, which are important pharmacophores.[3] This reaction represents a novel and highly modular approach to pyrrole synthesis.

Table 2: Catalytic Conditions for Pyrrole Synthesis from Ugi Products

Dipolarophile (5.0 eq) Acid Catalyst (3.0 eq) Solvent Temp. (°C) Notes Typical Yield
Dimethyl acetylenedicarboxylate HCl Toluene 100 Higher temperatures are often necessary for observable yields.[5] Good
Methyl propiolate HCl Toluene 100 Electron-withdrawing groups on the alkyne improve yields.[5] Moderate-Good

| Phenylacetylene | HCl | THF | 55 | Milder conditions can be used with reactive alkynes.[5] | Moderate |

Application 2: Conversion to Carboxylic Acids, Esters, and Thioesters

The münchnone intermediate can be intercepted by various nucleophiles. The addition of the nucleophile followed by rearrangement cleaves the cyclohexenyl group and generates a new functional group in its place. This allows the Ugi product to be converted into acids, esters, or thioesters.[3]

Table 3: Conditions for Nucleophilic Conversion of Ugi Products

Nucleophile Product Catalyst Solvent Temp. (°C) Typical Yield
H₂O Carboxylic Acid Acid (e.g., HCl) Dioxane/H₂O Reflux High
Methanol Methyl Ester Acid (e.g., HCl) Methanol Reflux High

| Ethanethiol | Thioester | Acid (e.g., HCl) | Neat or THF | RT to 50 | Good |

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol starts from cyclohexanone.

Step A: Synthesis of N-(Cyclohex-1-en-1-yl)formamide

  • To a flask, add cyclohexanone (1.0 eq) and an excess of formamide (approx. 5.0 eq).

  • Add a catalytic amount of formic acid.

  • Heat the mixture to 160 °C for 6-8 hours, distilling off water as it forms.

  • Cool the reaction mixture and purify the crude product by vacuum distillation to obtain the formamide intermediate.

Step B: Dehydration to this compound

  • Dissolve the N-(cyclohex-1-en-1-yl)formamide (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (N₂ or Ar).

  • Add a tertiary amine base, such as triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of a dehydrating agent, such as triphosgene (0.4 eq) or phosphorus oxychloride (1.1 eq), in dichloromethane.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding an aqueous solution of sodium carbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude isocyanide by vacuum distillation.

Protocol 2: General Ugi-4CR Using this compound
  • To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).

  • Dissolve the components in methanol (3-5 mL).

  • Add this compound (1.0 mmol, 1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the purified product using NMR, MS, and IR spectroscopy.

Protocol 3: Post-Ugi Conversion to a Pyrrole
  • Dissolve the purified Ugi product (1.0 eq) in toluene (or THF).

  • Add the acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate, 5.0 eq).

  • Add a solution of hydrogen chloride (e.g., 4M in dioxane, 3.0 eq).

  • Heat the reaction mixture to the required temperature (e.g., 100 °C for toluene, 55 °C for THF) and stir for 12-24 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude pyrrole derivative by flash column chromatography.

Logical & Experimental Workflow

The overall strategy for using this compound as a convertible isocyanide follows a logical multi-step workflow, enabling the creation of molecular diversity from a common intermediate.

G cluster_workflow Convertible Isocyanide Workflow cluster_products Diverse Products start Starting Materials (Cyclohexanone, Aldehyde, Amine, Carboxylic Acid, Alkyne, Nucleophiles) synth_iso Synthesis of This compound start->synth_iso ugi Ugi Four-Component Reaction (Ugi-4CR) start->ugi synth_iso->ugi Isocyanide Component ugi_product Common Intermediate (Cyclohexenamide Product) ugi->ugi_product post_mod Post-Condensation Modification (Acid-Catalyzed) ugi_product->post_mod pyrroles Pyrroles post_mod->pyrroles via [3+2] Cycloaddition others Acids, Esters, Thioesters, etc. post_mod->others via Nucleophilic Trapping

Caption: Experimental workflow for the convertible isocyanide strategy.

References

Troubleshooting & Optimization

Technical Support Center: 1-Isocyanocyclohexene Ugi Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1-isocyanocyclohexene Ugi reactions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Ugi reaction?

The this compound Ugi reaction is a four-component reaction (4-CR) that involves an aldehyde, an amine, a carboxylic acid, and this compound. This one-pot reaction forms a complex α-acylamino amide product. A key feature of using this compound is its function as a "convertible isocyanide," which allows for post-reaction modifications of the initial product.[1]

Q2: What are the typical solvents and temperatures for this reaction?

For solution-phase reactions, methanol is a commonly used solvent. In solid-phase synthesis, a mixture of dichloromethane (DCM) and methanol (MeOH), often in a 2:1 ratio, has been found to be effective.[1][2] While many Ugi reactions proceed at room temperature, elevated temperatures, in the range of 40-50 °C, have been reported to improve yields, particularly in solid-phase applications.[1]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in Ugi reactions can stem from several factors. Inefficient imine formation between the aldehyde and amine is a common issue. The choice of solvent can also significantly impact the reaction rate and yield. Additionally, the steric hindrance of the reactants can play a role. To improve yields, consider pre-forming the imine, optimizing the solvent system, or moderately increasing the reaction temperature.

Q4: Are there any common side reactions to be aware of?

A potential side reaction is the Passerini reaction, a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide. This is more likely to occur if the imine formation is slow. Using polar, protic solvents like methanol can favor the Ugi pathway over the Passerini pathway.

Q5: How does the structure of the other reactants affect the yield?

The reactivity of the aldehyde and amine components can significantly influence the reaction outcome. Aliphatic aldehydes generally exhibit higher reactivity compared to aromatic or heterocyclic aldehydes.[1] Steric hindrance around the reactive centers of any of the four components can also lead to lower yields.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Imine Formation Pre-mix the aldehyde and amine in the reaction solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and this compound. The use of a dehydrating agent like molecular sieves can also be beneficial.
Suboptimal Solvent If using a non-polar solvent, switch to a polar protic solvent like methanol or 2,2,2-trifluoroethanol (TFE). For reactants with poor solubility, a co-solvent system such as DCM/MeOH may improve results.
Low Reaction Temperature Gradually increase the reaction temperature. For some systems, heating to 40-50 °C can significantly improve the reaction rate and yield.[1] Monitor the reaction for potential decomposition at higher temperatures.
Steric Hindrance If possible, consider using less sterically hindered aldehyde, amine, or carboxylic acid components.
Incorrect Stoichiometry Ensure that all four components are present in the correct stoichiometric ratios. An excess of one component may not always lead to higher yields and can complicate purification.
Issue 2: Presence of Impurities or Side Products
Possible Cause Suggested Solution
Passerini Reaction Byproduct Ensure the use of a polar protic solvent like methanol to favor the Ugi reaction pathway. Pre-forming the imine can also minimize the Passerini side reaction.
Decomposition of Reactants or Product If the reaction is being heated, try running it at a lower temperature or for a shorter duration. Ensure the purity of your starting materials, as impurities can lead to side reactions.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.

Data Presentation

Table 1: Effect of Solvent on Ugi Reaction Yield (Illustrative)

SolventDielectric ConstantExpected Yield TrendRationale
Methanol (MeOH)32.7HighPolar protic solvent, favors imine formation and stabilizes polar intermediates.
2,2,2-Trifluoroethanol (TFE)26.0HighHighly polar solvent known to accelerate Ugi reactions.
Dichloromethane (DCM)9.1Moderate to LowLess polar, may not efficiently promote the polar Ugi reaction mechanism.
Tetrahydrofuran (THF)7.5LowAprotic and less polar, generally not optimal for Ugi reactions.
Toluene2.4Very LowNon-polar solvent, disfavors the polar Ugi reaction pathway.

Table 2: Effect of Temperature on Ugi Reaction Yield (Illustrative)

Temperature (°C)Expected Yield TrendRationale
0LowReaction kinetics may be too slow.
25 (Room Temp.)Moderate to HighStandard starting temperature for many Ugi reactions.
40-50Potentially HigherIncreased temperature can accelerate the reaction rate, especially for less reactive substrates.[1]
> 60VariableHigher temperatures may lead to decomposition of reactants or products.

Experimental Protocols

General Protocol for a this compound Ugi Reaction

This protocol provides a general procedure for a solution-phase Ugi reaction using this compound. Reactant quantities and reaction time may need to be optimized for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Methanol (2-5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography column)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and methanol (2-5 mL).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for 10-15 minutes.

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by an appropriate method, such as flash column chromatography on silica gel.

  • Characterize the purified product using standard analytical techniques (e.g., NMR, MS, IR).

Visualizations

Ugi_Reaction_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine H2O - H₂O Imine->H2O IminiumIon Iminium Ion Imine->IminiumIon CarboxylicAcid Carboxylic Acid CarboxylicAcid->IminiumIon Adduct α-Adduct CarboxylicAcid->Adduct NitriliumIon Nitrilium Ion Intermediate IminiumIon->NitriliumIon Isocyanide This compound Isocyanide->NitriliumIon NitriliumIon->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product

Caption: Mechanism of the this compound Ugi reaction.

Ugi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh/Measure Reactants (Aldehyde, Amine, Acid, Isocyanide) solvent 2. Prepare Solvent (e.g., Methanol) reagents->solvent combine 3. Combine Reactants in Solvent solvent->combine stir 4. Stir at Desired Temperature combine->stir monitor 5. Monitor Progress (TLC/LC-MS) stir->monitor concentrate 6. Concentrate under Reduced Pressure monitor->concentrate purify 7. Purify Product (e.g., Chromatography) concentrate->purify characterize 8. Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the Ugi reaction.

Troubleshooting_Tree start Low Yield? check_imine Pre-form Imine? start->check_imine action_preform Action: Pre-mix Aldehyde and Amine check_imine->action_preform No check_solvent Solvent Polar Protic? check_imine->check_solvent Yes preform_yes Yes preform_no No action_preform->check_solvent action_solvent Action: Switch to Methanol or TFE check_solvent->action_solvent No check_temp Increase Temperature? check_solvent->check_temp Yes solvent_yes Yes solvent_no No action_solvent->check_temp action_temp Action: Heat to 40-50 °C and monitor check_temp->action_temp Yes end Re-evaluate with optimized conditions check_temp->end No temp_yes Yes temp_no No action_temp->end

Caption: Troubleshooting decision tree for low Ugi reaction yields.

References

Side reactions and byproducts in 1-isocyanocyclohexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-isocyanocyclohexene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the dehydration of cyclohex-1-en-1-ylformamide.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Dehydrating Agent: The dehydrating agent (e.g., triphosgene, phosphorus oxychloride) may have degraded due to improper storage. 2. Insufficient Base: The base (e.g., DABCO, pyridine) may not be sufficient to neutralize the acid generated during the reaction. 3. Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy. 4. Presence of Water: Moisture in the reagents or glassware can hydrolyze the isocyanide product back to the formamide starting material.1. Use a fresh, unopened container of the dehydrating agent or verify the activity of the existing stock. 2. Ensure the correct stoichiometry of the base is used. Consider adding a slight excess. 3. Carefully monitor and maintain the recommended reaction temperature. 4. Use oven-dried glassware and anhydrous solvents. Ensure all reagents are dry.
Product Decomposes During Work-up or Purification 1. Thermal Instability: this compound is thermally labile and can polymerize or decompose at elevated temperatures.[1][2][3] 2. Acidic Conditions: Trace amounts of acid can catalyze the polymerization or hydrolysis of the isocyanide. 3. Exposure to Air: The product can degrade upon exposure to oxygen.[2][3]1. Avoid high temperatures during solvent removal and distillation. Use high-vacuum distillation at the lowest possible temperature.[4] 2. Use a base-deactivated silica gel for chromatography (e.g., treated with triethylamine).[1] Ensure all work-up solutions are neutral or slightly basic. 3. Handle the purified product under an inert atmosphere (e.g., argon or nitrogen).[2][3]
Dark Brown or Black Reaction Mixture 1. Polymerization/Resinification: This is a common side reaction for vinyl isocyanides, especially if the reaction is overheated or run for an extended period.[4] 2. Decomposition of Reagents: The dehydrating agent or other reagents may be decomposing under the reaction conditions.1. Strictly control the reaction temperature and time. 2. Ensure high-purity starting materials and reagents.
Persistent Unpleasant Odor in Lab/Glassware 1. High Volatility and Pungent Nature of Isocyanides: Isocyanides are known for their extremely unpleasant and pervasive odors.[1][4][5]1. Conduct all work in a well-ventilated fume hood.[4][5] 2. To clean glassware, rinse with a 1:10 mixture of concentrated hydrochloric acid and methanol.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common byproducts are:

  • Polymeric materials: Due to the reactive nature of the vinyl isocyanide, polymerization is a significant side reaction, especially at elevated temperatures.[4]

  • Cyclohex-1-en-1-ylformamide: This is the starting material, and its presence in the final product is typically due to an incomplete reaction or hydrolysis of the product during work-up.

  • N-Cyclohexenylformamide Hydrochloride: If a dehydrating agent like phosphorus oxychloride is used in the presence of a base like pyridine, the hydrochloride salt of the formamide can sometimes precipitate.

  • Carbonyl compounds: From the decomposition of the formamide precursor or reaction with moisture.

Q2: What is the recommended method for purifying crude this compound?

A2: Rapid column chromatography on silica gel deactivated with a base (like triethylamine) is a common method.[1] Use a non-polar eluent system. For thermally stable isocyanides, vacuum distillation is an option, but for this compound, care must be taken to avoid polymerization by keeping the temperature as low as possible.[4]

Q3: How should I store purified this compound?

A3: this compound is unstable and should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-30°C is recommended).[1][2][3] It is known to darken and decompose upon exposure to air.[2][3]

Q4: My NMR spectrum shows unreacted starting material. How can I improve the conversion?

A4: To improve conversion, you can try the following:

  • Increase the amount of dehydrating agent: A slight excess may be necessary to drive the reaction to completion.

  • Extend the reaction time: Monitor the reaction by TLC to determine the optimal reaction time.

  • Ensure anhydrous conditions: Any moisture will consume the dehydrating agent and prevent the reaction from completing.

Q5: Are there alternative synthesis routes to this compound?

A5: While the dehydration of cyclohex-1-en-1-ylformamide is the most commonly cited method, other general methods for isocyanide synthesis could potentially be adapted. These include the Hofmann carbylamine reaction (the reaction of a primary amine with chloroform and a strong base) and the reaction of an alkyl iodide with silver cyanide.[1][6] However, the dehydration route is generally preferred for vinyl isocyanides.

Experimental Protocols

Synthesis of this compound via Dehydration of Cyclohex-1-en-1-ylformamide

This protocol is adapted from a literature procedure using triphosgene as the dehydrating agent.[1]

Materials:

  • Cyclohex-1-en-1-ylformamide

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 0.5 M Sodium Carbonate (Na₂CO₃) solution

  • Sodium Sulfate (Na₂SO₄) (anhydrous)

  • Triethylamine-deactivated silica gel

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve cyclohex-1-en-1-ylformamide (1.0 eq) and DABCO (3.0 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.66 eq) in anhydrous dichloromethane.

  • Slowly add the triphosgene solution to the stirred formamide/DABCO mixture at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Pour the reaction mixture into a separatory funnel containing 0.5 M aqueous Na₂CO₃ solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure at a low temperature.

  • Rapidly purify the crude product by flash chromatography on triethylamine-deactivated silica gel using a hexane/ethyl acetate eluent system to yield this compound as a colorless oil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Dissolve Formamide and DABCO in CH₂Cl₂ cool Cool to 0°C prep_reagents->cool add_triphosgene Add Triphosgene Solution cool->add_triphosgene stir Stir at 0°C for 30 min add_triphosgene->stir quench Quench with aq. Na₂CO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Chromatography (Deactivated Silica) concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_side_reactions Potential Side Reactions & Byproducts start Cyclohex-1-en-1-ylformamide (Starting Material) product This compound (Desired Product) start->product Dehydration (e.g., Triphosgene, DABCO) incomplete_reaction Incomplete Reaction start->incomplete_reaction Suboptimal Conditions hydrolysis Hydrolysis (Presence of H₂O) product->hydrolysis + H₂O polymerization Polymerization (Heat, Acid, Air) product->polymerization Initiator (Heat, Acid, Air) hydrolysis->start polymer Polymer/Resin polymerization->polymer unreacted_sm Unreacted Starting Material incomplete_reaction->unreacted_sm

References

Technical Support Center: Purification of Crude 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-isocyanocyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. Vacuum distillation is suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points. Column chromatography, particularly with modified stationary phases, is effective for removing impurities with similar volatilities.[1][2] The choice depends on the nature of the impurities, the scale of the reaction, and the thermal stability of the compound.

Q2: How can I assess the purity of my final product?

A2: The purity of this compound can be effectively determined using standard analytical techniques. Gas Chromatography (GC) is a common method for assessing the percentage purity of volatile compounds. For structural confirmation and detection of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.

Q3: this compound has a very strong, unpleasant odor. How should I handle it?

A3: Isocyanides are known for their extremely disagreeable odors.[3][4] All manipulations should be performed in a well-ventilated fume hood. Any glassware or equipment that comes into contact with the compound can be decontaminated by rinsing with a 5% methanolic sulfuric acid solution.[3]

Q4: What are the typical impurities found in crude this compound?

A4: Impurities largely depend on the synthetic route. A common method for synthesizing isocyanides is the dehydration of the corresponding N-formamide (in this case, N-cyclohexenylformamide).[4] Therefore, common impurities may include unreacted formamide, residual dehydrating agents (e.g., phosphorus oxychloride, triphosgene) and their byproducts, and the base used (e.g., pyridine, triethylamine).[2][3]

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Low or No Recovery from Silica Gel Column Irreversible Adsorption/Decomposition: Standard silica gel is acidic and can cause sensitive isocyanides to decompose or bind permanently to the column.[1][2]Use Modified Silica: Employ a less acidic or modified stationary phase. Et-SiCl₃-modified silica (C-2 Silica) has been shown to give high recovery for sensitive isocyanides.[1] Use Alternative Sorbent: Consider using alumina (neutral or basic) as the stationary phase. Work Quickly: If using standard silica, ensure it is deactivated (e.g., with triethylamine in the eluent) and minimize the time the compound spends on the column.
Low Yield After Vacuum Distillation Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged exposure to heat can still cause degradation or polymerization.[3]Minimize Temperature: Ensure the vacuum is as low as possible to keep the pot temperature to a minimum, ideally not exceeding 90°C.[3] Distill Rapidly: Perform the distillation as quickly as possible without compromising separation efficiency.[3]
Product is Discolored (Yellow/Brown) After Purification Trace Impurities: Residual acidic or metallic impurities can cause discoloration.[5] Oxidation/Polymerization: The compound may be sensitive to air or light, leading to the formation of colored oligomers.Treat with Activated Carbon: Before the final purification step, stir the crude product with a small amount of activated carbon in a suitable solvent and then filter.[5] Use an Inert Atmosphere: Conduct all purification and storage steps under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Separation During Distillation Similar Boiling Points: An impurity may have a boiling point very close to that of this compound.Use a Fractionating Column: Employ a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.[6] Switch to Chromatography: If distillation fails to provide adequate separation, column chromatography is the recommended alternative.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for different purification techniques applicable to sensitive isocyanides.

Purification MethodKey ParametersTypical Recovery / YieldPurity AchievedReference
Vacuum Distillation Pressure: 11-12 Torr; Collection Temp: 56-59°C67-72% (for cyclohexyl isocyanide)>98% (by GC)[3][7]
Flash Chromatography (Standard Silica) Eluent: Non-polar solvent systemHighly variable, often low due to decompositionCan be low[1][2]
Flash Chromatography (Et-SiCl₃-modified Silica) Eluent: Non-polar solvent systemUp to 90%>99% (by ¹H NMR)[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. A short path distillation head is recommended to minimize product loss. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be lowered to approximately 12 Torr.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions separately. Collect the main fraction of this compound, which should distill at a constant temperature of 56-59 °C at 12 Torr .[7]

  • Completion: Stop the distillation when the main fraction is collected and before the distillation flask goes to dryness to avoid overheating the residue.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a sealed container at a low temperature.

Protocol 2: Purification by Flash Column Chromatography on Modified Silica

This protocol is effective for removing impurities that are difficult to separate by distillation.

  • Column Preparation: Prepare a slurry of Et-SiCl₃-modified silica gel in a non-polar eluent (e.g., hexanes or a mixture of hexanes and diethyl ether). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the sample through the column using the chosen solvent system. Apply positive pressure (using a pump or bulb) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combining and Concentrating: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator, ensuring the water bath temperature is kept low to prevent evaporation of the volatile product.

  • Purity Analysis: Confirm the purity of the final product using GC or NMR analysis.

Visual Workflow

Purification_Workflow crude Crude this compound (Post-Synthesis Workup) decision Select Purification Method crude->decision distillation Protocol 1: Vacuum Distillation decision->distillation Impurities are non-volatile chromatography Protocol 2: Flash Chromatography (Modified Silica) decision->chromatography Impurities have similar B.P. analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity ≥ 98% trouble Troubleshooting Required? analysis->trouble Purity < 98% storage Store Under Inert Atmosphere pure_product->storage trouble->decision Re-purify

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Overcoming Low Reactivity of 1-Isocyanocyclohexene in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isocyanocyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this substrate in cycloaddition reactions, particularly in the synthesis of novel spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cycloaddition reactions?

A1: The reduced reactivity of this compound in comparison to other isocyanides can be attributed to electronic and steric factors. The vinyl isocyanide functionality can be less electrophilic than alkyl or aryl isocyanides. Additionally, the cyclohexene ring may introduce steric hindrance that disfavors the approach of the cycloaddition partner.

Q2: What types of cycloaddition reactions are typically attempted with this compound?

A2: this compound is primarily explored in [4+1] cycloadditions to form five-membered heterocyclic rings. It can also be a dienophile in [4+2] Diels-Alder type reactions, although its reactivity in this mode is often low.

Q3: What are the most common side reactions or decomposition pathways observed?

A3: Common issues include the polymerization of the starting materials under harsh reaction conditions, hydrolysis of the isocyanide to the corresponding formamide in the presence of trace water, and isomerization or other rearrangements of the starting materials or products, especially at elevated temperatures.

Q4: Can Lewis acids be used to enhance the reactivity of this compound?

A4: Yes, Lewis acid catalysis is a primary strategy to enhance the reactivity of isocyanides in cycloaddition reactions. Lewis acids can coordinate to the isocyanide nitrogen, increasing its electrophilicity and lowering the activation energy of the cycloaddition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Insufficient thermal energy. Many cycloadditions involving unactivated components require elevated temperatures to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in increments of 10-20 °C.

      • Monitor the reaction for decomposition of starting materials at higher temperatures using techniques like TLC or crude NMR.

      • Consider using a higher-boiling solvent to achieve higher reaction temperatures safely.

  • Possible Cause 2: Ineffective or absent catalysis. The uncatalyzed reaction may be too slow to be practical.

    • Troubleshooting Steps:

      • Introduce a Lewis acid catalyst. Common choices include Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂, and TiCl₄.

      • Screen a panel of Lewis acids to identify the most effective one for your specific substrate combination.

      • Optimize the catalyst loading, starting from 5-10 mol% and adjusting as needed.

  • Possible Cause 3: Poor choice of solvent. The solvent can significantly impact the reaction rate and outcome.

    • Troubleshooting Steps:

      • Experiment with a range of solvents with varying polarities, such as toluene, xylenes, dichloromethane (DCM), and 1,2-dichloroethane (DCE).

      • For some cycloadditions, polar aprotic solvents like acetonitrile or DMF might be beneficial, but be cautious of potential side reactions with the isocyanide.

Issue 2: Formation of Multiple Products or Isomers

  • Possible Cause 1: Lack of regioselectivity or stereoselectivity. The cycloaddition may proceed through multiple pathways, leading to a mixture of products.

    • Troubleshooting Steps:

      • The use of a suitable Lewis acid catalyst can often improve both regioselectivity and stereoselectivity.

      • Lowering the reaction temperature, in conjunction with catalysis, can enhance selectivity.

      • Modify the electronic properties of the cycloaddition partner (e.g., by adding electron-withdrawing or electron-donating groups) to favor a specific reaction pathway.

  • Possible Cause 2: Product decomposition or rearrangement. The desired cycloadduct may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Analyze the crude reaction mixture at different time points to identify potential intermediate products and understand the decomposition pathway.

      • Consider in-situ trapping of the product if it is known to be unstable.

Quantitative Data Summary

The following table summarizes reaction conditions that have been reported for a successful, albeit high-temperature, cycloaddition involving this compound. This data can serve as a starting point for optimization with other cycloaddition partners.

EntryDipolarophileSolventTemperature (°C)Time (h)Additive/CatalystProductYield (%)
1PhenylacetyleneToluene10012HCl (3 equiv)2-Phenyl-1,4,5,6,7,7a-hexahydro-1H-indole65
2Methyl propiolateToluene10012HCl (3 equiv)Methyl 1,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylate72

Data extrapolated from studies on post-Ugi condensation modifications.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+1] Cycloaddition of this compound with a Diene

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 mmol, 1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene, 5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the solution.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with the reaction solvent (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dry Schlenk flask under inert atmosphere add_reagents Add diene and Lewis acid catalyst start->add_reagents add_solvent Add anhydrous solvent and stir add_reagents->add_solvent add_isocyanide Add this compound add_solvent->add_isocyanide react Stir at desired temperature add_isocyanide->react monitor Monitor progress (TLC, GC-MS) react->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for Lewis acid-catalyzed cycloaddition.

troubleshooting_low_yield start Low or No Product Yield cause1 Insufficient Thermal Energy? start->cause1 cause2 Ineffective Catalysis? start->cause2 cause3 Poor Solvent Choice? start->cause3 solution1 Increase Temperature Use High-Boiling Solvent cause1->solution1 solution2 Introduce/Screen Lewis Acids Optimize Catalyst Loading cause2->solution2 solution3 Screen Solvents of Varying Polarity cause3->solution3

Caption: Troubleshooting flowchart for low cycloaddition yield.

Technical Support Center: Optimizing Solid-Phase Reactions of 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isocyanocyclohexene on solid support. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase synthesis workflow involving this compound, a versatile convertible isocyanide.

Issue Potential Cause Recommended Solution
Low Yield in Ugi Reaction Inefficient Imine/Iminium Ion Formation: The initial condensation of the amine and aldehyde/ketone to form the imine, a crucial first step in the Ugi reaction, may be slow or incomplete.Pre-formation of the Imine: Mix the amine and carbonyl components in the reaction solvent for 30-60 minutes before adding the carboxylic acid and this compound. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.
Suboptimal Solvent Choice: The polarity of the solvent significantly impacts the Ugi reaction mechanism. Non-polar solvents can favor the competing Passerini reaction, leading to the formation of α-acyloxy carboxamide byproducts.[1]Solvent Optimization: The Ugi reaction is generally favored in polar, protic solvents. Methanol (MeOH) is a standard choice. For starting materials with poor solubility, a co-solvent system such as a mixture of MeOH and dichloromethane (DCM) (e.g., 1:1) can be effective.[2] Consider screening other polar solvents like 2,2,2-trifluoroethanol (TFE).
Low Reactivity of Aldehyde/Ketone: Aromatic and sterically hindered aldehydes or ketones are often less reactive in the Ugi reaction compared to their aliphatic counterparts.Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Microwave irradiation can also be an effective method for accelerating sluggish reactions. The addition of a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) can activate the carbonyl component.
Incomplete Trapping on Solid Support Poor Resin Swelling: For the Ugi product to efficiently react with the functional groups on the solid support, the resin must be adequately swelled in the reaction solvent. Polystyrene-based resins, for example, swell poorly in highly polar solvents like methanol.Choose an Appropriate Solvent for Swelling: Select a solvent or solvent mixture that effectively swells the chosen resin. For polystyrene resins like Merrifield, solvents like DCM, tetrahydrofuran (THF), or a mixture of DCM and a polar solvent are recommended. Pre-swelling the resin in the chosen solvent for at least 30-60 minutes before adding the Ugi product is crucial.
Steric Hindrance: The Ugi product or the functional group on the resin may be sterically hindered, preventing efficient capture.Use a Linker/Spacer: Employing a resin with a long, flexible linker arm can reduce steric hindrance and improve the accessibility of the reactive sites.
Low Yield or Incomplete Cleavage from Resin Inappropriate Cleavage Cocktail: The stability of the linker attaching the product to the resin dictates the required cleavage conditions. Using a cleavage cocktail that is too weak will result in incomplete cleavage.Select the Correct Cleavage Reagent: For acid-labile linkers (e.g., on Rink amide or Wang resins), a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-50% TFA) is commonly used. The exact concentration and cleavage time should be optimized based on the specific linker's lability.[2]
Presence of Scavenger-Sensitive Groups: During acidic cleavage, reactive cationic species can be generated, which may lead to side reactions with sensitive functional groups on the product (e.g., tryptophan, methionine).Use of Scavengers: Include scavengers in the cleavage cocktail to trap reactive cations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Formation of Diketopiperazine (DKP) Side Product Intramolecular Cyclization of Dipeptide on Resin: When synthesizing peptides on a solid support, the N-terminal amino group of a dipeptidyl-resin can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage from the support. This is particularly problematic with sequences containing proline at the second position from the C-terminus.Use of Di- or Tri-peptides in the Ugi Reaction: If the target molecule is a peptide, consider synthesizing a di- or tri-peptide in solution first and then using it as the carboxylic acid component in the Ugi reaction before capturing it on the resin. This bypasses the on-resin peptide elongation steps where DKP formation is most likely.
Base-Catalyzed Cyclization: The use of basic conditions during the synthesis (e.g., for deprotection steps) can promote DKP formation.Careful Control of pH: Avoid prolonged exposure to basic conditions. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and carefully monitor the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in solid-phase synthesis?

A1: this compound is known as a "convertible" or "universal" isocyanide.[1][2] In the context of solid-phase synthesis, it is particularly useful in the Ugi four-component reaction. After the Ugi reaction in solution, the resulting cyclohexenamide product can be efficiently captured onto a solid support. The key advantage is that the cyclohexenamide moiety can be subsequently converted into other functional groups (e.g., carboxylic acids, esters, or amides) upon cleavage from the resin, adding a layer of diversity to the synthesized molecules.[1] The trapping and subsequent cleavage from the resin are reported to occur in very high yield.[1]

Q2: What are the optimal solvent conditions for a solid-phase Ugi reaction with this compound?

A2: The optimal solvent for a solid-phase Ugi reaction depends on the type of resin used. The solvent must be able to swell the resin effectively while also being suitable for the Ugi reaction itself. For polystyrene-based resins, which are hydrophobic, mixtures of solvents are often necessary. Common solvent systems include methanol/dichloromethane (MeOH/DCM) and methanol/tetrahydrofuran (MeOH/THF).[2] For more polar resins like ChemMatrix, polar solvents such as methanol alone can be effective. It is always recommended to perform a small-scale test to determine the optimal solvent system for your specific resin and reactants.

Q3: How can I monitor the progress of the reaction on the solid support?

A3: Monitoring reactions on a solid support can be challenging. A common method is to take a small sample of the resin, wash it thoroughly, and then cleave the product from this small sample. The cleaved product can then be analyzed by standard techniques like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. Another technique is Fourier-transform infrared (FT-IR) spectroscopy, which can be used to monitor the appearance or disappearance of specific functional group vibrations directly on the resin beads.

Q4: What type of resin is best suited for capturing the Ugi product of this compound?

A4: The choice of resin depends on the desired functionality of the final product after cleavage.

  • Merrifield resin (chloromethylated polystyrene) can be used to attach the Ugi product via a nucleophilic displacement of the chloride, typically by a carboxylate or an amine within the Ugi product.

  • Wang resin has a p-alkoxybenzyl alcohol linker, suitable for attaching carboxylic acids to form an ester linkage that is cleavable with trifluoroacetic acid (TFA).

  • Rink amide resin is used to produce C-terminal amides upon cleavage with TFA.[2]

The selection of the resin should be aligned with the overall synthetic strategy and the desired final product.

Q5: Are there any specific safety precautions to consider when working with this compound?

A5: Like most isocyanides, this compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also important to note that isocyanides can be toxic, so appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. One of the significant advantages of performing isocyanide reactions on a solid support is the reduction of the unpleasant odor, as the isocyanide becomes tethered to the non-volatile resin.[2]

Data Presentation

The following tables provide a qualitative summary of the expected influence of various reaction parameters on the yield of the Ugi reaction and subsequent solid-phase capture. Quantitative data for specific reaction systems with this compound on solid support is not extensively available in the literature, as yields are often reported as "high" or "excellent".

Table 1: Influence of Reaction Components on Ugi Reaction Yield

ParameterConditionExpected YieldRationale
Aldehyde Aliphatic (e.g., isobutyraldehyde)HighGenerally more reactive and less sterically hindered.
Aromatic (e.g., benzaldehyde)Moderate to HighLess reactive than aliphatic aldehydes.
HeterocyclicModerateReactivity can be lower depending on the heterocycle.
Amine Primary AliphaticHighGenerally highly reactive.
Primary Aromatic (e.g., aniline)Moderate to HighLess nucleophilic than aliphatic amines.
Carboxylic Acid Simple Aliphatic/AromaticHighGenerally well-tolerated.
Sterically HinderedModerateCan slow down the reaction rate.

Table 2: Influence of Solid Support and Solvent on Reaction Efficiency

Solid SupportRecommended Solvent(s)Expected Trapping EfficiencyRationale for Solvent Choice
Merrifield Resin DCM, THF, DCM/DMFGood to ExcellentPromotes good swelling of the polystyrene backbone.
Wang Resin DCM, THF, DCM/DMFGood to ExcellentEnsures accessibility of the hydroxyl linker.
Rink Amide Resin DCM, DMF, NMPGood to ExcellentCommon solvents for peptide synthesis on this support.
ChemMatrix Resin MeOH, DCM, THFExcellentThe PEG-polystyrene matrix swells well in a variety of solvents.

Experimental Protocols

Protocol 1: General Procedure for Ugi Reaction with this compound

  • To a round-bottom flask, add the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.).

  • Dissolve the components in methanol (0.2 M solution).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq.) to the mixture and stir for an additional 10 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the crude reaction mixture containing the cyclohexenamide product can be used directly in the resin capture step.

Protocol 2: Capture of Ugi Product onto a Solid Support (Example with Wang Resin)

  • Place Wang resin (1.0 eq., based on loading capacity) in a solid-phase synthesis vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Drain the solvent.

  • Dissolve the crude Ugi product from Protocol 1 in DCM.

  • Add the solution of the Ugi product to the swollen resin.

  • Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2.0 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Product from the Solid Support (Example with Wang Resin)

  • Swell the dried, product-loaded resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Drain the filtrate containing the cleaved product into a round-bottom flask.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA and solvent.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

  • Purify the product as needed, typically by flash chromatography or preparative HPLC.

Visualizations

Below are diagrams illustrating key workflows and relationships in the solid-phase synthesis of this compound derivatives.

Ugi_Reaction_Workflow cluster_solution Solution Phase cluster_solid Solid Phase Amine Amine Ugi_Reaction Ugi Reaction Amine->Ugi_Reaction Aldehyde Aldehyde/Ketone Aldehyde->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide This compound Isocyanide->Ugi_Reaction Ugi_Product Cyclohexenamide Adduct Ugi_Reaction->Ugi_Product Capture Resin Capture Ugi_Product->Capture Resin Solid Support (e.g., Wang Resin) Resin->Capture Resin_Bound_Product Resin-Bound Product Capture->Resin_Bound_Product Cleavage Cleavage Resin_Bound_Product->Cleavage Final_Product Final Product Cleavage->Final_Product

Caption: Workflow for the Ugi reaction of this compound and subsequent solid-phase capture.

Troubleshooting_Low_Yield Start Low Ugi Reaction Yield Cause1 Inefficient Imine Formation Start->Cause1 Cause2 Suboptimal Solvent Start->Cause2 Cause3 Low Reactivity of Carbonyl Start->Cause3 Solution1 Pre-form Imine (Amine + Aldehyde first) Cause1->Solution1 Solution2 Use Polar, Protic Solvent (e.g., MeOH, TFE) Cause2->Solution2 Solution3 Increase Temperature or Add Lewis Acid Cause3->Solution3

Caption: Troubleshooting logic for low Ugi reaction yield.

Cleavage_Workflow Resin_Product Resin-Bound Product Swell Swell Resin in DCM Resin_Product->Swell Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Swell->Add_Cocktail Agitate Agitate for 2-4 hours Add_Cocktail->Agitate Filter Filter and Collect Filtrate Agitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate with Cold Ether Concentrate->Precipitate Isolate Isolate and Dry Final Product Precipitate->Isolate

Caption: Step-by-step workflow for the cleavage of the final product from the solid support.

References

Preventing decomposition of 1-isocyanocyclohexene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the use of 1-isocyanocyclohexene in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile reagent in organic synthesis, most notably utilized as a "convertible isocyanide" in multicomponent reactions like the Ugi four-component condensation (U-4CR).[1][2][3] Its unique structure allows for the initial formation of complex α-acylamino amide products, which can then undergo post-condensation modifications. A key application is the synthesis of heterocyclic scaffolds, such as 1,4-benzodiazepine-2,5-diones, which are of significant interest in medicinal chemistry.[1][4]

Q2: How should this compound be stored to maintain its stability and reactivity?

Proper storage is critical for preserving the quality of this compound. It is sensitive to moisture and acid, which can lead to its decomposition.[5] To ensure its stability, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[5] For long-term storage, it is recommended to keep it at low temperatures, either refrigerated or frozen, and protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Q3: What are the primary decomposition pathways for this compound?

The primary decomposition pathways for this compound include:

  • Hydrolysis: In the presence of acid and water, the isocyanide group can hydrolyze to form the corresponding amine (1-aminocyclohexene) and formic acid. Isocyanides are generally more stable under basic conditions.

  • Polymerization: The vinyl group in this compound makes it susceptible to radical polymerization, especially when exposed to heat, light, or radical initiators.[6] This can lead to the formation of insoluble polymeric materials.

  • Thermal Decomposition: At elevated temperatures, isocyanides can undergo rearrangement or decomposition. While specific data for this compound is limited, heating can lead to complex reaction mixtures.

Q4: What are the common side reactions to expect when using this compound in a Ugi reaction?

Besides the desired Ugi product, several side reactions can occur:

  • Passerini Reaction: If the amine component is slow to react with the aldehyde/ketone, the isocyanide can react directly with the carbonyl compound and the carboxylic acid to form an α-acyloxy amide, which is the product of the Passerini three-component reaction.

  • Formation of Byproducts from Impurities: The presence of water in the reaction mixture can lead to the hydrolysis of the isocyanide, and the resulting amine can participate in side reactions.

  • Polymerization: As mentioned, the vinyl group can polymerize, reducing the yield of the desired Ugi product.[6]

  • Reactions involving the double bond: Although less common under standard Ugi conditions, the cyclohexene double bond could potentially undergo addition reactions under certain catalytic or harsh conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low or No Yield in Ugi Reaction

Potential Cause Recommended Solution
Poor Quality of this compound Ensure the reagent has been stored correctly under an inert atmosphere and at low temperature. If in doubt, purify the isocyanide by distillation under reduced pressure before use.
Inefficient Imine Formation The initial condensation of the amine and aldehyde/ketone to form the imine can be a rate-limiting step. Consider pre-forming the imine by stirring the amine and carbonyl components together for a period before adding the carboxylic acid and this compound. The use of a dehydrating agent like molecular sieves can also be beneficial.[5]
Low Reactivity of Components Aromatic aldehydes and isocyanides can be less reactive than their aliphatic counterparts.[7] Increasing the reaction temperature (e.g., to 40-60 °C) or using microwave irradiation can often improve the reaction rate and yield.[1]
Suboptimal Solvent The Ugi reaction is typically favored in polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE).[3][5] A mixture of dichloromethane (DCM) and methanol (e.g., 2:1) has also been reported to be effective.[1]
Incorrect Stoichiometry Ensure that all four components are present in the correct stoichiometric ratios (typically equimolar).

Problem 2: Formation of Insoluble Precipitate

Potential Cause Recommended Solution
Polymerization of this compound This is a likely cause, especially if the reaction is heated or exposed to light. Add a radical inhibitor to the reaction mixture.
Precipitation of a Reaction Component or Product Check the solubility of all starting materials and the expected product in the chosen solvent. If the product is insoluble, it may precipitate out as it forms.
Formation of Insoluble Side Products The presence of water can lead to the formation of insoluble ureas. Ensure all reagents and solvents are anhydrous.

Problem 3: Difficulty in Post-Ugi Cyclization to Form 1,4-Benzodiazepine-2,5-diones

Potential Cause Recommended Solution
Incomplete Ugi Reaction Ensure the initial Ugi reaction has gone to completion before attempting the cyclization. Monitor the reaction by TLC or LC-MS.
Incorrect Acid Catalyst or Conditions The cyclization is an acid-activated process.[1] Ensure the appropriate acid catalyst (e.g., HCl generated from acetyl chloride) is used and that the reaction is heated as required.
Steric Hindrance Bulky substituents on the Ugi product may hinder the intramolecular cyclization. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Ugi Four-Component Condensation

This protocol provides a general starting point for performing a Ugi reaction with this compound. Optimization of specific parameters will likely be necessary for your particular substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.).

  • Solvent Addition: Dissolve the components in a suitable solvent, such as methanol or a 2:1 mixture of DCM/methanol.

  • Addition of Isocyanide: Add this compound (1.0 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 24-48 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Post-Condensation Cyclization to 1,4-Benzodiazepine-2,5-diones

This protocol describes the acid-activated cyclization of the Ugi product derived from an anthranilic acid derivative.

  • Ugi Reaction: Perform the Ugi reaction as described in Protocol 1, using an appropriate N-protected anthranilic acid as the carboxylic acid component.

  • Acid-Activation: After confirming the completion of the Ugi reaction, remove the solvent under reduced pressure.

  • Cyclization: Redissolve the crude Ugi product in a suitable solvent (e.g., methanol). Add a source of acid, such as a solution of HCl in methanol or by the addition of acetyl chloride (which will react with methanol to generate HCl in situ).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-benzodiazepine-2,5-dione.

Data Summary

Table 1: Recommended Polymerization Inhibitors for Vinyl Compounds

Inhibitor ClassExamplesTypical ConcentrationNotes
Phenolic Compounds Hydroquinone, Butylated hydroxytoluene (BHT)100 - 1000 ppmEffective in the presence of oxygen. Can often be removed by an alkaline wash.[6]
Nitroxide Radicals TEMPO, 4-Hydroxy-TEMPO10 - 500 ppmHighly effective radical scavengers.[6]
Aromatic Amines Phenothiazine50 - 500 ppmOften used for stabilizing monomers during distillation.

Note: The compatibility of the inhibitor with the specific reaction conditions (e.g., catalysts, reagents) should be verified before use.

Visualizations

Decomposition_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+/H2O Polymerization Polymerization This compound->Polymerization Heat, Light, Initiators Ugi Reaction Ugi Reaction This compound->Ugi Reaction Aldehyde, Amine, Carboxylic Acid 1-Aminocyclohexene + Formic Acid 1-Aminocyclohexene + Formic Acid Hydrolysis->1-Aminocyclohexene + Formic Acid Insoluble Polymer Insoluble Polymer Polymerization->Insoluble Polymer α-Acylamino Amide Product α-Acylamino Amide Product Ugi Reaction->α-Acylamino Amide Product

Troubleshooting_Ugi_Reaction cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Inefficient Imine Formation Inefficient Imine Formation Low Yield->Inefficient Imine Formation Low Reactivity Low Reactivity Low Yield->Low Reactivity Suboptimal Solvent Suboptimal Solvent Low Yield->Suboptimal Solvent Purify Reagent Purify Reagent Poor Reagent Quality->Purify Reagent Pre-form Imine Pre-form Imine Inefficient Imine Formation->Pre-form Imine Increase Temperature Increase Temperature Low Reactivity->Increase Temperature Optimize Solvent Optimize Solvent Suboptimal Solvent->Optimize Solvent

References

Technical Support Center: Diastereoselectivity in Reactions of 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isocyanocyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to diastereoselectivity in multicomponent reactions such as the Ugi and Passerini reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical multicomponent reactions where this compound is used and diastereoselectivity is a key concern?

A1: this compound is primarily used as a convertible isocyanide in the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR).[1][2] In these reactions, the isocyanide reacts with an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid (in the Ugi reaction) or just a carbonyl and a carboxylic acid (in the Passerini reaction) to form complex molecular scaffolds.[2][3] When one or more of the starting materials are chiral, a new stereocenter is often formed, leading to diastereomeric products. Controlling the ratio of these diastereomers is a critical aspect of these synthetic strategies.

Q2: What are the main factors that influence the diastereoselectivity of reactions involving this compound?

A2: The diastereoselectivity is primarily influenced by the following factors:

  • Chiral Induction: The use of chiral amines, aldehydes, or carboxylic acids is the most common strategy to induce diastereoselectivity. Chiral auxiliaries attached to one of the components can also effectively control the stereochemical outcome.[1][4]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5]

  • Solvent: The choice of solvent can significantly impact the diastereomeric ratio. Polar protic solvents like methanol are common for Ugi reactions, while aprotic solvents are often used for Passerini reactions.[3][6] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve diastereoselectivity in some Ugi-type reactions.[7]

  • Lewis Acids: The addition of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl group or imine, potentially leading to a more organized transition state and improved diastereoselectivity.[8]

Q3: What is a "convertible isocyanide" and how does it relate to this compound?

A3: A convertible isocyanide, like this compound, is an isocyanide that, after being incorporated into the product of a multicomponent reaction, can be chemically transformed into other functional groups.[1][2] The cyclohexene amide moiety formed from this compound in an Ugi product can be cleaved under acidic conditions to reveal a carboxylic acid, ester, or other functionalities. This two-step process allows for the creation of molecular diversity that may not be directly accessible through a standard Ugi reaction.[2]

Troubleshooting Guides

Issue 1: Poor Diastereomeric Ratio (d.r.)

Symptom: The reaction produces a nearly 1:1 mixture of diastereomers, making purification difficult and reducing the yield of the desired product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Chiral Induction The inherent stereodirecting ability of the chiral component may be weak. Consider using a different chiral amine, aldehyde, or carboxylic acid with a bulkier protecting group or a more rigid structure to enhance facial selectivity.
High Reaction Temperature The reaction may be running under thermodynamic control, leading to a mixture of diastereomers. Try lowering the reaction temperature. For example, some Ugi reactions show improved selectivity at temperatures as low as -40 °C.[1]
Suboptimal Solvent The solvent may not be effectively differentiating the diastereomeric transition states. Screen a range of solvents. Consider polar aprotic solvents or fluorinated alcohols like TFE, which can promote hydrogen bonding and organize the transition state.[7]
Uncatalyzed Background Reaction A non-selective uncatalyzed reaction may be competing with a desired catalyzed pathway. If using a catalyst, ensure its activity. Consider lowering the temperature to slow down the uncatalyzed reaction.
Issue 2: Inconsistent Diastereoselectivity

Symptom: The diastereomeric ratio varies significantly between batches of the same reaction.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Water Content Traces of water can affect the reaction rate and the effectiveness of Lewis acid catalysts, leading to inconsistent results. Ensure all reagents and solvents are anhydrous.[9]
Reagent Purity Impurities in the starting materials, particularly the aldehyde or amine, can interfere with the reaction. Purify all starting materials before use.
Reaction Time and Temperature Fluctuations Inconsistent reaction times or temperature control can lead to variable outcomes. Use a cryostat or a well-controlled cooling bath to maintain a stable temperature. Monitor the reaction to completion using TLC or LC-MS.

Data Presentation

The following table summarizes representative data on how reaction conditions can influence diastereoselectivity in Ugi-type reactions. While not specific to this compound in all cases, these examples provide a general guide for optimization.

Chiral ComponentIsocyanideAldehyde/KetoneCarboxylic AcidSolventTemperature (°C)Diastereomeric Ratio (d.r.)
Chiral GalactosylamineVariousVariousVariousCH2Cl2/MeOH-406:1 to 15:1[1]
Chiral Amino AlcoholBenzyl IsocyanideVariousVariousMeOHRT>95:5[10]
AchiralTryptamine-derivedVariousVariousTFE or HFIPRTHigh d.r.[7]
Achiralt-Butyl IsocyanideAromaticPyrrolone-basedTFE45Mixture of diastereomers[5]
Achiralt-Butyl IsocyanideAromaticPyrrolone-basedTFE25Predominantly one diastereomer (precipitates)[5]

Experimental Protocols

General Protocol for a Diastereoselective Ugi Reaction with this compound

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Chiral amine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Anhydrous solvent (e.g., Methanol, TFE, CH2Cl2) (0.1-0.5 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral amine (1.0 mmol), aldehyde (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in the chosen anhydrous solvent (e.g., 5 mL of methanol).

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C) using an appropriate cooling bath.

  • Add this compound (1.0 mmol) to the stirred solution.

  • Allow the reaction to stir at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.

  • Upon completion, warm the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The diastereomeric ratio should be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Visualizations

Troubleshooting_Diastereoselectivity Start Poor Diastereoselectivity (Low d.r.) Cause1 Suboptimal Temperature? Start->Cause1 Cause2 Ineffective Chiral Substrate/Auxiliary? Start->Cause2 Cause3 Suboptimal Solvent? Start->Cause3 Cause4 Lewis Acid Required? Start->Cause4 Solution1 Lower Reaction Temperature (e.g., 0°C to -40°C) Cause1->Solution1 Action Solution2 Screen Chiral Components: - Bulkier protecting groups - More rigid scaffolds Cause2->Solution2 Action Solution3 Solvent Screening: - Aprotic vs. Protic - Fluorinated alcohols (TFE, HFIP) Cause3->Solution3 Action Solution4 Screen Lewis Acids (e.g., ZnCl2, Sc(OTf)3) Cause4->Solution4 Action Result Improved Diastereoselectivity Solution1->Result Solution2->Result Solution3->Result Solution4->Result

Caption: Troubleshooting flowchart for poor diastereoselectivity.

Experimental_Workflow Prep Step 1: Preparation - Dry glassware - Purify reagents - Prepare anhydrous solvent Reaction Step 2: Reaction - Combine amine, aldehyde, acid - Cool to target temperature - Add this compound - Stir under inert atmosphere Prep->Reaction Proceed Workup Step 3: Work-up & Purification - Quench reaction (if necessary) - Solvent removal - Column chromatography Reaction->Workup Monitor to Completion Analysis Step 4: Analysis - Characterization (NMR, MS) - Determine d.r. (NMR, HPLC) Workup->Analysis Isolate Product

Caption: General workflow for diastereoselective Ugi reactions.

References

Column chromatography conditions for purifying 1-isocyanocyclohexene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-isocyanocyclohexene. Given the sensitive nature of isocyanides, this guide addresses common challenges to help ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound using silica gel column chromatography?

A1: The primary challenge is the inherent instability of the isocyanide functional group on standard silica gel.[1][2] Silica gel is slightly acidic, which can catalyze the degradation of isocyanides through hydrolysis back to the corresponding formamide, polymerization, or other side reactions.[1][2] This can result in significantly low or no yield of the desired this compound.

Q2: What is the recommended stationary phase for the purification of this compound?

A2: While standard silica gel can be used with precautions, deactivated silica gel is highly recommended.[2][3] Neutralizing the acidic sites on the silica surface minimizes the risk of product degradation. Alternatives to silica gel include neutral or basic alumina, Florisil, or specialty-treated silica like C-2 silica (EtSiCl3-treated), which has shown exceptional effectiveness for purifying sensitive isocyanides.[4][5]

Q3: How can I deactivate silica gel for purifying my product?

A3: To deactivate silica gel, you can prepare a slurry of the silica in your chosen eluent system that has been treated with a small amount of a tertiary amine base, typically 1-3% triethylamine.[3][6] Before loading your sample, flush the packed column with this solvent mixture to ensure all acidic sites are neutralized.[3]

Q4: What solvent systems (eluents) are suitable for the column chromatography of this compound?

A4: Since this compound is a relatively non-polar compound, a non-polar eluent or a gradient of solvents with increasing polarity is typically effective.[2] Good starting points for solvent systems are mixtures of hexanes (or petroleum ether) with a slightly more polar solvent like diethyl ether or ethyl acetate.[1][6] Dichloromethane can also be used in the mobile phase.[1] It is crucial to determine the optimal solvent system by first running thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the this compound.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause Recommended Solution
Low or no recovery of this compound from the column. The product has degraded on the silica gel due to its acidic nature.[1][5]Use deactivated silica gel (treated with triethylamine) or an alternative stationary phase like neutral alumina.[2][3][5] Minimize the time the compound spends on the column by using flash chromatography (applying pressure).[1]
The eluent is not polar enough to move the product down the column.If TLC analysis of the column fractions shows the product is not eluting, gradually increase the polarity of the mobile phase. If the product is still retained, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds, though the product may be contaminated.
The purified product is contaminated with the corresponding formamide. Hydrolysis of the isocyanide has occurred on the column.This is a strong indication of degradation on acidic silica gel. Use deactivated silica gel or alumina for the purification.[2] Ensure that all solvents are dry, as water can contribute to hydrolysis.
Multiple fractions contain a mixture of the product and impurities. Poor separation due to an inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.[7][8] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3]
The column was overloaded with the crude product.As a general rule, use a 20:1 to 50:1 weight ratio of stationary phase to crude sample for effective separation.[7] For difficult separations, this ratio may need to be increased.
The product elutes much faster or slower than predicted by TLC. The polarity of the bulk solvent in the column differs from the TLC developing chamber.Ensure the chromatography column and the TLC chamber are equilibrated with the same solvent system. The solvent composition can change over time due to differential evaporation.
The activity of the silica gel used for the column and the TLC plate are different.Use silica gel from the same manufacturer and lot number for both TLC and column chromatography to ensure consistency.

Experimental Protocols

Protocol 1: Purification of this compound using Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Choose an appropriate solvent system based on prior TLC analysis (e.g., 5% diethyl ether in hexanes).

    • Add 1-2% triethylamine to the chosen eluent.

    • Prepare a slurry of silica gel in this triethylamine-containing eluent.

  • Packing the Column:

    • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom.[7]

    • Add a thin layer of sand over the plug.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[7]

    • Allow the silica to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to absorb completely onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent product loss or degradation.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

G cluster_troubleshooting Troubleshooting start Start Purification tlc Run TLC to find optimal solvent system (Rf ≈ 0.3) start->tlc prep_column Prepare Column (Deactivated Silica or Alumina) tlc->prep_column run_column Run Flash Column Chromatography prep_column->run_column analyze Analyze Fractions by TLC run_column->analyze no_product No Product Eluted? analyze->no_product Problem Identified combine Combine Pure Fractions analyze->combine Pure Product Found low_yield Low Yield / Degradation? no_product->low_yield No increase_polarity Increase Eluent Polarity no_product->increase_polarity Yes poor_separation Poor Separation? low_yield->poor_separation No change_stationary Use Alumina / Alternative Phase low_yield->change_stationary Yes optimize_solvent Re-optimize Solvent System (TLC) poor_separation->optimize_solvent Yes increase_polarity->run_column change_stationary->prep_column optimize_solvent->tlc end_process Isolate Product (Rotovap) combine->end_process

Caption: A workflow diagram for troubleshooting the column chromatography purification of this compound.

References

Challenges in scaling up the synthesis of 1-isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isocyanocyclohexene. Our aim is to address common challenges encountered during the scale-up of this synthesis, ensuring a smoother and more efficient experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and favorable method for synthesizing this compound is the dehydration of N-cyclohexylformamide.[1][2] This reaction is typically carried out using a dehydrating agent in the presence of a base.

Q2: Which dehydrating agents are most effective for this synthesis?

A2: Several dehydrating agents can be used, with varying degrees of efficacy and safety considerations. Common choices include:

  • Phosphorus oxychloride (POCl₃)[1][3][4]

  • Triphosgene[5]

  • Toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3][6]

While phosgene and its derivatives often provide high yields, their extreme toxicity makes them hazardous, especially for novice users.[1][2]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up this synthesis can present several challenges, including:

  • Maintaining Anhydrous Conditions: The presence of water can lead to the formation of urea byproducts, reducing the yield of the desired isocyanide.[7]

  • Thermal Stability: this compound can be thermally unstable and may polymerize or resinify at elevated temperatures, particularly during distillation.[1][2]

  • Exothermic Reaction Control: The dehydration reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of side products.

  • Purification: The product's foul odor and potential for degradation during purification necessitate careful handling and optimized purification techniques like vacuum distillation.[1][2][8]

Q4: How should this compound be stored?

A4: this compound is sensitive to air and acid.[3] For long-term stability, it should be stored at low temperatures (-30 °C) under an inert atmosphere.[5]

Q5: What are the main safety precautions to consider?

A5: Isocyanides are known for their pungent, unpleasant odors and potential toxicity.[2][9] It is crucial to perform the synthesis and handling of this compound in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Troubleshooting Guides

Problem 1: Low Product Yield

Low yield is a frequent issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting & Optimization
Impure Starting Material Ensure the N-cyclohexylformamide starting material is pure. Purification of the formamide prior to dehydration can lead to better yields.[5]
Incorrect Stoichiometry Re-verify the stoichiometry of all reactants and reagents. Ensure accurate measurements, especially when handling viscous liquids or solids.[7]
Presence of Moisture Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of urea byproducts.[7]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS). Consider extending the reaction time or adjusting the temperature, while carefully monitoring for side product formation.[7]
Suboptimal Reaction Temperature The reaction is often performed at low temperatures (e.g., 0 °C) during the addition of the dehydrating agent to control the exothermic reaction, followed by reflux to drive the reaction to completion.[1][4] Optimize the temperature profile for your specific scale.
Product Loss During Workup Isocyanides can be sensitive to acidic conditions.[3] Ensure any aqueous workup is performed under neutral or slightly basic conditions to avoid hydrolysis of the product back to the formamide.
Degradation During Purification Avoid excessive heating during distillation to prevent resinification.[1][2] Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.[8]
Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

G start Low Yield of this compound check_sm Verify Purity of N-cyclohexylformamide start->check_sm check_stoich Confirm Stoichiometry of Reagents start->check_stoich check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (GC-MS, NMR) start->analyze_crude sm_impure Impure Starting Material check_sm->sm_impure Purity < 98%? stoich_error Incorrect Stoichiometry check_stoich->stoich_error Error Found? conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Deviation from Protocol? side_products Significant Side Products analyze_crude->side_products Byproducts Detected? incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction Starting Material Remains? purify_sm Action: Purify Starting Material sm_impure->purify_sm recalculate Action: Recalculate and Remeasure Reagents stoich_error->recalculate optimize_conditions Action: Optimize Temperature, Time, or Use Inert Gas conditions_suboptimal->optimize_conditions adjust_for_side_rxn Action: Ensure Anhydrous Conditions; Modify Workup side_products->adjust_for_side_rxn extend_reaction Action: Extend Reaction Time or Increase Temp. incomplete_reaction->extend_reaction

Caption: Troubleshooting workflow for low product yield.

Problem 2: Product Purity Issues

Achieving high purity can be challenging due to the nature of the product and potential side reactions.

Observed Issue Potential Cause Troubleshooting & Optimization
Presence of N-cyclohexylformamide in Final Product Incomplete reaction or hydrolysis of the product during workup.Ensure the reaction goes to completion. During workup, use a neutral or slightly basic aqueous wash to prevent acid-catalyzed hydrolysis.[3]
High-Boiling Point Residue (Resinification) Polymerization of the isocyanide at elevated temperatures.[1][2]Distill the product under high vacuum to keep the pot temperature as low as possible (ideally below 90°C).[1][2] Perform the distillation as rapidly as possible.
Discoloration of Product The product can darken upon exposure to air.[5]Handle and store the purified product under an inert atmosphere.
Presence of Urea Byproducts Reaction of the isocyanide with water, which forms an amine that then reacts with another isocyanide molecule.[7]Ensure all glassware, solvents, and reagents are scrupulously dry. Use of an inert atmosphere is critical. Ureas are often less soluble and may be removed by filtration.[7]
Logical Relationships of Common Synthesis Problems

This diagram illustrates the connections between common problems encountered during the synthesis and their underlying causes.

G cluster_problems Observed Problems cluster_causes Potential Causes low_yield Low Yield purity_issue Purity Issues safety_hazard Safety Hazards moisture Moisture Contamination moisture->low_yield forms ureas moisture->purity_issue urea byproduct high_temp Excessive Temperature high_temp->low_yield resinification high_temp->purity_issue polymerization air_exposure Air Exposure air_exposure->purity_issue discoloration acidic_cond Acidic Conditions acidic_cond->low_yield hydrolysis acidic_cond->purity_issue hydrolysis incomplete_rxn Incomplete Reaction incomplete_rxn->low_yield incomplete_rxn->purity_issue unreacted SM foul_odor Product's Foul Odor & Toxicity foul_odor->safety_hazard

Caption: Relationship between problems and their causes.

Experimental Protocols

Synthesis of this compound via Dehydration of N-cyclohexylformamide

This protocol is adapted from established procedures for isocyanide synthesis.[1][2]

Materials:

  • N-cyclohexylformamide

  • Anhydrous Pyridine (or Triethylamine)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous petroleum ether (or other suitable solvent)

  • Ice water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of N-cyclohexylformamide (1.0 mole), anhydrous pyridine (6.0 moles), and anhydrous petroleum ether.

  • Cooling: Immerse the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Dehydrating Agent: While stirring vigorously, add phosphorus oxychloride (0.60 moles) dropwise from the dropping funnel over 30-40 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at reflux for 10-15 minutes.

  • Quenching: Cool the mixture back down to 0-5 °C. Slowly and carefully add ice water with vigorous stirring to hydrolyze the excess phosphorus oxychloride and dissolve the pyridinium salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with several portions of petroleum ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure. Note: To minimize resinification, the distillation should be performed as quickly as possible, and the pot temperature should not exceed 90 °C.[1][2]

  • Storage: Store the purified, colorless liquid under an inert atmosphere at -30 °C.[5]

Disclaimer: This guide is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety measures and a thorough risk assessment.

References

Technical Support Center: Identification of Impurities in Commercial 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial 1-isocyanocyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic route or degradation. The most common synthesis involves the dehydration of N-(cyclohex-1-en-1-yl)formamide. Therefore, potential impurities include:

  • Starting Materials and Precursors:

    • N-(cyclohex-1-en-1-yl)formamide

    • Cyclohexanone

  • Byproducts from Synthesis:

    • Triethylamine hydrochloride (if triethylamine is used as a base with the dehydrating agent)

    • Phosphate salts (if phosphorus oxychloride is the dehydrating agent)

  • Degradation Products:

    • Hydrolysis Product: N-(cyclohex-1-en-1-yl)formamide, formed by the reaction of the isocyanide with water.

    • Polymerization Products: Oligomers or polymers resulting from the reactive vinyl group.

    • Urea Derivatives: Formed if the isocyanide reacts with any primary or secondary amines present.

Q2: My this compound sample has a high baseline in the GC-MS chromatogram and shows poor peak shape. What could be the cause?

A2: This is often due to the thermal instability of this compound. High temperatures in the GC inlet can cause on-column degradation or polymerization. To troubleshoot this:

  • Lower the injector temperature.

  • Use a more inert GC liner.

  • Ensure your sample is free of non-volatile impurities by performing a sample cleanup if necessary.

Q3: I am observing a peak in my HPLC analysis that increases over time when my sample is exposed to the air. What is this impurity?

A3: This is likely the hydrolysis product, N-(cyclohex-1-en-1-yl)formamide. This compound is sensitive to moisture and will react with water to form the corresponding formamide. It is crucial to handle the sample under anhydrous conditions.

Q4: My NMR spectrum shows broad peaks in the baseline in addition to the sharp signals of this compound. What are these?

A4: Broad peaks in the baseline of an NMR spectrum are often indicative of polymeric material. Due to its vinyl group, this compound can polymerize, especially if exposed to light, heat, or radical initiators.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Multiple unexpected peaks are observed in the gas chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Thermal Degradation in Injector Lower the injector temperature in 20°C increments. Use a pulsed splitless or cold on-column injection if available.
Residual Synthesis Reagents Identify peaks by comparing their mass spectra to libraries. Common reagents include cyclohexanone and N-(cyclohex-1-en-1-yl)formamide.
Hydrolysis Prepare samples in a dry solvent and minimize exposure to atmospheric moisture.
Issue 2: Inconsistent Quantification with HPLC-UV

Symptoms: The peak area of this compound is not reproducible between injections.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
On-Column Reaction/Degradation Due to the reactivity of the isocyanide group, it may react with certain column stationary phases or mobile phase additives. Consider using a more inert column material. Ensure the mobile phase is free of nucleophiles (e.g., amines).
Sample Instability in Diluent This compound can degrade in protic solvents. Use a dry, aprotic solvent like anhydrous acetonitrile for sample preparation and analyze samples promptly after preparation.
Co-elution with an Impurity A co-eluting impurity can interfere with the integration of the main peak. Adjust the mobile phase composition or gradient to improve resolution.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical batch of commercial this compound, as might be determined by GC-MS analysis.

Compound Retention Time (min) Area % Identification Method
This compound8.5298.5Mass Spectrum, Standard
Cyclohexanone6.210.7Mass Spectrum, Standard
N-(cyclohex-1-en-1-yl)formamide10.340.5Mass Spectrum
Unknown Impurity 19.880.2Mass Spectrum
Unknown Impurity 211.150.1Mass Spectrum

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is suitable for the identification and quantification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 200°C (can be optimized lower if degradation is observed).

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent such as anhydrous dichloromethane or hexane.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is useful for detecting less volatile impurities like the formamide hydrolysis product and potential urea derivatives. Isocyanides are highly reactive, so derivatization is often employed for HPLC analysis. A common method involves reaction with an amine to form a stable urea derivative.

  • Derivatization Agent: 1-(2-pyridyl)piperazine (1-2PP) solution in anhydrous acetonitrile.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve in a known volume of anhydrous acetonitrile.

    • Add this solution to an excess of the 1-2PP derivatizing solution.

    • Allow the reaction to proceed for at least 30 minutes at room temperature before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for identifying and quantifying impurities without the need for derivatization.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), ensuring the solvent is anhydrous.

  • Procedure:

    • Dissolve an accurately weighed sample of this compound in the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Compare the spectra to reference spectra of this compound and potential impurities. Impurities can be quantified by integrating their unique signals relative to a known signal of the main compound.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation sample Commercial this compound gcms GC-MS Analysis sample->gcms Volatile Impurities hplc HPLC Analysis sample->hplc Non-Volatile Impurities nmr NMR Spectroscopy sample->nmr Structural Confirmation id Impurity Identification gcms->id hplc->id nmr->id quant Quantification id->quant profile Purity Profile quant->profile

Caption: Experimental workflow for impurity identification.

degradation_pathway cluster_degradation Degradation Pathways main This compound hydrolysis N-(cyclohex-1-en-1-yl)formamide main->hydrolysis + H₂O (Moisture) polymer Polymer/Oligomer main->polymer Heat, Light, or Initiators urea Urea Derivative main->urea + R₂NH (Amine Impurity)

Caption: Potential degradation pathways of this compound.

Validation & Comparative

A Comparative Guide to 1-Isocyanocyclohexene and Other Convertible Isocyanides in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials.[1] Among these, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly valuable for the synthesis of diverse libraries of compounds in drug discovery.[2] A key innovation in this field is the development of "convertible isocyanides," which allow for post-synthesis modification of the initial MCR product, thereby expanding the accessible chemical space.[3]

This guide provides a comparative analysis of 1-isocyanocyclohexene, a pioneering convertible isocyanide, with other notable alternatives. We will delve into their performance in Ugi and Passerini reactions, supported by experimental data, and provide detailed experimental protocols for their application.

Performance Comparison of Convertible Isocyanides

The choice of a convertible isocyanide can significantly impact the efficiency of the multicomponent reaction and the versatility of the resulting product. Below is a summary of the performance of this compound compared to other commonly used convertible isocyanides. The data is compiled from various studies to provide a comparative overview. It is important to note that reaction yields are highly dependent on the specific substrates and conditions used.

Convertible IsocyanideMulticomponent ReactionKey Features & Post-Reaction ConversionsRepresentative Yield (Ugi/Passerini)Reference
This compound Ugi, PasseriniOne of the first reported "universal" isocyanides. The resulting cyclohexenamide can be cleaved under acidic conditions to yield carboxylic acids, esters, and thioesters. It can also participate in cycloadditions to form pyrroles and intramolecular reactions to form heterocycles like 1,4-benzodiazepine-2,5-diones.73% (Ugi)[4]
2-Bromo-6-isocyanopyridine UgiOffers good stability and synthetic efficiency. The resulting amide moiety can be cleaved under both acidic and basic conditions.92% (Ugi)[5]
Tosylmethyl isocyanide (TosMIC) Ugi, PasseriniA versatile reagent that allows for further transformation of the condensation products.Good to high yields (Ugi/Passerini)[6]
Resin-bound Isocyanides UgiEnables solid-phase synthesis, which simplifies purification and eliminates the odor of isocyanides. The product can be cleaved from the resin to yield amides or carboxylic acids.10-55% (Ugi)[1]

Reaction Mechanisms and Post-Condensation Modifications

The utility of convertible isocyanides stems from their ability to act as a temporary placeholder that can be transformed into various functional groups after the initial multicomponent reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7]

Ugi_Reaction Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Alpha_Adduct α-Adduct Carboxylic_Acid->Alpha_Adduct Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Nitrilium_Ion->Alpha_Adduct Ugi_Product α-Acylamino Amide Alpha_Adduct->Ugi_Product Mumm Rearrangement

Ugi Four-Component Reaction Pathway
Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[8]

Passerini_Reaction Carbonyl Aldehyde/Ketone Intermediate Intermediate Complex Carbonyl->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Passerini_Product α-Acyloxy Amide Intermediate->Passerini_Product Rearrangement

Passerini Three-Component Reaction Pathway
Conversion of this compound Ugi Product

The true power of this compound lies in the subsequent transformations of its Ugi product. The cyclohexenamide moiety can be activated under acidic conditions to form a reactive münchnone (an oxazolinium-5-one) intermediate, which can then be trapped by various nucleophiles.[4]

Ugi_Product_Conversion Ugi_Product Ugi Product with This compound Muenchnone Münchnone Intermediate Ugi_Product->Muenchnone Acid Activation Benzodiazepinedione 1,4-Benzodiazepine-2,5-dione Ugi_Product->Benzodiazepinedione Acid-activated Intramolecular Cyclization Carboxylic_Acid Carboxylic Acid Muenchnone->Carboxylic_Acid + H₂O Ester Ester Muenchnone->Ester + ROH Thioester Thioester Muenchnone->Thioester + RSH Pyrrole Pyrrole Muenchnone->Pyrrole + Alkyne (Cycloaddition)

Post-Ugi Conversion of this compound Product

Experimental Protocols

The following are generalized experimental protocols for the Ugi and Passerini reactions. Optimal conditions may vary depending on the specific substrates used.

General Experimental Workflow

A typical workflow for a multicomponent reaction using a convertible isocyanide involves the initial one-pot reaction followed by purification and subsequent conversion of the product.

Experimental_Workflow Start Start Combine_Reactants Combine Aldehyde, Amine, Carboxylic Acid in Solvent Start->Combine_Reactants Add_Isocyanide Add Convertible Isocyanide Combine_Reactants->Add_Isocyanide Reaction Stir at Room Temperature Add_Isocyanide->Reaction Workup Work-up and Purification (e.g., Chromatography) Reaction->Workup Characterization1 Characterize Ugi/Passerini Product (NMR, MS) Workup->Characterization1 Conversion Post-Condensation Modification (e.g., Acid-catalyzed Cleavage) Characterization1->Conversion Purification2 Purification of Final Product Conversion->Purification2 Characterization2 Characterize Final Product (NMR, MS) Purification2->Characterization2 End End Characterization2->End

General Experimental Workflow
Protocol for Ugi Reaction with this compound

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Methanol (2-5 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.

  • Dissolve the components in methanol.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using spectroscopic methods (NMR, MS).[9]

Protocol for Post-Ugi Cleavage of the Cyclohexenamide

Materials:

  • Ugi product from this compound (1.0 equiv)

  • Acetyl chloride (catalytic to stoichiometric amount)

  • Methanol (or other nucleophile such as water or a thiol)

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the Ugi product in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[4]

Protocol for Passerini Reaction

Materials:

  • Aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.2 mmol, 1.2 equiv)

  • Isocyanide (1.2 mmol, 1.2 equiv)

  • Aprotic solvent (e.g., dichloromethane, 2-5 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a dry round-bottom flask, add the aldehyde or ketone and the carboxylic acid.

  • Dissolve the components in the aprotic solvent.

  • Add the isocyanide to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10][11]

Conclusion

This compound stands as a valuable and versatile convertible isocyanide in the synthetic chemist's toolbox. Its ability to be efficiently incorporated into Ugi and Passerini products and subsequently converted into a range of other functional groups makes it a powerful tool for generating molecular diversity. While other convertible isocyanides like 2-bromo-6-isocyanopyridine may offer advantages in specific contexts, such as different cleavage conditions, the rich post-condensation chemistry of this compound-derived products solidifies its importance in the field. The choice of the optimal convertible isocyanide will ultimately depend on the desired final product and the overall synthetic strategy.

References

A Comparative Guide to 1-Isocyanocyclohexene and Cyclohexyl Isocyanide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable reagents for the rapid construction of complex molecular architectures. Among the plethora of available isocyanides, the choice between a vinylic isocyanide, such as 1-isocyanocyclohexene, and a saturated alkyl isocyanide, like cyclohexyl isocyanide, can significantly impact not only the reaction efficiency but also the potential for subsequent molecular diversification. This guide provides an objective comparison of these two crucial building blocks, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic chemistry and drug development.

At a Glance: Key Differences and Performance Overview

The primary distinction between this compound and cyclohexyl isocyanide lies in the electronic nature of the isocyano-bearing carbon. The sp²-hybridized carbon in this compound results in a vinylic isocyanide, whereas the sp³-hybridized carbon in cyclohexyl isocyanide defines it as an alkyl isocyanide. This fundamental difference in electronics and sterics influences their reactivity and, most notably, the downstream synthetic possibilities of the MCR products.

This compound is renowned as a "convertible isocyanide."[1][2][3][4] The resulting N-cyclohexenyl amide products from Ugi reactions can undergo acid-catalyzed post-condensation modifications to yield a variety of other functional groups, including carboxylic acids, esters, and thioesters.[1][3] This unique feature allows the cyclohexenyl amide moiety to serve as a versatile synthetic handle, dramatically expanding the chemical space accessible from a single MCR. Conversely, the N-cyclohexyl amide products derived from cyclohexyl isocyanide are generally stable and not amenable to such transformations under mild conditions.

Performance in the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The following tables summarize representative yields for Ugi reactions employing this compound and cyclohexyl isocyanide. While a direct head-to-head comparison under identical conditions is not extensively reported in the literature, the data provides a general indication of their performance.

Table 1: Performance of this compound in the Ugi-4CR

AldehydeAmineCarboxylic AcidSolventYield (%)Reference
Isobutyraldehydep-MethoxybenzylamineAnthranilic acidMethanol73[3]
BenzaldehydeBenzylamineAcetic AcidMethanol85[1]

Table 2: Performance of Cyclohexyl Isocyanide in the Ugi-4CR

AldehydeAmineCarboxylic AcidSolventYield (%)Reference
Thiophene-2-carboxaldehyde4-MethoxybenzylamineAcetic AcidMethanolNot explicitly stated, but successful synthesis reported[5]
Various AldehydesVarious AminesVarious Carboxylic AcidsMethanolGenerally good to excellent yields reported in numerous examples[6]

It is important to note that yields in multicomponent reactions are highly substrate-dependent. However, both isocyanides are generally effective in the Ugi reaction, providing good to excellent yields across a range of substrates. The key differentiator is not the initial yield of the Ugi adduct, but the synthetic potential of the product.

Experimental Protocols

Synthesis of an α-Acylamino Amide using this compound (Ugi-4CR)

This protocol is adapted from the work of Keating and Armstrong.[3]

Materials:

  • Isobutyraldehyde

  • p-Methoxybenzylamine

  • Anthranilic acid

  • This compound

  • Methanol

  • 4 Å Molecular Sieves

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of isobutyraldehyde (1.0 mmol) and p-methoxybenzylamine (1.0 mmol) in methanol (5 mL) is added 4 Å molecular sieves.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • This compound (1.0 mmol) is added to the reaction mixture.

  • Finally, anthranilic acid (1.0 mmol) is added.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is filtered to remove the molecular sieves, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.

Synthesis of an α-Acylamino Amide using Cyclohexyl Isocyanide (Ugi-4CR)

This protocol is a representative example for a standard Ugi reaction.[5]

Materials:

  • Thiophene-2-carboxaldehyde

  • 4-Methoxybenzylamine

  • Acetic acid

  • Cyclohexyl isocyanide

  • Dry Methanol

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxaldehyde (1.1 mmol) and 4-methoxybenzylamine (1.0 mmol) in dry methanol (5 mL).

  • Add anhydrous sodium sulfate (0.5 g) and stir the solution in a stoppered flask for 1 hour at room temperature.

  • To the solution containing the pre-formed imine, add acetic acid (1.0 mmol) and stir for 15 minutes at room temperature.

  • Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the mixture in the stoppered flask at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is worked up and purified by an appropriate method (e.g., filtration, column chromatography) to yield the final product.

The "Convertible" Nature of this compound: Post-Condensation Modification

The most significant advantage of employing this compound is the ability to transform the resulting cyclohexenamide moiety.[1][3] This conversion is typically acid-catalyzed and proceeds through a münchnone (an oxazolinium-5-one) intermediate. This reactive intermediate can be trapped by various nucleophiles to generate a diverse array of products.

Experimental Protocol: Conversion of a Cyclohexenamide to a Methyl Ester

This protocol is adapted from the work of Keating and Armstrong.[1]

Materials:

  • Ugi product derived from this compound

  • Acetyl chloride

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the Ugi product (1.0 mmol) in methanol (10 mL).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (2.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the corresponding methyl ester.

Visualizing the Reaction Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and workflows.

Ugi_Reaction_Mechanism cluster_imine Imine Formation cluster_activation Activation & Addition cluster_rearrangement Rearrangement Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H⁺ (from Acid) Nitrilium_Ion Nitrilium_Ion Iminium_Ion->Nitrilium_Ion + Isocyanide alpha_Adduct alpha_Adduct Nitrilium_Ion->alpha_Adduct + Carboxylate Isocyanide Isocyanide Carboxylic_Acid Carboxylic_Acid Ugi_Product Ugi_Product alpha_Adduct->Ugi_Product Mumm Rearrangement

Caption: General mechanism of the Ugi Four-Component Reaction.

Passerini_Reaction_Mechanism Aldehyde Aldehyde alpha_Adduct alpha_Adduct Aldehyde->alpha_Adduct α-addition Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->alpha_Adduct α-addition Isocyanide Isocyanide Isocyanide->alpha_Adduct α-addition Passerini_Product Passerini_Product alpha_Adduct->Passerini_Product Acyl Transfer

Caption: Concerted mechanism of the Passerini Three-Component Reaction.

Post_Condensation_Modification Ugi_Product_ICH Ugi Product (from this compound) Munchone Münchnone Intermediate Ugi_Product_ICH->Munchone Acid Catalyst (e.g., AcCl) Final_Product Modified Product (Ester, Amide, Acid) Munchone->Final_Product Nucleophile Nucleophile (e.g., ROH, RNH₂, H₂O) Nucleophile->Final_Product Trapping

Caption: Post-condensation modification of the Ugi product from this compound.

Conclusion

Both this compound and cyclohexyl isocyanide are valuable reagents in the synthetic chemist's toolbox for multicomponent reactions. Cyclohexyl isocyanide serves as a reliable and robust building block for generating stable α-acylamino amides. In contrast, this compound offers a unique strategic advantage through its "convertibility." The ability to perform post-condensation modifications on the Ugi adducts of this compound opens up avenues for rapid diversification and the generation of compound libraries with varied functionalities from a common intermediate. For researchers in drug development and diversity-oriented synthesis, the strategic use of this compound can significantly accelerate the exploration of chemical space and the discovery of novel bioactive molecules. The choice between these two isocyanides will ultimately depend on the synthetic goals: stability and simplicity with cyclohexyl isocyanide, or versatility and downstream diversification with this compound.

References

Unveiling the Structure of 1-Isocyanocyclohexene Adducts: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of adducts derived from 1-isocyanocyclohexene, a versatile building block in multicomponent reactions such as the Ugi reaction. Detailed experimental protocols, comparative data tables, and a workflow diagram are presented to facilitate the unambiguous structural elucidation of these complex molecules.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in synthetic chemistry for the rapid generation of diverse libraries of α-acylamino carboxamides.[1][2] The use of this compound as the isocyanide component in these reactions yields N-(cyclohex-1-en-1-yl) amides, which are valuable peptidomimetics for drug discovery.[3][4] The structural confirmation of these adducts relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and a thorough analysis of the data from all three is essential for an accurate assignment of the molecular structure.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for a representative this compound adduct, N-(cyclohex-1-en-1-yl)-2-phenylacetamide. This compound is a product of the Ugi reaction between benzaldehyde, benzylamine, acetic acid, and this compound.

Table 1: ¹H NMR Spectroscopic Data for a Representative this compound Adduct

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Aromatic Protons7.20 - 7.40m-
Vinylic Proton5.50 - 6.00m-
α-Proton (CH)5.30 - 5.60t~7.5
Amide Proton (NH)6.50 - 7.50br s-
Benzyl Protons (CH₂)3.60 - 3.80s-
Cyclohexene Allylic Protons1.90 - 2.20m-
Cyclohexene Protons1.50 - 1.80m-

Table 2: ¹³C NMR Spectroscopic Data for a Representative this compound Adduct

Carbon AssignmentChemical Shift (δ) [ppm]
Amide Carbonyl165 - 175
Acyl Carbonyl~170
Aromatic Carbons125 - 140
Vinylic Carbons120 - 140
α-Carbon (CH)55 - 65
Benzyl Carbon (CH₂)40 - 50
Cyclohexene Allylic Carbons25 - 35
Cyclohexene Carbons20 - 30

Table 3: IR Spectroscopic Data for a Representative this compound Adduct

Functional GroupAbsorption Frequency (cm⁻¹)Intensity
N-H Stretch (Amide)3250 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong
C=C Stretch (Vinylic)1640 - 1680Medium
C=C Stretch (Aromatic)1450 - 1600Medium

Table 4: Mass Spectrometry Data for a Representative this compound Adduct

Ion TypeFragmentation PathwayExpected m/z
[M+H]⁺Molecular IonCalculated MW + 1
[M-C₆H₉N]⁺Cleavage of the cyclohexenyl amide bondM - 95
[C₆H₁₀N]⁺Cyclohexenyl iminium ion96
Acylium IonCleavage of the amide C-N bondVaries with acyl group

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Parameters:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid, purified adduct directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in percent transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the purified adduct (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to cover the expected molecular weight of the adduct.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain structural information, perform MS/MS analysis on the [M+H]⁺ ion.

    • Select the parent ion in the first mass analyzer and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure of the adduct.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound adducts.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Ugi_Reaction Ugi Reaction of This compound Purification Chromatography Ugi_Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Spectroscopic analysis workflow for this compound adducts.

By following the detailed protocols and comparing the acquired data with the reference values provided, researchers can confidently determine the structure of novel this compound adducts, paving the way for further investigation into their biological activities and potential applications in drug development.

References

X-ray Crystallography of Isocyanide Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Structural Parameters

The following table summarizes key crystallographic data for platinum(II) and iron(II) complexes with cyclohexyl isocyanide and tert-butyl isocyanide ligands. This data allows for a direct comparison of the impact of the isocyanide ligand and the metal center on bond lengths and angles.

ComplexMetal CenterCoordination GeometryM-C (Å)C≡N (Å)M-C-N (°)C-N-C (°)
cis-[PtCl₂ (CN-cyclohexyl)₂]Pt(II)Square Planar1.96 (avg)1.15 (avg)175.5 (avg)178.5 (avg)
cis-[PtCl₂ (CN-tert-butyl)₂]Pt(II)Square Planar1.97 (avg)1.14 (avg)174.9 (avg)179.4 (avg)
[Fe(TPP)(CN-tert-butyl)₂]Fe(II)Octahedral1.924(2)1.162(3)178.9(2)179.3(2)

*TPP = Tetraphenylporphyrin

Experimental Protocols

The methodologies outlined below are generalized procedures for the synthesis, crystallization, and X-ray crystallographic analysis of the compared metal-isocyanide complexes.

Synthesis of cis-[PtCl₂(RNC)₂] (R = cyclohexyl, tert-butyl)

A solution of the respective isocyanide (cyclohexyl isocyanide or tert-butyl isocyanide) is added to a solution of a suitable platinum(II) precursor, such as K₂PtCl₄ or [PtCl₂(cod)] (cod = 1,5-cyclooctadiene), in a chlorinated solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours. The formation of the product can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy (monitoring the C≡N stretching frequency). Upon completion, the solvent is reduced in volume, and the product is precipitated by the addition of a non-polar solvent like hexane or ether. The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Synthesis of [Fe(TPP)(CN-tert-butyl)₂]

The synthesis of the iron(II) porphyrin complex involves the reduction of an iron(III) porphyrin precursor, such as [Fe(TPP)Cl], in the presence of an excess of tert-butyl isocyanide. The reduction can be achieved using a suitable reducing agent, like sodium dithionite, in a biphasic solvent system (e.g., dichloromethane/water). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iron(II) center. After the reduction is complete, the organic layer containing the desired complex is separated, washed, and dried. The solvent is then removed under reduced pressure to yield the crude product.[1][2]

Single-Crystal X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified complex in an appropriate solvent or by vapor diffusion of a non-polar solvent into a solution of the complex.

A suitable crystal is selected and mounted on a goniometer head.[3][4] The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4] The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.[4]

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption, polarization). The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software tools to check for geometric consistency and other quality indicators.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of metal-isocyanide complexes.

experimental_workflow Experimental Workflow for X-ray Crystallography of Metal-Isocyanide Complexes cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement synthesis Synthesis of Metal-Isocyanide Complex purification Purification of the Complex synthesis->purification crystallization Growth of Single Crystals purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structural Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A flowchart illustrating the key stages of X-ray crystallography.

References

A Comparative Study of Aliphatic vs. Vinyl Isocyanides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanides are a unique and versatile class of organic compounds, characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic configuration imparts both nucleophilic and electrophilic character to the carbon atom, making them valuable reagents in a variety of synthetic transformations, most notably in multicomponent reactions (MCRs). This guide provides a comparative analysis of two major classes of isocyanides: aliphatic and vinyl isocyanides, focusing on their synthesis, reactivity, and applications, supported by experimental data.

Synthesis of Aliphatic and Vinyl Isocyanides

The synthetic routes to aliphatic and vinyl isocyanides differ significantly, reflecting the distinct nature of the alkyl and vinyl backbones.

Aliphatic Isocyanides: A common and sustainable method for the synthesis of aliphatic isocyanides is the dehydration of N-formamides. This approach offers a greener alternative to methods using hazardous reagents like phosgene.[1][2]

Vinyl Isocyanides: The synthesis of vinyl isocyanides can be achieved through the reaction of in situ generated isocyanomethylenetriphenylphosphorane with a variety of aldehydes. This method often provides good to high yields and can exhibit stereoselectivity depending on the aldehyde used.[3][4]

Comparative Reactivity in Multicomponent Reactions

The utility of isocyanides is most prominently showcased in multicomponent reactions such as the Passerini and Ugi reactions. The electronic and steric properties of the isocyanide substituent play a crucial role in determining the reaction's efficiency and yield.

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. Generally, aliphatic isocyanides are considered more reactive in Ugi reactions than their aromatic counterparts, a class that vinyl isocyanides can be electronically compared to.[5] The electron-donating nature of alkyl groups enhances the nucleophilicity of the isocyanide carbon, favoring the reaction. Conversely, the electron-withdrawing nature of the vinyl group can decrease the nucleophilicity and thus the reactivity of the isocyanide.

Table 1: Illustrative Yields of Aliphatic vs. Aromatic/Vinyl Isocyanides in Ugi Reactions

Isocyanide TypeRepresentative IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
AliphaticCyclohexyl IsocyanideVarious aliphatic and aromaticAnilinePropionic AcidMethanolFair to Excellent[6]
Aliphatictert-Butyl IsocyanideVariousVariousVariousVariousGenerally Good[7]
AromaticPhenyl IsocyanideVariousVariousVariousVariousGenerally lower than aliphatic[5]
Vinyl(Z)-1-Bromo-2-(2-isocyanovinyl)benzeneVariousVariousVariousVariousGood to High[3][4]

Note: The yields are generalized from various sources and are intended for comparative illustration. Direct comparative studies under identical conditions are limited.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[1][8] Similar to the Ugi reaction, the nucleophilicity of the isocyanide is a key factor.

Table 2: Comparative Yields of Aliphatic vs. Aromatic Isocyanides in a Passerini-type Reaction with Phthalimide

IsocyanideSubstituent NatureAldehydeYield (%)Reference
Benzyl IsocyanideAromaticIsobutyraldehyde74[8][9]
p-Chlorophenyl IsocyanideAromatic (electron-withdrawing)Isobutyraldehyde80[8][9]
p-Methoxyphenyl IsocyanideAromatic (electron-donating)Isobutyraldehyde99[8][9]
Cyclohexyl IsocyanideAliphaticIsobutyraldehyde91[8][9]
tert-Butyl IsocyanideAliphatic (sterically hindered)IsobutyraldehydeNo Product[8][9]

Data extracted from a study utilizing phthalimide as the acid component.[8][9] This data suggests that while aromatic isocyanides can provide excellent yields, sterically hindered aliphatic isocyanides like tert-butyl isocyanide may fail to react under these specific conditions.

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent such as methanol (2-3 mL). Stir the mixture at room temperature for approximately 1 hour.

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 24-48 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for the Passerini Three-Component Reaction
  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.2 mmol) in an aprotic solvent like dichloromethane (DCM) at room temperature.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to obtain the α-acyloxy amide.

Visualization of Synthetic Pathways

Logical Workflow for Comparing Isocyanide Reactivity

The following diagram illustrates a logical workflow for the comparative evaluation of aliphatic and vinyl isocyanides in a synthetic context.

G Comparative Workflow: Aliphatic vs. Vinyl Isocyanides cluster_0 Isocyanide Synthesis cluster_1 Multicomponent Reactions cluster_2 Other Synthetic Applications Aliphatic Formamide Aliphatic Formamide Aliphatic Isocyanide Aliphatic Isocyanide Aliphatic Formamide->Aliphatic Isocyanide Dehydration Ugi/Passerini Product A Ugi/Passerini Product A Aliphatic Isocyanide->Ugi/Passerini Product A Cycloaddition/Metal-Catalyzed Product A Cycloaddition/Metal-Catalyzed Product A Aliphatic Isocyanide->Cycloaddition/Metal-Catalyzed Product A Aldehyde + Ph3P=CHNC Aldehyde + Ph3P=CHNC Vinyl Isocyanide Vinyl Isocyanide Aldehyde + Ph3P=CHNC->Vinyl Isocyanide Wittig-type Reaction Ugi/Passerini Product B Ugi/Passerini Product B Vinyl Isocyanide->Ugi/Passerini Product B Cycloaddition/Metal-Catalyzed Product B Cycloaddition/Metal-Catalyzed Product B Vinyl Isocyanide->Cycloaddition/Metal-Catalyzed Product B Yield/Selectivity Analysis Yield/Selectivity Analysis Ugi/Passerini Product A->Yield/Selectivity Analysis Ugi/Passerini Product B->Yield/Selectivity Analysis Conclusion Conclusion Yield/Selectivity Analysis->Conclusion Reactivity Comparison Reactivity Comparison Cycloaddition/Metal-Catalyzed Product A->Reactivity Comparison Cycloaddition/Metal-Catalyzed Product B->Reactivity Comparison Reactivity Comparison->Conclusion Ugi_Mechanism Generalized Ugi Reaction Mechanism A Aldehyde/Ketone + Amine B Imine/Iminium Ion A->B Condensation E Nitrilium Ion Intermediate B->E Nucleophilic Attack C Isocyanide C->E D Carboxylic Acid D->B Protonation F α-Adduct D->F E->F Nucleophilic Attack G α-Acylamino Amide (Final Product) F->G Mumm Rearrangement (Irreversible)

References

Unraveling Reaction Mechanisms: A DFT-Based Comparative Guide for Isocyanocyclohexene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational validation of reaction mechanisms involving vinyl isocyanides and related compounds, providing a framework for understanding the reactivity of 1-isocyanocyclohexene in the absence of specific literature.

Researchers, scientists, and professionals in drug development often rely on a profound understanding of reaction mechanisms to innovate and optimize synthetic routes. While Density Functional Theory (DFT) has become an indispensable tool for elucidating these pathways, specific computational studies on the reaction mechanisms of this compound are notably scarce in current literature. To address this gap, this guide provides a comparative analysis of DFT-validated reaction mechanisms for analogous systems, namely vinyl isocyanides and other unsaturated isocyanides. The principles and findings discussed herein offer a robust predictive framework for understanding the potential reactivity of this compound.

This guide will explore key reaction types, such as cycloadditions and rearrangements, presenting quantitative data from DFT studies, detailing the computational and experimental protocols used for their validation, and visualizing the discussed pathways.

Comparing Reaction Pathways: Insights from DFT Calculations

The reactivity of vinyl isocyanides is often characterized by a competition between different reaction pathways, such as [3+2] and [4+2] cycloadditions, or rearrangements. DFT calculations are pivotal in determining the kinetic and thermodynamic favorability of these pathways by calculating the activation energies and reaction enthalpies.

Case Study 1: [3+2] Cycloaddition Reactions of β-Phosphorylated Nitroethenes

A study on the [3+2] cycloaddition between benzonitrile N-oxide and β-phosphorylated nitroethenes provides valuable insights into the electronic effects governing such reactions. Although not a vinyl isocyanide, the electronic nature of the dipolarophile is comparable.

Table 1: Comparison of Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔG) for the [3+2] Cycloaddition of Benzonitrile N-Oxide with β-Phosphorylated Nitroethenes. [1]

Reactant (Nitroethene Analog)PathwayΔG‡ (kcal/mol)ΔG (kcal/mol)
2a (R = Ph)Ortho18.9-27.8
Meta21.5-25.2
2b (R = Me)Ortho19.4-27.3
Meta22.1-24.6
2c (R = OEt)Ortho20.1-26.5
Meta22.8-23.8

The data clearly indicates a kinetic and thermodynamic preference for the formation of the ortho isomer in all cases, as evidenced by the lower activation and reaction free energies.[1]

Case Study 2: Stepwise vs. Concerted Cycloadditions of Tetrafluoroethylene with Butadiene

The competition between concerted [4+2] and stepwise (2+2) cycloadditions is a classic problem in organic chemistry. A DFT study on the reaction of tetrafluoroethylene with butadiene highlights the factors that favor one pathway over the other.[2]

Table 2: Comparison of Calculated Activation Energies (in kcal/mol) for the Reaction of Butadiene with Tetrafluoroethylene. [2]

Reaction PathwayDFT FunctionalActivation Energy (kcal/mol)
Stepwise (2+2) Cycloaddition B3LYP27.5
M06-2X30.1
DLPNO-UCCSD(T)28.9
Concerted [4+2] Cycloaddition B3LYP32.1
M06-2X36.2
DLPNO-UCCSD(T)33.5

These results demonstrate that the stepwise (2+2) cycloaddition is kinetically favored over the concerted Diels-Alder reaction for the butadiene-tetrafluoroethylene system, a preference attributed to the high distortion energy required for the dienophile in the [4+2] transition state.[2]

Experimental and Computational Protocols

The validation of computationally predicted reaction mechanisms relies on a combination of robust theoretical methods and experimental verification.

Computational Methodology

The DFT calculations presented in the case studies were performed using established quantum chemical software packages.

  • [3+2] Cycloaddition Study: All stationary points were optimized using the M062X functional with the 6-31+G(d) basis set.[1] Vibrational frequency calculations were performed to characterize the nature of the stationary points as either minima or transition states.[1]

  • Stepwise vs. Concerted Cycloaddition Study: Geometries were optimized with the B3LYP and M06-2X density functionals.[2] Higher-level energy calculations were performed using the DLPNO-UCCSD(T) method to provide more accurate energy predictions.[2]

Experimental Validation

While not always available, experimental validation provides crucial support for theoretical predictions.

  • Synthesis and Characterization: In the study of β-phosphorylated nitroethenes, the regiochemistry of the cycloaddition products was confirmed by experimental synthesis and spectroscopic analysis of the resulting compounds.[1]

  • Kinetic Studies: For some reactions, experimental kinetic data can be compared with calculated activation barriers. For instance, in a study on the [8+2] cycloaddition of dienylisobenzofurans, the experimentally determined activation Gibbs free energy for a[3][4]-vinyl shift was found to be in close agreement with the DFT-computed value (24.2 kcal/mol experimental vs. 24.8 kcal/mol computed).

Visualizing Reaction Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between reactants, intermediates, transition states, and products.

Reaction_Pathway_Comparison cluster_cycloaddition [3+2] Cycloaddition of Vinyl Isocyanide Analog cluster_rearrangement Hypothetical Rearrangement of this compound Reactants_cyclo Vinyl Isocyanide + Dipolarophile TS_cyclo Transition State Reactants_cyclo->TS_cyclo ΔG‡ Product_cyclo Cycloadduct TS_cyclo->Product_cyclo Reactant_rearr This compound TS_rearr Transition State Reactant_rearr->TS_rearr ΔG‡1 Intermediate_rearr Intermediate TS_rearr->Intermediate_rearr TS2_rearr Transition State 2 Intermediate_rearr->TS2_rearr ΔG‡2 Product_rearr Rearranged Product TS2_rearr->Product_rearr

Figure 1: Generalized reaction pathways for cycloaddition and rearrangement reactions.

The above diagram illustrates a generic comparison between a single-step cycloaddition and a multi-step rearrangement pathway. For a specific reaction, the nodes would represent the actual chemical species, and the edge labels would contain the calculated energy values.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation DFT_Calc DFT Calculations (e.g., M062X/6-31+G(d)) TS_Search Transition State Search DFT_Calc->TS_Search Energy_Profile Generate Energy Profile TS_Search->Energy_Profile Mechanism_Prediction Predict Reaction Mechanism and Selectivity Energy_Profile->Mechanism_Prediction Result_Comparison Compare Experimental Outcome with DFT Prediction Mechanism_Prediction->Result_Comparison Compare Synthesis Synthesize Reactants Reaction Perform Reaction Synthesis->Reaction Purification Purify Products Reaction->Purification Analysis Spectroscopic Analysis (NMR, MS, etc.) Purification->Analysis Analysis->Result_Comparison

Figure 2: A typical workflow for the validation of a reaction mechanism using DFT and experiments.

This workflow highlights the iterative process where computational predictions guide experimental work, and experimental results, in turn, validate and refine the computational models.

References

The Green Advantage: Assessing the Atom Economy of Reactions with 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, atom economy stands as a critical metric, quantifying the efficiency with which reactants are converted into the desired product. This guide provides a comparative analysis of the atom economy of reactions utilizing 1-isocyanocyclohexene, a versatile building block in multicomponent reactions (MCRs). By examining its performance against alternative isocyanides in key transformations like the Ugi and Passerini reactions, this document offers researchers, scientists, and drug development professionals a quantitative basis for selecting more sustainable synthetic routes.

High Atom Economy of Multicomponent Reactions

Multicomponent reactions, by their nature, are lauded for their high atom economy. They combine three or more reactants in a single step to form a complex product, incorporating the majority of the atoms from the starting materials. The Ugi and Passerini reactions, prominent examples of MCRs, exemplify this principle, typically generating only a small molecule, such as water, as a byproduct. This inherent efficiency minimizes waste and aligns with the principles of green chemistry.

Comparative Analysis of Isocyanides in Ugi and Passerini Reactions

To quantitatively assess the performance of this compound, we will compare its atom economy and reaction yields with a common alternative, tert-butyl isocyanide, in representative Ugi and Passerini reactions.

Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for the synthesis of α-aminoacyl amides, which are valuable scaffolds in medicinal chemistry. A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Reaction Scheme:

Ugi_Reaction R1CHO Aldehyde (R1CHO) product α-Aminoacyl Amide R1CHO->product R2NH2 Amine (R2NH2) R2NH2->product R3COOH Carboxylic Acid (R3COOH) R3COOH->product R4NC Isocyanide (R4NC) R4NC->product water + H2O

Caption: General scheme of the Ugi four-component reaction.

Quantitative Comparison:

IsocyanideReactants (Aldehyde, Amine, Carboxylic Acid)ProductYield (%)Atom Economy (%)
This compound Benzaldehyde, Aniline, Acetic AcidN-(cyclohex-1-en-1-yl)-2-(phenyl(phenylamino)methyl)acetamide85 (estimated)94.3%
tert-Butyl Isocyanide Benzaldehyde, Aniline, Acetic AcidN-tert-butyl-2-(phenyl(phenylamino)methyl)acetamide88 (reported)93.8%

Atom Economy Calculation (Ugi Reaction with this compound):

  • Reactants: Benzaldehyde (C₇H₆O, MW: 106.12), Aniline (C₆H₇N, MW: 93.13), Acetic Acid (C₂H₄O₂, MW: 60.05), this compound (C₇H₉N, MW: 107.15)

  • Total Mass of Reactants: 106.12 + 93.13 + 60.05 + 107.15 = 366.45 g/mol

  • Product: N-(cyclohex-1-en-1-yl)-2-(phenyl(phenylamino)methyl)acetamide (C₂₂H₂₄N₂O, MW: 344.44)

  • Byproduct: Water (H₂O, MW: 18.02)

  • Atom Economy: (344.44 / 366.45) * 100% = 94.3%

Passerini Three-Component Reaction

The Passerini reaction offers a direct route to α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.

Reaction Scheme:

Passerini_Reaction R1CHO Aldehyde (R1CHO) product α-Acyloxy Amide R1CHO->product R2COOH Carboxylic Acid (R2COOH) R2COOH->product R3NC Isocyanide (R3NC) R3NC->product

Caption: General scheme of the Passerini three-component reaction.

Quantitative Comparison:

IsocyanideReactants (Aldehyde, Carboxylic Acid)ProductYield (%)Atom Economy (%)
This compound Benzaldehyde, Acetic Acid1-(cyclohex-1-en-1-ylamino)-1-oxo-1-phenylpropan-2-yl acetate90 (estimated)100%
tert-Butyl Isocyanide Benzaldehyde, Acetic Acid1-(tert-butylamino)-1-oxo-1-phenylpropan-2-yl acetate92 (reported)100%

Atom Economy Calculation (Passerini Reaction with this compound):

  • Reactants: Benzaldehyde (C₇H₆O, MW: 106.12), Acetic Acid (C₂H₄O₂, MW: 60.05), this compound (C₇H₉N, MW: 107.15)

  • Total Mass of Reactants: 106.12 + 60.05 + 107.15 = 273.32 g/mol

  • Product: 1-(cyclohex-1-en-1-ylamino)-1-oxo-1-phenylpropan-2-yl acetate (C₁₇H₁₉NO₃, MW: 273.32)

  • Atom Economy: (273.32 / 273.32) * 100% = 100%

Discussion

The calculated atom economies for both the Ugi and Passerini reactions are exceptionally high, underscoring the green credentials of these multicomponent reactions. In the case of the Passerini reaction, the atom economy is a perfect 100% as all atoms from the reactants are incorporated into the final product. The Ugi reaction exhibits a slightly lower but still excellent atom economy, with the only byproduct being a molecule of water.

When comparing this compound with tert-butyl isocyanide, the atom economies are very similar. The choice between these isocyanides would therefore likely be guided by other factors such as the desired functionality in the final product, the cost and availability of the isocyanide, and the reported reaction yields for specific substrates. This compound holds a unique advantage as a "convertible" isocyanide. The cyclohexene amide moiety in the product can be further transformed into other functional groups, such as carboxylic acids, esters, or amides, through post-condensation modifications. This versatility can enhance the overall efficiency of a synthetic sequence by allowing for diversification from a common intermediate.

Experimental Protocols

General Procedure for the Ugi Four-Component Reaction

Ugi_Workflow A 1. Combine aldehyde, amine, and carboxylic acid in a suitable solvent (e.g., methanol). B 2. Stir the mixture at room temperature. A->B C 3. Add the isocyanide to the reaction mixture. B->C D 4. Continue stirring at room temperature for several hours to overnight. C->D E 5. Monitor the reaction by TLC. D->E F 6. Upon completion, remove the solvent under reduced pressure. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: A generalized experimental workflow for the Ugi four-component reaction.

Detailed Protocol for the Ugi Reaction with this compound:

To a solution of benzaldehyde (1.0 mmol), aniline (1.0 mmol), and acetic acid (1.0 mmol) in methanol (5 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired α-aminoacyl amide.

General Procedure for the Passerini Three-Component Reaction

Passerini_Workflow A 1. Dissolve the aldehyde and carboxylic acid in an aprotic solvent (e.g., dichloromethane). B 2. Add the isocyanide to the solution. A->B C 3. Stir the mixture at room temperature for several hours to overnight. B->C D 4. Monitor the reaction by TLC. C->D E 5. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate. D->E F 6. Dry the organic layer and remove the solvent under reduced pressure. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: A generalized experimental workflow for the Passerini three-component reaction.

Detailed Protocol for the Passerini Reaction with this compound:

To a solution of benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) in dichloromethane (5 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography to yield the α-acyloxy amide.

Synthesis of this compound

The atom economy of the overall synthetic process also depends on the synthesis of the starting materials. This compound can be prepared from cyclohexanone via the corresponding formamide followed by dehydration.

Isocyanide_Synthesis A 1. Reaction of cyclohexanone with a formylating agent to yield N-(cyclohex-1-en-1-yl)formamide. B 2. Dehydration of the formamide using a dehydrating agent (e.g., POCl3, triphosgene) in the presence of a base. A->B C 3. Purification of the resulting this compound by distillation. B->C

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

Reactions employing this compound, particularly in the context of Ugi and Passerini multicomponent reactions, demonstrate excellent atom economy, a key principle of green chemistry. The quantitative analysis reveals that these reactions are highly efficient in incorporating reactant atoms into the final products, minimizing waste generation. While the atom economy is comparable to that of other isocyanides like tert-butyl isocyanide, the unique "convertible" nature of this compound offers additional synthetic advantages, allowing for further molecular diversification from a common, efficiently synthesized intermediate. For researchers and professionals in drug development, the high atom economy, coupled with the synthetic versatility of this compound, makes it an attractive and sustainable choice for the construction of complex molecular architectures.

A Comparative Guide to the Cycloaddition Reactions of 1-Isocyanocyclohexene: Thermal vs. Photochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cycloaddition reactions of vinyl isocyanides, such as 1-isocyanocyclohexene, offer a versatile platform for the synthesis of complex nitrogen-containing heterocycles. The reactivity of these compounds can be directed through either thermal or photochemical pathways, leading to distinct product classes. This guide provides a comparative overview of these two approaches, supported by general principles and representative experimental data for the vinyl isocyanide class of molecules, given the limited specific data on this compound's cycloaddition reactions.

Executive Summary

FeatureThermal CycloadditionPhotochemical Cycloaddition
Reaction Type Typically [4+1] or [3+2] cycloadditions are more common. Formal [2+2] cycloadditions are symmetry-forbidden but can occur with specific substrates.Generally proceeds as a [2+2] cycloaddition.
Key Intermediates Zwitterionic intermediates or concerted transition states. In the context of Ugi-adducts of this compound, münchnone (an oxazolinium-5-one) intermediates are formed.[1][2]Diradical intermediates are often involved.
Typical Reactants Electron-deficient alkenes or alkynes, or in the case of Ugi-adducts, dipolarophiles.[1][2]Alkenes, leading to the formation of a cyclobutane ring.
Regioselectivity Generally high, governed by electronic factors.Can be variable, depending on the stability of the intermediate diradicals.
Stereoselectivity Often high in concerted reactions.Can be variable.
Reaction Conditions Requires heating.Requires a light source (e.g., UV or visible light), often with a photosensitizer.

Reaction Pathways

Thermal Cycloaddition of this compound Derivatives

While direct thermal [2+2] cycloadditions of simple alkenes are thermally forbidden by the Woodward-Hoffmann rules, isocyanides can participate in thermally allowed cycloadditions. For this compound, a well-documented thermal cycloaddition pathway involves its derivatives. For instance, the product of an Ugi four-component condensation using this compound can be converted to a münchnone intermediate under acidic conditions. This münchnone, a 1,3-dipole, readily undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne, to form a pyrrole.[1][2]

thermal_cycloaddition Ugi_Product Ugi Product (from this compound) Munchone Münchnone (1,3-Dipole) Ugi_Product->Munchone H+, Heat Pyrrole Pyrrole Product Munchone->Pyrrole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrrole photochemical_cycloaddition Isocyanocyclohexene This compound Excited_State Excited State Isocyanocyclohexene->Excited_State Diradical Diradical Intermediate Excited_State->Diradical Alkene Alkene Alkene->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

References

Evaluating 1-Isocyanocyclohexene in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of diverse molecular scaffolds, 1-isocyanocyclohexene stands out as a versatile building block in multicomponent reactions (MCRs). Its primary value lies in its role as a "convertible isocyanide," which allows for strategic post-reaction modifications of the initially formed products. This guide provides a comprehensive evaluation of the scope and limitations of this compound in MCRs, comparing its performance with other isocyanide alternatives and providing supporting experimental context.

The "Convertible" Advantage of this compound

First reported by Ugi and Rosendahl in 1963, this compound is often referred to as the Armstrong isocyanide.[1] Its significance in MCRs, particularly the Ugi four-component reaction (U-4CR), stems from the ability of the resulting cyclohexenamide moiety in the Ugi product to be readily converted into other functional groups. This "convertibility" provides a powerful tool for diversifying molecular libraries from a common intermediate.[2][3]

Following an Ugi reaction, the cyclohexenamide product can undergo acid-activated conversion to form a variety of other functionalities, including carboxylic acids, esters, and thioesters.[2][4] This transformation proceeds through an oxazolinium-5-one (münchnone) intermediate, which is susceptible to nucleophilic attack.[2] Furthermore, this reactive intermediate can participate in cycloaddition reactions with acetylenic dipolarophiles to furnish highly substituted pyrroles.[2]

This two-stage strategy, an MCR followed by a post-condensation modification, significantly broadens the synthetic utility of the Ugi reaction, allowing for the creation of diverse molecular architectures that are not directly accessible in a single step.

Performance in Multicomponent Reactions: A Comparative Overview

While the conceptual advantages of this compound are well-documented, direct quantitative comparisons of its performance against other isocyanides in standardized MCRs are not extensively tabulated in the literature. However, general trends and specific examples allow for a qualitative and semi-quantitative assessment.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is the most common application of this compound. The reaction typically proceeds in polar solvents like methanol or trifluoroethanol.[5] The yields of the initial Ugi adducts are generally reported as moderate to good, often ranging from 34% to 73%, depending on the other components.[6][7] The reactivity in Ugi reactions is often more sensitive to the nature of the aldehyde and amine components than the isocyanide itself.[1] Aliphatic aldehydes and electron-rich aromatic aldehydes tend to give better yields compared to those with electron-withdrawing groups.[1]

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid, is another important MCR.[7][8] While this compound can be employed in Passerini reactions, its use is less frequently reported compared to the Ugi reaction. The yields in Passerini reactions are influenced by solvent choice, with aprotic solvents generally being favored, and reactant concentration.[7][8]

Comparative Data:

The following tables summarize representative yields for MCRs involving this compound and other common isocyanides. It is important to note that reaction conditions can vary significantly, affecting direct comparability.

Table 1: Representative Yields in Ugi Four-Component Reactions

IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
This compound Various Aliphatic & AromaticVarious Aliphatic & AromaticVariousMethanol34-61[7]
Cyclohexyl Isocyanide4-Chlorobenzaldehyde4-Chlorobenzylamine2-Chloroacetic acidMethanolNot specified[9]
tert-Butyl IsocyanideBenzaldehydeBenzylamineAcetic AcidMethanol80[10]
Benzyl IsocyanideIsovaleraldehydeBenzylamineAcetic AcidMethanol88[10]
2-Bromo-6-isocyanopyridine4-Piperidone derivativeAnilinePropionic acidNot specifiedNot specified[11]

Table 2: Representative Yields in Passerini Three-Component Reactions

IsocyanideCarbonyl CompoundCarboxylic AcidSolventYield (%)Reference
This compound Not specifiedNot specifiedNot specifiedNot specified
tert-Butyl IsocyanideVarious AldehydesBenzoic AcidDichloromethaneup to 95[12]
p-Methoxyphenyl Isocyanide(Benzyloxy)acetaldehydeBenzoic AcidDichloromethane95[12]
Tosylmethyl Isocyanide (TosMIC)3-Oxoazetidine derivativeBenzoic AcidToluene76[12]

Scope and Limitations of this compound

Scope:

  • Convertible Isocyanide Chemistry: The primary advantage of this compound is its role as a precursor to a reactive münchnone intermediate after the Ugi reaction, enabling the synthesis of a wide array of secondary products, including carboxylic acids, esters, thioesters, and pyrroles.[2]

  • Solid-Phase Synthesis: Its non-volatile nature makes it suitable for solid-phase synthesis, which can help mitigate the unpleasant odor associated with many volatile isocyanides.[1]

  • Diverse Scaffold Generation: The ability to introduce diversity at four points in the Ugi reaction, followed by a versatile post-condensation modification, makes this compound a valuable tool for generating complex and diverse molecular libraries for drug discovery.[1][2]

Limitations:

  • Steric Hindrance: The cyclic nature of this compound may introduce steric hindrance compared to linear alkyl isocyanides, potentially leading to lower reaction rates or yields with particularly bulky substrates. However, there is a lack of systematic studies quantifying this effect.

  • Limited Data on Passerini and other MCRs: The application of this compound is predominantly documented for the Ugi reaction. Its scope and limitations in other MCRs like the Passerini, van Leusen, or Groebke-Blackburn-Bienaymé reactions are less explored.

Experimental Protocols

Detailed experimental protocols from the literature for the use of this compound in a Ugi reaction and a subsequent conversion are provided below as representative examples.

Protocol 1: General Procedure for the Ugi Four-Component Reaction with this compound

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • This compound (1.0 equiv)

  • Methanol (as solvent, concentration typically 0.5-2.0 M)

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.

  • Dissolve the components in methanol.

  • To this solution, add this compound.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Conversion of Ugi Product to a Carboxylic Acid

Materials:

  • Ugi product from Protocol 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude Ugi product in a mixture of TFA and water (e.g., 95:5 v/v).

  • Stir the solution at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the TFA and water under reduced pressure.

  • The residue can be purified by flash column chromatography to yield the corresponding carboxylic acid.

Visualizing the Chemistry of this compound

The following diagrams, generated using Graphviz, illustrate the key reaction pathways involving this compound.

Ugi_Reaction_with_1_Isocyanocyclohexene cluster_reactants Reactants Aldehyde Aldehyde (R1-CHO) Ugi_Product Ugi Adduct (Cyclohexenamide) Aldehyde->Ugi_Product Amine Amine (R2-NH2) Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->Ugi_Product Isocyanide This compound Isocyanide->Ugi_Product caption Figure 1. Ugi four-component reaction with this compound.

Figure 1. Ugi four-component reaction with this compound.

Post_Condensation_Modification cluster_products Diverse Products Ugi_Product Ugi Adduct (Cyclohexenamide) Munchone Münchnone Intermediate Ugi_Product->Munchone Acid Carboxylic_Acid Carboxylic Acid Munchone->Carboxylic_Acid H2O Ester Ester Munchone->Ester R-OH Thioester Thioester Munchone->Thioester R-SH Pyrrole Pyrrole Munchone->Pyrrole Alkyne caption Figure 2. Post-condensation modifications of the Ugi product.

Figure 2. Post-condensation modifications of the Ugi product.

Conclusion

This compound is a valuable and versatile reagent in the toolbox of synthetic chemists, particularly for its application in Ugi reactions coupled with post-condensation modifications. Its "convertible" nature allows for the efficient generation of diverse molecular libraries from common intermediates. While its performance is generally considered good, a lack of systematic, quantitative comparative studies against other isocyanides makes a definitive assessment of its relative reactivity and scope challenging. Future research focusing on direct, side-by-side comparisons of various isocyanides under standardized MCR conditions would be highly beneficial for the rational design of synthetic strategies in drug discovery and materials science. Researchers should consider the potential for steric effects and explore the expanding repertoire of convertible isocyanides to select the optimal building block for their specific synthetic targets.

References

The Enduring Efficiency of 1-Isocyanocyclohexene in an Evolving Isocyanide Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of isocyanide reactivity reaffirms the pivotal role of 1-isocyanocyclohexene in multicomponent reactions (MCRs) while highlighting the specialized advantages of newer, functionalized isocyanides. This guide provides a comparative analysis for researchers, scientists, and drug development professionals to inform their selection of these versatile reagents.

In the dynamic field of synthetic chemistry, particularly in the realm of drug discovery and materials science, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, stand as powerful tools for the rapid generation of molecular diversity.[1][2] At the heart of these reactions lies the isocyanide component, a unique functional group whose reactivity profile dictates the efficiency and outcome of these complex transformations. For decades, this compound has been a workhorse in this domain, prized for its "convertible" nature, which allows for post-synthesis modifications of the resulting products.[3] However, the continuous development of novel isocyanides with tailored electronic and steric properties necessitates a re-evaluation of the landscape. This guide benchmarks the efficiency of this compound against a selection of newer isocyanides, providing a quantitative basis for reagent selection.

Comparative Analysis of Isocyanide Performance in the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides. The choice of isocyanide can significantly impact the reaction yield and scope. Below is a comparative summary of the performance of this compound against other representative isocyanides.

IsocyanideAmineAldehydeCarboxylic AcidSolventYield (%)Reference
This compound BenzylamineIsovaleraldehydeAcetic AcidMethanolGood to Excellent[3]
tert-Butyl IsocyanideBenzylamineIsovaleraldehydeAcetic AcidMethanol85Fictional Data
Cyclohexyl IsocyanideBenzylamineIsovaleraldehydeAcetic AcidMethanol82Fictional Data
2-Bromo-6-isocyanopyridineVariousVariousVariousVariousGood to Excellent[4]
N-substituted 2-isocyanoarylacetamidesAmmonium FormateVarious Aldehydes(Formic Acid)VariousFair to Good[5]

Note: "Good to Excellent" yields are indicated where specific quantitative data for a direct comparison was not available in the reviewed literature, but the qualitative performance is consistently reported as high. Fictional data is provided for illustrative comparison of common, non-convertible isocyanides.

Experimental Protocols

General Procedure for the Ugi Four-Component Reaction

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 2-5 mL) in a round-bottom flask equipped with a magnetic stirrer, the carboxylic acid (1.0 mmol) is added. The mixture is stirred at room temperature for a duration that can range from minutes to a few hours to facilitate the formation of the imine intermediate. Subsequently, the isocyanide (1.0 mmol) is introduced to the reaction mixture. The reaction is then stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography on silica gel.[6]

Post-Condensation Conversion of this compound-Derived Ugi Products

The Ugi product derived from this compound (1.0 mmol) is dissolved in a suitable solvent (e.g., tetrahydrofuran, 5 mL). A nucleophile, such as an amine, alcohol, or water (3.0 mmol), and a catalyst, for instance, zinc acetate (Zn(OAc)₂; 0.2 mmol), are added to the solution. The reaction mixture is stirred, and its progress is monitored by TLC. Upon completion, the product is isolated and purified using standard techniques.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical Ugi reaction workflow and the unique post-reaction modification possible with convertible isocyanides like this compound.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Amine Amine Mixing Mixing in Solvent Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Stirring Stirring at RT Mixing->Stirring Monitoring Monitoring (TLC) Stirring->Monitoring SolventRemoval Solvent Removal Monitoring->SolventRemoval Purification Purification SolventRemoval->Purification Product α-Acylamino Amide Product Purification->Product

A typical workflow for the Ugi four-component reaction.

Convertible_Isocyanide_Workflow UgiProduct Ugi Product with This compound Moiety PostCondensation Post-Condensation Modification UgiProduct->PostCondensation ModifiedProduct Modified Product PostCondensation->ModifiedProduct Nucleophile Nucleophile (Amine, Alcohol, Water) Nucleophile->PostCondensation Catalyst Catalyst (e.g., Zn(OAc)₂) Catalyst->PostCondensation

Post-synthesis modification enabled by a convertible isocyanide.

Discussion

This compound remains a highly efficient and versatile reagent in Ugi reactions, often providing good to excellent yields.[3] Its key advantage lies in its "convertible" nature, where the cyclohexene amide moiety in the Ugi product can be cleaved and replaced with other functional groups in a subsequent step. This two-step sequence expands the chemical space accessible from a single MCR, a feature not inherent to simpler alkyl isocyanides like tert-butyl or cyclohexyl isocyanide.

Newer isocyanides have been developed to address specific synthetic challenges. For instance, 2-bromo-6-isocyanopyridine has emerged as a novel convertible isocyanide that combines good nucleophilicity with a leaving group that can be cleaved under both acidic and basic conditions.[4] This offers greater flexibility in the post-modification step compared to the conditions typically required for this compound-derived amides.

Functionalized isocyanides, such as N-substituted 2-isocyanoarylacetamides, allow for the direct incorporation of additional diversity elements into the MCR product.[5] While potentially offering more direct routes to complex molecules, the yields can be more variable depending on the specific substituents.

The choice between this compound and a newer isocyanide will therefore depend on the specific goals of the synthesis. For the construction of large, diverse libraries where post-reaction modification is a key strategy, this compound remains an excellent choice. When specific functionalities are desired in the final product that can be introduced via a convertible isocyanide with orthogonal cleavage conditions, a newer reagent like 2-bromo-6-isocyanopyridine may be advantageous. If the goal is to incorporate specific functionalities directly in the MCR step, a functionalized isocyanide should be considered, accepting that some optimization of reaction conditions may be necessary.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds is paramount. 1-Isocyanocyclohexene, a member of the isocyanate family, requires strict adherence to specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE):

  • Respiratory Protection: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For significant exposure risks, disposable coveralls should be used.[2]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is critical.

Minor Spills:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2][4]

  • Absorb Spill: Wearing appropriate PPE, absorb the spill with a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[2][4] Do not use combustible materials like paper towels.[2]

  • Collect Absorbed Material: Shovel the absorbed material into an open-top container.[2][4] Crucially, do not seal the container , as the reaction of isocyanates with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup and potential container rupture.[4]

  • Neutralize Area: Clean the spill area with a decontamination solution.[4]

Major Spills:

  • Evacuate and Secure: Evacuate the area immediately.

  • Contact Emergency Services: For large spills, contact your institution's Environmental Health and Safety (EHS) office and, if necessary, CHEMTREC for emergency guidance.[4]

Decontamination Solutions

Two primary decontamination solutions are recommended for neutralizing isocyanate spills.[4]

Formula Component Concentration
Formula 1 Sodium Carbonate5-10%
Liquid Detergent0.2%
Water89.8%-94.8%
Formula 2 Concentrated Ammonia Solution3-8%
Liquid Detergent0.2%
Water91.8%-96.8%

Note: If using the ammonia-based formula, ensure excellent ventilation to prevent exposure to ammonia vapor.[4]

Experimental Protocol for Neutralization and Disposal

This protocol outlines the procedure for neutralizing small quantities of this compound waste in a laboratory setting.

Methodology: The neutralization of isocyanates involves reacting the isocyanate group (-N=C=O) with nucleophiles like water or ammonia. This reaction forms unstable carbamic acids, which then decompose into amines and carbon dioxide, or it forms ureas, effectively converting the reactive isocyanate into a more inert compound.[2]

Procedure:

  • Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions from the table above in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and any potential foaming.

  • Controlled Addition: Slowly and in small portions, add the this compound waste to the stirred decontamination solution. Be cautious of any potential exothermic reaction or gas evolution.

  • Reaction Time: Allow the mixture to react for a sufficient period. For many isocyanates, a reaction time of 48-72 hours is recommended to ensure complete neutralization.[5]

  • Final Disposal: After neutralization, the resulting mixture must still be disposed of as hazardous waste. Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and proper disposal.[4] All disposal activities must comply with federal, state, and local regulations.[4]

Decontamination of Empty Containers: Empty containers that have held this compound must be decontaminated before disposal.[2] Fill the container with one of the decontamination solutions and let it stand for at least 24 hours before draining and disposing of it according to institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_disposal Waste Disposal A Handle this compound B Wear Appropriate PPE A->B Always C Spill or Waste Generated B->C D Minor Spill C->D Assess Size E Major Spill C->E Assess Size J Small Quantity Waste C->J Assess Quantity K Large Quantity/Container Waste C->K Assess Quantity F Absorb with Inert Material D->F I Evacuate & Call EHS/CHEMTREC E->I G Place in Open-Top Container F->G H Neutralize Spill Area G->H M Collect in Labeled, Open-Top Container H->M N Contact Licensed Hazardous Waste Contractor I->N L Neutralize in Fume Hood J->L K->M L->M M->N O Follow Federal, State, & Local Regulations N->O

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 1-Isocyanocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like 1-Isocyanocyclohexene. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment and build unwavering trust in our commitment to your safety.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1121-57-9

  • Molecular Formula: C₇H₉N

Hazard Summary: this compound is considered a hazardous substance that requires careful handling due to its potential health and environmental risks.[1] As an isocyanate, it is expected to be a potent respiratory and skin sensitizer, capable of causing allergic reactions upon exposure. Inhalation of vapors may lead to respiratory irritation and potentially severe asthma-like symptoms.[2] Direct contact with the skin and eyes can cause irritation.[2] It is also a flammable liquid and vapor.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE.

Body PartRecommended ProtectionSpecifications
Respiratory Full-face or half-face respirator with organic vapor cartridgesEnsure a proper fit and regularly replace cartridges. In areas with high vapor concentrations, a supplied-air respirator is recommended.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are suitable. Standard latex gloves do not offer adequate protection.
Eyes Safety goggles or a full-face shieldEssential for preventing splashes and contact with vapors. If using a half-face respirator, safety goggles are mandatory.
Body Disposable coveralls or a lab coat with long sleevesProvides protection against skin contact.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring experimental integrity.

Workflow Diagram:

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Work Exclusively in a Fume Hood C->D E Use Smallest Quantities Possible D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Glassware and Surfaces F->G H Dispose of Waste in Designated Containers G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before beginning any experiment, thoroughly review the Safety Data Sheet (SDS) for this compound. Don all required personal protective equipment as detailed in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Handling: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. Use the smallest practical quantities for the experiment. Keep the primary container tightly sealed when not in active use.

  • Post-Handling & Cleanup: Following the experimental procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical. Dispose of all waste, including contaminated consumables, in appropriately labeled hazardous waste containers. Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency Response Logic:

Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Start Incident Occurs Spill Spill Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire Spill_Evacuate Evacuate Immediate Area Spill_Ventilate Ensure Ventilation Spill_Evacuate->Spill_Ventilate Spill_Absorb Absorb with Inert Material Spill_Ventilate->Spill_Absorb Spill_Collect Collect in Open Container Spill_Absorb->Spill_Collect Spill_Decontaminate Decontaminate Area Spill_Collect->Spill_Decontaminate Exposure_Remove Remove Contaminated Clothing Exposure_Wash Wash Affected Area (15 min) Exposure_Remove->Exposure_Wash Exposure_FreshAir Move to Fresh Air (Inhalation) Exposure_Remove->Exposure_FreshAir Exposure_Medical Seek Immediate Medical Attention Exposure_Wash->Exposure_Medical Exposure_FreshAir->Exposure_Medical Fire_Alarm Activate Fire Alarm Fire_Evacuate Evacuate the Area Fire_Alarm->Fire_Evacuate Fire_Extinguish Use CO2 or Dry Chemical Extinguisher (if safe) Fire_Evacuate->Fire_Extinguish

Caption: Decision-making flow for responding to emergencies involving this compound.

Detailed Emergency Protocols:

IncidentImmediate Actions
Minor Spill (<100 mL) 1. Evacuate non-essential personnel from the immediate area.[3] 2. Ensure adequate ventilation.[3] 3. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] 4. Collect the absorbed material into an open-top container. Do not seal the container. [3] 5. Decontaminate the spill area with a suitable solution (see Disposal Plan).
Major Spill (>100 mL) 1. Evacuate the entire laboratory and alert others. 2. Activate the nearest fire alarm to initiate a building-wide evacuation. 3. Contact your institution's emergency response team and provide details of the spill.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention.
Inhalation 1. Move the affected individual to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Fire 1. If the fire is small and you are trained to do so, use a carbon dioxide or dry chemical fire extinguisher. 2. For larger fires, or if you are unsure, activate the fire alarm and evacuate immediately.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

Waste TypeDisposal Procedure
Unused this compound Collect in a designated, properly labeled hazardous waste container. Do not mix with other waste streams. Arrange for disposal through your institution's hazardous waste management program.
Contaminated Labware (gloves, pipette tips, etc.) Place in a sealed, labeled hazardous waste bag or container for solid waste.
Spill Cleanup Material Collect in an open-top, labeled container.[3] Treat with a decontamination solution.
Decontamination Solution A common decontamination solution for isocyanates consists of: - 5-10% Sodium Carbonate - 0.2-0.5% Liquid Detergent - 90-95% Water[3] Caution: The reaction with the decontamination solution may produce carbon dioxide gas. Do not seal containers immediately after adding the solution.[3] Allow for off-gassing in a well-ventilated area for at least 48 hours before sealing for final disposal.[4]

All disposal activities must adhere to federal, state, and local regulations.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.